molecular formula C9H11NO B122007 alpha-Cyclopropyl-3-pyridinemethanol CAS No. 155047-86-2

alpha-Cyclopropyl-3-pyridinemethanol

Cat. No.: B122007
CAS No.: 155047-86-2
M. Wt: 149.19 g/mol
InChI Key: SXBLTZRJXSRDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Cyclopropyl-3-pyridinemethanol (CAS RN: 155047-86-2) is a chemical compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. It is widely recognized in research as a valuable intermediate in the synthesis of pharmaceutical compounds . Its primary research value lies in the development of nicotinic receptor ligands, which are crucial for studying potential treatments for neurological disorders such as depression, anxiety, and nicotine addiction . The structural features of this molecule, including the pyridine methanol core and the cyclopropyl group, contribute to its utility in creating active ingredients that can effectively cross the blood-brain barrier for central nervous system (CNS) target engagement . Beyond its primary neurological applications, the broader class of 3-substituted pyridine methanols has also been investigated for other biological activities, including fungicidal properties, highlighting the versatility of this scaffold in agricultural chemical research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It should be handled by qualified professionals and stored under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl(pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7,9,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBLTZRJXSRDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of α-Cyclopropyl-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Cyclopropyl-3-pyridinemethanol (CAS No. 155047-86-2) is a heterocyclic alcohol of interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyridine ring with a cyclopropylmethanol group, makes it a valuable synthetic intermediate for the development of novel therapeutic agents, particularly nicotinic acetylcholine receptor (nAChR) ligands. This guide provides a comprehensive overview of its chemical properties, including available physicochemical data, proposed experimental protocols for its synthesis and analysis, and a discussion of its potential applications.

Chemical and Physical Properties

Precise experimental data for the physical properties of α-cyclopropyl-3-pyridinemethanol are not extensively reported in publicly available literature. The information presented below is a compilation of data from chemical suppliers and computational predictions.

PropertyValueSource
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Physical Form Solid or liquid
IUPAC Name cyclopropyl(pyridin-3-yl)methanol
CAS Number 155047-86-2
Storage Temperature Inert atmosphere, room temperature

Note: The lack of specific melting and boiling points from experimental sources suggests that this compound may be an oil or a low-melting solid at room temperature. Further experimental characterization is required to determine these values definitively.

Synthesis and Purification

A plausible and commonly employed method for the synthesis of α-cyclopropyl-3-pyridinemethanol is the reduction of the corresponding ketone, cyclopropyl(pyridin-3-yl)methanone.

Proposed Experimental Protocol: Reduction of Cyclopropyl(pyridin-3-yl)methanone

This protocol is based on standard procedures for the sodium borohydride reduction of ketones.

Materials:

  • Cyclopropyl(pyridin-3-yl)methanone

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyclopropyl(pyridin-3-yl)methanone (1 equivalent) in methanol under a nitrogen or argon atmosphere.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude α-cyclopropyl-3-pyridinemethanol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of this compound Ketone Cyclopropyl(pyridin-3-yl)methanone Reduction Reduction (Sodium Borohydride in Methanol) Ketone->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Silica Gel Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of α-cyclopropyl-3-pyridinemethanol.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methine proton of the alcohol, and the protons of the cyclopropyl group. The chemical shifts and coupling patterns will be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the carbinol carbon, and the carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching and bending vibrations for the aromatic and cyclopropyl groups, as well as C-N stretching vibrations for the pyridine ring, are also expected.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 149.19 g/mol .

Biological Significance and Potential Applications

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary value lies in its use for developing nicotinic acetylcholine receptor (nAChR) ligands. These receptors are implicated in a variety of neurological and psychiatric disorders.

Role as a Precursor for nAChR Ligands

The structural features of α-cyclopropyl-3-pyridinemethanol, particularly the pyridine ring, are common in molecules that target nAChRs. The cyclopropyl group can introduce conformational rigidity and influence the lipophilicity and metabolic stability of the final drug candidate.

G cluster_drug_dev Drug Development Pathway Precursor This compound Modification Chemical Modification (e.g., Esterification, Etherification) Precursor->Modification Ligand nAChR Ligand Candidate Modification->Ligand Target Nicotinic Acetylcholine Receptor (nAChR) Ligand->Target Binds to Effect Therapeutic Effect (e.g., Neurological Disorders) Target->Effect Modulates

Caption: Conceptual pathway from α-cyclopropyl-3-pyridinemethanol to a potential therapeutic agent.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. While detailed experimental data on its properties are scarce, this guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles and the limited available information. Further experimental investigation is warranted to fully elucidate its chemical and physical properties and to explore its utility in the development of novel therapeutics.

In-depth Technical Guide: α-Cyclopropyl-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 155047-86-2

This technical guide provides a comprehensive overview of α-Cyclopropyl-3-pyridinemethanol, a key intermediate in the development of novel therapeutics targeting the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Properties and Data

α-Cyclopropyl-3-pyridinemethanol is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropylmethanol group. Its chemical structure makes it a valuable building block for creating more complex molecules with specific biological activities.[1]

PropertyValueSource
CAS Number 155047-86-2[2]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
IUPAC Name cyclopropyl(pyridin-3-yl)methanol[1]
Physical Form Solid or liquid[2]
Storage Inert atmosphere, room temperature[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of α-Cyclopropyl-3-pyridinemethanol is not explicitly available in the public domain, a plausible synthetic route can be inferred from general organic chemistry principles and related literature. A common method would involve the reaction of a suitable organometallic cyclopropyl reagent with 3-pyridinecarboxaldehyde.

Hypothetical Experimental Protocol: Grignard Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Cyclopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of cyclopropyl bromide in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings.

    • Maintain a gentle reflux by controlling the addition rate. If the reaction does not start, gentle heating may be required.

    • Once the magnesium has been consumed, the Grignard reagent is formed.

  • Reaction with 3-Pyridinecarboxaldehyde:

    • Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath.

    • Dissolve 3-pyridinecarboxaldehyde in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution while stirring under an inert atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude α-Cyclopropyl-3-pyridinemethanol by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Work-up and Purification Cyclopropyl bromide Cyclopropyl bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropyl bromide->Cyclopropylmagnesium bromide 1. Add to Mg Mg turnings Mg turnings Mg turnings->Cyclopropylmagnesium bromide Anhydrous Ether/THF Anhydrous Ether/THF Anhydrous Ether/THF->Cyclopropylmagnesium bromide Solvent Reaction Mixture Reaction Mixture Cyclopropylmagnesium bromide->Reaction Mixture 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde->Reaction Mixture 2. Add dropwise Quench (aq. NH4Cl) Quench (aq. NH4Cl) Reaction Mixture->Quench (aq. NH4Cl) Extraction Extraction Quench (aq. NH4Cl)->Extraction Drying Drying Extraction->Drying Purification (Chromatography) Purification (Chromatography) Drying->Purification (Chromatography) alpha-Cyclopropyl-3-pyridinemethanol This compound Purification (Chromatography)->this compound

Caption: A generalized workflow for the synthesis of α-Cyclopropyl-3-pyridinemethanol via a Grignard reaction.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for α-Cyclopropyl-3-pyridinemethanol are not widely published. The following tables provide predicted and expected spectral characteristics based on the chemical structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Pyridine H (ortho to N)~8.5d~1-2
Pyridine H (para to N)~7.7dt~8, 2
Pyridine H (meta to N, adjacent to substituent)~7.3ddd~8, 5, 1
Pyridine H (meta to N)~8.6dd~5, 2
Methanol CH~4.5d~8
Cyclopropyl CH~1.0-1.2m
Cyclopropyl CH₂~0.3-0.7m
Hydroxyl OHVariablebr sDependent on solvent and concentration

Table 2: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
Pyridine C (ortho to N)~148-150
Pyridine C (para to N)~135
Pyridine C (meta to N, adjacent to substituent)~140
Pyridine C (meta to N)~123
Methanol CH~75
Cyclopropyl CH~15
Cyclopropyl CH₂~2-5

Table 3: Expected FT-IR Spectral Data

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic/cyclopropyl)2850-3000Medium
C=N, C=C stretch (pyridine ring)1400-1600Medium-Strong
C-O stretch (alcohol)1000-1260Strong

Table 4: Expected Mass Spectrometry Fragmentation

m/zFragmentNotes
149[M]⁺Molecular ion
132[M-OH]⁺Loss of hydroxyl radical
120[M-C₂H₅]⁺Loss of ethyl radical from cyclopropyl ring fragmentation
106[Pyridine-CH=OH]⁺Rearrangement and fragmentation
78[Pyridine]⁺Pyridine ring fragment

Role in Drug Development and Signaling Pathways

α-Cyclopropyl-3-pyridinemethanol serves as a crucial intermediate in the synthesis of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a vital role in various physiological processes in the central nervous system.[3][4][5][6]

Target: Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of α-Cyclopropyl-3-pyridinemethanol are designed to interact with specific subtypes of nAChRs, such as the α4β2 subtype, which is implicated in neurological and psychiatric conditions including:

  • Nicotine addiction

  • Depression

  • Anxiety

  • Cognitive disorders

The cyclopropyl group is a key structural feature that can influence the binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate, such as its ability to cross the blood-brain barrier.[1]

Signaling Pathway

Activation of nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the neuronal membrane, leading to the propagation of an electrical signal. The increase in intracellular Ca²⁺ can also trigger various downstream signaling cascades.

One of the key neuroprotective pathways activated by nAChR stimulation is the PI3K/Akt signaling pathway .[3][4]

G Ligand (e.g., this compound derivative) Ligand (e.g., this compound derivative) nAChR nAChR Ligand (e.g., this compound derivative)->nAChR Binds to Ca2+ Influx Ca2+ Influx nAChR->Ca2+ Influx Activates PI3K PI3K Ca2+ Influx->PI3K Triggers Akt Akt PI3K->Akt Activates Cell Survival / Neuroprotection Cell Survival / Neuroprotection Akt->Cell Survival / Neuroprotection Promotes

Caption: A simplified diagram of the nAChR-mediated PI3K/Akt signaling pathway leading to neuroprotection.

This pathway is crucial for promoting cell survival and protecting neurons from various insults, making nAChR ligands derived from α-Cyclopropyl-3-pyridinemethanol promising candidates for the treatment of neurodegenerative diseases.[3][4]

Conclusion

α-Cyclopropyl-3-pyridinemethanol is a significant chemical intermediate with high potential in the field of medicinal chemistry. Its unique structure allows for the development of selective ligands for nicotinic acetylcholine receptors, which are important targets for a range of central nervous system disorders. Further research into the synthesis and biological activity of its derivatives is warranted to unlock its full therapeutic potential.

References

alpha-Cyclopropyl-3-pyridinemethanol molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Cyclopropyl-3-pyridinemethanol, also known by its IUPAC name cyclopropyl(pyridin-3-yl)methanol, is a heterocyclic organic compound with significant potential in medicinal chemistry. Its structural motif, featuring a pyridine ring linked to a cyclopropyl carbinol group, makes it a valuable intermediate in the synthesis of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its molecular structure, properties, and its role in the development of nicotinic acetylcholine receptor (nAChR) ligands.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the tables below. These data are essential for its identification, characterization, and application in synthetic chemistry.

Table 1: Molecular Identifiers and Properties[1]
Identifier/PropertyValue
IUPAC Name cyclopropyl(pyridin-3-yl)methanol
CAS Number 155047-86-2
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
SMILES OC(C1CC1)c2cccnc2
InChI Key InChI=1S/C9H11NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7,9,11H,3-4H2
Table 2: Physicochemical Properties
PropertyValue
Physical Form Solid or liquid
Storage Temperature Room temperature under an inert atmosphere

Synthesis

Hypothetical Experimental Protocol: Grignard Reaction

Objective: To synthesize this compound from pyridine-3-carboxaldehyde and a cyclopropyl Grignard reagent.

Materials:

  • Pyridine-3-carboxaldehyde

  • Cyclopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclopropyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, forming cyclopropylmagnesium bromide.

  • Grignard Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of pyridine-3-carboxaldehyde in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Note: This is a generalized, hypothetical protocol. Reaction conditions, including temperature, reaction time, and purification methods, would require optimization for this specific transformation.

Spectroscopic Characterization

No publicly available experimental spectroscopic data (NMR, MS, IR) for this compound were found during the literature search. For the purpose of characterization, the following are expected spectral features based on the molecule's structure:

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring, the methine proton of the carbinol group, and the characteristic signals for the cyclopropyl ring protons.

  • ¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the carbinol carbon, and the carbons of the cyclopropyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (149.19 g/mol ).

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and cyclopropyl groups, and C=N and C=C stretching vibrations of the pyridine ring.

Biological Significance and Potential Applications

This compound is a key building block in the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Modulation of nAChR activity is a promising therapeutic strategy for a range of neurological and psychiatric disorders.

The incorporation of a cyclopropyl group can impart desirable pharmacological properties to a molecule, such as increased metabolic stability and conformational rigidity, which can lead to improved binding affinity and selectivity for a specific receptor subtype.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The binding of an agonist, such as acetylcholine or a synthetic ligand, to the extracellular domain of a nAChR triggers a conformational change in the receptor. This change opens a transmembrane ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and the initiation of a cellular response.

Below is a simplified, generalized diagram representing the activation of a nicotinic acetylcholine receptor and the subsequent cellular signaling.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist nAChR Ligand Binding Domain Ion Channel (Closed) Agonist->nAChR:f0 Binds nAChR_Open Ligand Binding Domain Ion Channel (Open) nAChR->nAChR_Open Conformational Change Ion_Influx Na⁺, Ca²⁺ Influx nAChR_Open:f1->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

nAChR Activation and Signaling

Conclusion

This compound is a molecule of interest for medicinal chemists and pharmacologists due to its potential as a scaffold for the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors. While detailed experimental data for this specific compound is sparse in the public domain, its structural features suggest it is a valuable tool for the synthesis of new chemical entities with potential applications in neuroscience and beyond. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to alpha-Cyclopropyl-3-pyridinemethanol: A Key Intermediate in Neuroactive Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Cyclopropyl-3-pyridinemethanol, systematically known by its IUPAC name cyclopropyl(pyridin-3-yl)methanol, is a pivotal chemical intermediate in the synthesis of a novel class of neuroactive compounds. Its unique structural combination of a pyridine core and a cyclopropyl group has made it a valuable building block in the development of selective ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant role in the generation of potential therapeutics for neurological and psychiatric disorders.

Chemical Identity and Synonyms

The compound is most commonly referred to in scientific literature and commercial catalogs by its IUPAC name and a primary synonym.

IdentifierValue
IUPAC Name cyclopropyl(pyridin-3-yl)methanol
Synonym This compound
CAS Number 155047-86-2
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol

Physicochemical Properties

PropertyValue (Predicted for cyclopropyl(pyridin-3-yl)methanol)Value (Cyclopropylmethanol)Value (3-Pyridinemethanol)
Boiling Point Not available123-124 °C250-252 °C
Melting Point Not available-69 °C-8 °C
Density Not available0.89 g/mL1.113 g/mL
pKa Not available~17 (alcohol)~14 (alcohol), ~5 (pyridine N)
LogP Not available0.280.23
Solubility Soluble in polar organic solventsSoluble in water, ethanol, etherSoluble in water

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the Grignard reaction, a well-established method for forming carbon-carbon bonds. This protocol outlines the reaction of 3-cyanopyridine with cyclopropylmagnesium bromide followed by acidic workup.

Materials:

  • 3-Cyanopyridine

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of cyclopropyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Cyanopyridine:

    • Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath.

    • Dissolve 3-cyanopyridine in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the 3-cyanopyridine solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Logical Workflow for Synthesis:

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_purification Purification Mg Magnesium Turnings Grignard Cyclopropylmagnesium Bromide Mg->Grignard cPrBr Cyclopropyl Bromide cPrBr->Grignard Imine Intermediate Imine Grignard->Imine PyCN 3-Cyanopyridine PyCN->Imine Product This compound Imine->Product Acidic Workup Crude Crude Product Product->Crude Pure Pure Product Crude->Pure Column Chromatography

Caption: Synthetic workflow for this compound.

Role in Drug Discovery: A Precursor to α4β2 Nicotinic Acetylcholine Receptor Partial Agonists

This compound serves as a crucial intermediate in the synthesis of selective partial agonists for the α4β2 nicotinic acetylcholine receptor (nAChR).[1] The α4β2 nAChR is a well-validated target for various central nervous system (CNS) disorders, including depression, nicotine addiction, and cognitive deficits.[1][2][3]

Partial agonists are of particular therapeutic interest as they can modulate receptor activity, providing enough stimulation to alleviate symptoms of withdrawal or depression without causing the strong addictive effects associated with full agonists like nicotine. The cyclopropyl group in ligands derived from this compound is critical for conferring selectivity for the α4β2 subtype over other nAChRs, thereby reducing the potential for off-target side effects.[1]

Representative Signaling Pathway of α4β2 nAChR Modulation:

The activation of α4β2 nAChRs by partial agonists leads to a controlled influx of cations (Na⁺ and Ca²⁺), which in turn modulates downstream signaling cascades. While the direct signaling of ligands derived from this compound is not explicitly detailed, a representative pathway for α4β2 nAChR activation involves the following key steps.[4]

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand α4β2 nAChR Partial Agonist (derived from intermediate) Receptor α4β2 Nicotinic Acetylcholine Receptor Ligand->Receptor Binds to receptor Ion Controlled Cation Influx (Na⁺, Ca²⁺) Receptor->Ion Src Src Kinase Activation Receptor->Src β-arrestin1 dependent PLC Phospholipase C (PLC) Activation Ion->PLC DAG Diacylglycerol (DAG) Production PLC->DAG PKC Protein Kinase C (PKC) Activation DAG->PKC PKC->Src Positive Feedback Response Modulation of Neurotransmitter Release & Gene Expression PKC->Response Syk Syk Kinase Activation Src->Syk Phosphorylation Syk->PLC Feedback Positive Feedback Loop

Caption: Downstream signaling of α4β2 nAChR activation.[4]

Conclusion

This compound is a chemical intermediate of significant interest to the medicinal chemistry and drug development community. Its unique structure allows for the synthesis of highly selective α4β2 nAChR partial agonists, which hold promise as next-generation therapeutics for a range of CNS disorders. The synthetic route via the Grignard reaction is a practical approach for its preparation in a laboratory setting. Further research into the pharmacological properties of its derivatives will continue to be a vibrant area of investigation.

References

An In-depth Technical Guide to the Spectroscopic Data of α-Cyclopropyl-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for α-Cyclopropyl-3-pyridinemethanol is limited. The data presented in this document is a combination of predicted values based on the chemical structure and comparative data from structurally related compounds, such as 3-pyridinemethanol. These values are intended for illustrative and reference purposes. Experimental verification is required for precise characterization.

Introduction

α-Cyclopropyl-3-pyridinemethanol (CAS No: 155047-86-2, Molecular Formula: C₉H₁₁NO) is a heterocyclic compound of interest in medicinal chemistry. It is recognized as a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly as a building block for nicotinic receptor ligands which are investigated for potential treatments of neurological disorders. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in synthetic and analytical workflows. This guide provides a predictive overview of its key spectroscopic data and outlines the standard methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for α-Cyclopropyl-3-pyridinemethanol.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.55d1HH-2 (Pyridine)Downfield due to proximity to nitrogen.
~8.45s1HH-6 (Pyridine)
~7.70dt1HH-4 (Pyridine)
~7.30dd1HH-5 (Pyridine)
~4.50d1HCH-OHCoupling to the cyclopropyl methine proton.
~2.50s (broad)1HOHChemical shift is variable and depends on concentration and solvent.
~1.10m1HCH (Cyclopropyl)Methine proton of the cyclopropyl group.
~0.60m2HCH₂ (Cyclopropyl)Diastereotopic protons of a cyclopropyl methylene group.
~0.40m2HCH₂ (Cyclopropyl)Diastereotopic protons of the other cyclopropyl methylene group.
Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)AssignmentNotes
~149.0C-2 (Pyridine)
~148.5C-6 (Pyridine)
~140.0C-3 (Pyridine)Carbon bearing the cyclopropylmethanol group.
~135.0C-4 (Pyridine)
~123.5C-5 (Pyridine)
~75.0CH-OHMethine carbon attached to the hydroxyl group.
~15.0CH (Cyclopropyl)Methine carbon of the cyclopropyl group.
~5.0CH₂ (Cyclopropyl)Methylene carbons of the cyclopropyl group.
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic and cyclopropyl)
2950-2850MediumC-H stretch (aliphatic)
~1600, ~1580, ~1480, ~1430Medium to StrongC=C and C=N stretching (pyridine ring)
~1050StrongC-O stretch (primary alcohol)
~1020MediumCyclopropyl ring breathing
~800, ~700StrongC-H out-of-plane bending (aromatic)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
14940[M]⁺ (Molecular Ion)
148100[M-H]⁺
12070[M-C₂H₅]⁺ or [M-CHO]⁺
10890[M-C₃H₅]⁺ (Loss of cyclopropyl)
9350Pyridine fragment
7830Pyridine radical cation

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and their connectivity.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of α-Cyclopropyl-3-pyridinemethanol for ¹H NMR (20-50 mg for ¹³C NMR).[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a single-pulse experiment with a 30-45° pulse angle to allow for faster repetition.[2]

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Use a relaxation delay (e.g., 2 seconds) to allow for adequate relaxation of the carbon nuclei.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation (Thin Film Method):

    • Ensure the KBr or NaCl salt plates are clean and dry.

    • If the sample is a liquid, place a small drop directly onto one plate and place the second plate on top.[3]

    • If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates or the ambient atmosphere.

    • Place the sample plate in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[4]

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

3.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the compound, and to assess its purity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).[5][6]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • GC Method:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.[7]

    • Mass Analyzer: Scan a mass range of m/z 40-400.

    • Interface Temperature: 280°C.

Visualization of Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of α-Cyclopropyl-3-pyridinemethanol.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample α-Cyclopropyl-3-pyridinemethanol Prep_NMR Dissolve in CDCl3 (5-50 mg) Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Dilute in CH2Cl2 (~1 mg/mL) Sample->Prep_MS NMR_Acq ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR_Acq IR_Acq FT-IR Spectroscopy Prep_IR->IR_Acq GCMS_Acq GC-MS Analysis Prep_MS->GCMS_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern GCMS_Acq->MS_Data Structure_Elucidation Structure Confirmation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

The Pivotal Role of alpha-Cyclopropyl-3-pyridinemethanol in Targeting Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological targets of compounds derived from alpha-Cyclopropyl-3-pyridinemethanol, a key chemical intermediate in the development of novel therapeutics. Primarily targeting nicotinic acetylcholine receptors (nAChRs), these derivatives exhibit significant potential for the treatment of various central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pharmacology, experimental evaluation, and underlying signaling pathways associated with this important class of molecules.

Introduction: The Significance of this compound

This compound (CAS 155047-86-2) is a heterocyclic alcohol that has garnered substantial interest in medicinal chemistry.[1] Its structural combination of a pyridine ring and a cyclopropyl group makes it a valuable building block for the synthesis of ligands with high affinity and selectivity for nicotinic acetylcholine receptors (nAChRs).[1] The primary therapeutic relevance of this chemical scaffold lies in its ability to generate potent and selective partial agonists for the α4β2 nAChR subtype, which is implicated in neurological and psychiatric conditions such as depression and nicotine addiction.[2]

Primary Biological Targets: Nicotinic Acetylcholine Receptors (nAChRs)

The derivatives of this compound primarily exert their biological effects by modulating the activity of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.

The α4β2 nAChR Subtype: A Key Focus

A significant body of research has focused on the development of ligands that selectively target the α4β2 subtype of nAChRs. These receptors are the most abundant nicotinic receptors in the brain and are critically involved in cognitive function, reward pathways, and mood regulation. The cyclopropyl-pyridine core structure has been instrumental in developing partial agonists for α4β2 nAChRs, offering a therapeutic strategy to modulate cholinergic signaling without causing excessive receptor activation or desensitization.[2]

Quantitative Analysis of Ligand-Receptor Interactions

The following table summarizes the in vitro pharmacological data for representative compounds incorporating a cyclopropyl-pyridine scaffold, demonstrating their high affinity and selectivity for the α4β2 nAChR subtype.

Compound IDTargetAssay TypeMeasurementValue (nM)Reference
21 α4β2 nAChRRadioligand BindingKi0.5[2]
α3β4 nAChRRadioligand BindingKi>10,000[2]
α7 nAChRRadioligand BindingKi>10,000[2]
α4β2 nAChR86Rb+ Ion FluxEC5015[2]
α4β2 nAChR86Rb+ Ion FluxIC5015[2]
25 α4β2 nAChRRadioligand BindingKi1.8[2]
α3β4 nAChRRadioligand BindingKi>10,000[2]
α7 nAChRRadioligand BindingKi>10,000[2]
α4β2 nAChR86Rb+ Ion FluxEC5050[2]
α4β2 nAChR86Rb+ Ion FluxIC5050[2]
30 α4β2 nAChRRadioligand BindingKi1.1[2]
α3β4 nAChRRadioligand BindingKi>10,000[2]
α7 nAChRRadioligand BindingKi>10,000[2]
α4β2 nAChR86Rb+ Ion FluxEC5025[2]
α4β2 nAChR86Rb+ Ion FluxIC5025[2]

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Membrane preparations from cells stably expressing the nAChR subtype of interest (e.g., α4β2).

  • Radioligand (e.g., [3H]epibatidine or [3H]cytisine).

  • Test compound at various concentrations.

  • Non-specific binding control (e.g., a high concentration of nicotine or another known ligand).

  • Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand.

  • After incubation to equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The Ki value is calculated from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

86Rb+ Ion Flux Assay for Functional Activity

This cell-based assay measures the functional activity (agonist or antagonist) of a compound by quantifying the influx of 86Rb+ (a surrogate for K+) through the nAChR ion channel.

Materials:

  • Cells stably expressing the nAChR subtype of interest.

  • 86RbCl.

  • Assay buffer.

  • Test compound at various concentrations.

  • Known agonist (e.g., carbamylcholine) for antagonist-mode experiments.

Procedure:

  • Agonist Mode:

    • Cells are incubated with varying concentrations of the test compound.

    • 86Rb+ is added, and the influx is allowed to proceed for a set time.

    • The influx is terminated by washing the cells with a cold buffer.

    • The amount of intracellular 86Rb+ is determined by scintillation counting.

    • EC50 values are calculated from the concentration-response curves.

  • Antagonist Mode:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • A fixed concentration of a known agonist (e.g., carbamylcholine) is added along with 86Rb+.

    • The subsequent steps are the same as in the agonist mode.

    • IC50 values are calculated from the inhibition of the agonist-induced 86Rb+ influx.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to characterize the electrophysiological properties of nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Recording chamber and perfusion system.

  • Recording solution (e.g., Ba2+ Ringer's solution).

  • Test compound and agonist (e.g., acetylcholine) solutions.

Procedure:

  • Xenopus oocytes are injected with the cRNA for the desired nAChR subunits and incubated to allow for receptor expression.

  • An oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

  • The oocyte is continuously perfused with the recording solution.

  • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • The agonist is applied to elicit an inward current, and the response is recorded.

  • To test for antagonist activity, the test compound is pre-applied before the co-application with the agonist.

  • Concentration-response curves are generated to determine EC50 and IC50 values.

Visualizing Molecular Interactions and Processes

Signaling Pathway of nAChR Activation

The activation of nAChRs by an agonist, such as a derivative of this compound, initiates a cascade of intracellular events.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx Agonist Agonist (e.g., Cyclopropyl-Pyridine Derivative) Agonist->nAChR Binding Signaling_Cascades Downstream Signaling (e.g., PI3K/Akt, MAPK) Ca_ion->Signaling_Cascades Gene_Expression Gene Expression & Cellular Response Signaling_Cascades->Gene_Expression

Caption: nAChR activation and downstream signaling cascade.

Experimental Workflow for Target Identification and Characterization

The process of identifying and characterizing the biological targets of novel compounds follows a structured workflow.

Experimental_Workflow Compound α-Cyclopropyl-3-pyridinemethanol Derivative Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Compound->Binding_Assay Functional_Assay Functional Assay (e.g., 86Rb+ Ion Flux) (Determine EC50/IC50) Binding_Assay->Functional_Assay Electrophysiology Electrophysiology (e.g., TEVC) (Confirm Functional Effects) Functional_Assay->Electrophysiology Data_Analysis Data Analysis & SAR Studies Electrophysiology->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Compound Iterative Refinement

References

The Pivotal Role of α-Cyclopropyl-3-pyridinemethanol in the Development of Neurological Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, renowned for its prevalence in a vast array of therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in drug design. Within the diverse landscape of pyridine-containing compounds, α-cyclopropyl-3-pyridinemethanol has emerged as a critical synthetic intermediate, particularly in the pursuit of novel therapeutics for neurological disorders.[1][2] Its structural combination of a pyridine methanol core and a cyclopropyl group offers a compelling framework for the development of potent and selective ligands for neuronal targets. This guide provides a comprehensive technical overview of the role of α-cyclopropyl-3-pyridinemethanol in medicinal chemistry, with a focus on its application in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The primary value of α-cyclopropyl-3-pyridinemethanol lies in its utility for creating active ingredients capable of crossing the blood-brain barrier to engage with central nervous system (CNS) targets.[2] This has led to its significant use in the development of nicotinic receptor ligands aimed at treating conditions such as depression, anxiety, and nicotine addiction.[2]

Synthesis of Bioactive Molecules from α-Cyclopropyl-3-pyridinemethanol

While α-cyclopropyl-3-pyridinemethanol itself is a building block, its true value is realized in its conversion to more complex, biologically active molecules. A key transformation involves its oxidation to the corresponding ketone, cyclopropyl(pyridin-3-yl)methanone, which then serves as a scaffold for further elaboration. The following is a general procedure for the synthesis of a series of arylpyrid-3-ylmethanones, which have been identified as potent Type I positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor.

General Experimental Protocol: Synthesis of Arylpyrid-3-ylmethanones

This protocol describes a common pathway for the synthesis of 2-amino-3-benzoyl-5-arylpyridines, a class of compounds for which α-cyclopropyl-3-pyridinemethanol is a precursor to the key pyridinylmethanone intermediate.

Step 1: Oxidation of α-Cyclopropyl-3-pyridinemethanol to Cyclopropyl(pyridin-3-yl)methanone

A solution of α-cyclopropyl-3-pyridinemethanol in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. The crude product is then purified by column chromatography to yield cyclopropyl(pyridin-3-yl)methanone.

Step 2: Synthesis of 2-Amino-5-aryl-3-(cyclopropanecarbonyl)pyridine

A mixture of cyclopropyl(pyridin-3-yl)methanone, an appropriately substituted arylacetonitrile, and a base such as sodium ethoxide in a solvent like ethanol is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 3: Synthesis of 2-(Alkylamino)-5-aryl-3-(cyclopropanecarbonyl)pyridine Derivatives

The 2-aminopyridine derivative from the previous step is subjected to an N-alkylation reaction. For example, treatment with an alkyl halide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF) will yield the desired 2-(alkylamino)pyridine derivative. Purification is typically achieved through column chromatography.

α-Cyclopropyl-3-pyridinemethanol Derivatives as α7 nAChR Positive Allosteric Modulators

Derivatives of α-cyclopropyl-3-pyridinemethanol have shown significant promise as positive allosteric modulators of the α7 nicotinic acetylcholine receptor. These compounds do not activate the receptor directly but enhance the response of the receptor to its endogenous agonist, acetylcholine. This modulatory approach is considered a promising therapeutic strategy for cognitive deficits in disorders like schizophrenia and Alzheimer's disease.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of a series of arylpyrid-3-ylmethanones as Type I PAMs of human α7 nAChRs expressed in Xenopus oocytes. The data is extracted from the key publication by Hogenkamp et al. (2013).

Table 1: In vitro activity of --INVALID-LINK--methanones

CompoundR (Alkyl)Ar (Aryl)EC50 (µM)Max. Modulation (%)
7an-PrPh0.93750
7bn-Pr4-F-Ph0.28900
7cn-Pr4-Cl-Ph0.25950
7dn-Pr4-Br-Ph0.231000
7en-Pr4-Me-Ph0.45850
7fn-Pr4-OMe-Ph0.35900
7vn-Pr4-Et-Ph0.181200
7zMe4-Et-Ph1.2770
7aaEt4-Et-Ph0.85470

Table 2: In vitro activity of Aryl[5-(substituted-phenyl)-2-(propylamino)pyridin-3-yl]methanones

CompoundR' (Phenyl Substituent)Ar (Aryl)EC50 (µM)Max. Modulation (%)
7g4-OEt4-F-Ph0.28900
7h4-OPr4-F-Ph0.25950
7i4-OiPr4-F-Ph0.30900
7j4-OBn4-F-Ph0.40800
7k3-OEt4-F-Ph1.1600
7l2-OEt4-F-Ph>10-
7m4-SMe4-F-Ph0.55700

Biological Evaluation Protocols

The biological activity of compounds derived from α-cyclopropyl-3-pyridinemethanol is assessed through a series of in vitro and in vivo assays.

In Vitro Electrophysiology in Xenopus Oocytes

Objective: To determine the potency and efficacy of compounds as allosteric modulators of human α7 nAChRs.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC):

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.

    • The membrane potential is clamped at a holding potential of -70 mV.

  • Compound Application:

    • A baseline response is established by applying a low concentration of acetylcholine (ACh), typically the EC10 concentration.

    • The test compound is then co-applied with ACh, and the potentiation of the current response is measured.

    • A full concentration-response curve is generated by applying various concentrations of the test compound.

  • Data Analysis: The EC50 (concentration for 50% of maximal potentiation) and the maximum modulation percentage are calculated from the concentration-response curves.

In Vivo Novel Object Recognition (NOR) Test in Mice

Objective: To assess the pro-cognitive effects of the compounds in a model of recognition memory.

Methodology:

  • Habituation Phase (Day 1):

    • Mice are individually placed in an open-field arena (e.g., a 40 x 40 cm box) for a 10-minute period to acclimate to the environment. No objects are present in the arena.

  • Training/Familiarization Phase (Day 2):

    • The test compound or vehicle is administered to the mice (e.g., via intraperitoneal injection) 30-60 minutes before the training session.

    • Two identical objects are placed in the arena.

    • Each mouse is placed in the arena and allowed to explore the objects for a 10-minute period.

    • The time spent exploring each object is recorded.

  • Testing Phase (Day 2, after a retention interval, e.g., 1 hour):

    • One of the familiar objects is replaced with a novel object.

    • The mouse is returned to the arena and allowed to explore for a 5-10 minute period.

    • The time spent exploring the familiar object and the novel object is recorded.

  • Data Analysis:

    • A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A significantly positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one, suggesting intact recognition memory. An improvement in the DI in compound-treated animals compared to vehicle-treated animals with a cognitive deficit (e.g., induced by scopolamine) indicates a pro-cognitive effect.

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+. This influx triggers several downstream signaling cascades that are crucial for neuronal function and have been implicated in the therapeutic effects of α7 PAMs.

alpha7_signaling cluster_downstream Downstream Signaling ACh Acetylcholine (ACh) alpha7 α7 nAChR ACh->alpha7 Binds to orthosteric site PAM α7 PAM (e.g., Arylpyrid-3-ylmethanone) PAM->alpha7 Binds to allosteric site Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Plasticity Akt->Neuronal_Survival

Caption: Downstream signaling cascade of the α7 nAChR.

Experimental Workflow for the Development of α7 nAChR PAMs

The development of novel α7 nAChR PAMs from the α-cyclopropyl-3-pyridinemethanol scaffold follows a structured workflow from chemical synthesis to in vivo validation.

experimental_workflow Start α-Cyclopropyl-3-pyridinemethanol Synthesis Chemical Synthesis of Arylpyrid-3-ylmethanone Library Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening: Electrophysiology in Oocytes Purification->InVitro SAR SAR Analysis & Lead Optimization InVitro->SAR SAR->Synthesis Iterative Design InVivo In Vivo Testing: Novel Object Recognition SAR->InVivo Promising Compounds Candidate Lead Candidate InVivo->Candidate

Caption: Drug discovery workflow for α7 nAChR PAMs.

Conclusion

α-Cyclopropyl-3-pyridinemethanol stands as a testament to the power of privileged structures in medicinal chemistry. Its utility as a versatile synthetic intermediate has paved the way for the discovery of novel and potent modulators of the α7 nicotinic acetylcholine receptor. The arylpyrid-3-ylmethanone derivatives, born from this scaffold, demonstrate significant potential as therapeutic agents for treating cognitive deficits associated with a range of debilitating neurological and psychiatric disorders. The integration of rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, as outlined in this guide, provides a clear roadmap for the continued exploration of this important chemical space and the development of next-generation CNS therapeutics.

References

The Cyclopropyl Group: A Key Player in the Design and Optimization of Pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropyl group into pyridine-based scaffolds has emerged as a powerful tool in modern medicinal chemistry. This small, strained carbocycle imparts a unique set of physicochemical and pharmacological properties that can significantly enhance the therapeutic potential of drug candidates. This technical guide provides a comprehensive overview of the multifaceted role of the cyclopropyl moiety in the design, development, and optimization of pyridine-containing drugs, with a focus on its impact on pharmacokinetics, pharmacodynamics, and metabolic stability.

Physicochemical and Pharmacokinetic Profile Enhancement

The introduction of a cyclopropyl group can profoundly influence the fundamental properties of a pyridine-based molecule, leading to improved drug-like characteristics.

Modulation of Physicochemical Properties

The cyclopropyl ring is a rigid, three-dimensional structure that can significantly alter the conformation of a molecule.[1] This conformational constraint can lock the molecule into a bioactive conformation, thereby increasing its binding potency and selectivity for its biological target.[1] Furthermore, the cyclopropyl group is more lipophilic than a methyl or ethyl group, which can enhance membrane permeability and oral absorption. However, it is less lipophilic than a phenyl ring, offering a strategy to escape the "flatland" of aromatic systems and improve solubility.[2]

Improvement of Metabolic Stability

One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability.[1][3] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This resistance to degradation can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability, allowing for less frequent dosing.[1][4]

For instance, in the development of an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, the introduction of a cyclopropyl group was proposed to block oxidative metabolism, thereby increasing the drug's half-life and potency.[3]

Pharmacodynamic Advantages of Cyclopropyl-Pyridine Scaffolds

The unique electronic and steric properties of the cyclopropyl group can lead to enhanced pharmacodynamic profiles, including increased potency and reduced off-target effects.

Potency and Selectivity Enhancement

The rigid nature of the cyclopropyl ring can help to properly orient the pharmacophoric elements of a pyridine-based drug for optimal interaction with its target protein. This can lead to a significant increase in binding affinity and, consequently, potency.[4] By locking the molecule in a specific conformation, the cyclopropyl group can also reduce binding to off-target proteins, thereby minimizing side effects.[1]

Bioisosteric Replacement

The cyclopropyl group is a versatile bioisostere and can be used to replace various functional groups, such as vinyl, isopropyl, and even phenyl groups.[2][5] This strategy is often employed to address liabilities associated with the original functional group, such as metabolic instability or poor physicochemical properties, while maintaining or improving biological activity.[2]

Quantitative Data on Cyclopropyl-Pyridine Derivatives

The following tables summarize quantitative data from various studies, highlighting the impact of the cyclopropyl group on the biological activity and pharmacokinetic properties of pyridine-based compounds.

Table 1: In Vitro Activity of Pyridine-Based Enzyme Inhibitors

Compound IDTarget EnzymeCyclopropyl Present?IC50 (µM)Ki (nM)Reference
TYK2 Inhibitor Series
Compound 13 TYK2Yes--[6]
Compound 6 TYK2No (Boc-azetidine)Activity partially lost-[6]
Compound 8 TYK2No (acetyl-azetidine)Activity partially lost-[6]
CDK2 Inhibitor Series
Compound 4 CDK2/cyclin A2No0.24-[7]
Roscovitine (Reference)CDK2/cyclin A2No0.39-[7]
Cholinesterase Inhibitor Series
Compound 22 eqBChENo-99 ± 71[1]
Compound 25 EeAChENo73% inhibition at 9 µM-[1]

Table 2: Pharmacokinetic Parameters of Cyclopropyl-Containing Compounds

CompoundSpeciesRouteDoseT1/2 (h)CL (mL/min/kg)Cmax (ng/mL)AUC (ng/mL·h)F (%)Reference
CyclopropylfentanylRats.c.30 µg/kg1.48----[8]
CyclopropylfentanylRats.c.100 µg/kg1.92----[8]
CyclopropylfentanylRats.c.300 µg/kg1.83----[8]
PyridineRati.p.100 mg/kg7----[9]
PyridineRatinhalation200 ppm8----[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of cyclopropyl-pyridine drug candidates.

Synthesis of a 3-Cyclopropyl-Substituted Pyridine Derivative

This protocol describes a representative synthesis of a cyclopropyl-pyridine scaffold.

Scheme 1: Synthesis of 3-cyclopropyl-substituted 1-oxo-7-fluoro-3,4-dihydroisoquinoline-4-carboxamide [4]

  • Step h: To a solution of the starting material in acetonitrile (MeCN), add cyclopropane carboxaldehyde and ammonium acetate (NH4OAc).

  • Reaction Conditions: Heat the mixture at 80 °C.

  • Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and purify by column chromatography on silica gel to obtain the desired 3-cyclopropyl-substituted product.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target enzyme.[10]

  • Materials: Purified enzyme, substrate, test compound (inhibitor), appropriate buffer solution, and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the test compound dilutions to the respective wells and pre-incubate for a specified time.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[2]

  • Materials: Cancer cell line, cell culture medium, test compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.[12][13]

  • Materials: Human liver microsomes or recombinant CYP enzymes, specific fluorogenic or LC-MS/MS probe substrates, NADPH regenerating system, and the test compound.

  • Procedure:

    • Pre-incubate the microsomes or recombinant enzymes with the test compound at various concentrations.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • After a specific incubation time, stop the reaction.

    • Quantify the formation of the metabolite using fluorescence or LC-MS/MS.

    • Calculate the percentage of inhibition and determine the IC50 value for each CYP isoform.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure to determine the pharmacokinetic profile of a drug candidate.[8]

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound to the rats via the desired route (e.g., intravenous, oral, or subcutaneous).

    • Collect blood samples at predetermined time points.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug and its major metabolites.

    • Calculate key pharmacokinetic parameters such as half-life (T1/2), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

Signaling Pathways and Experimental Workflows

Visual representations of key concepts and processes aid in understanding the complex interplay of factors in drug development.

Signaling Pathway Diagram

The following diagram illustrates a generalized protein kinase signaling pathway that can be inhibited by cyclopropyl-pyridine derivatives targeting kinases like TYK2 or CDK2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., JAK-STAT or MAPK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Drug Cyclopropyl-Pyridine Kinase Inhibitor Drug->Kinase_Cascade Inhibits Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Extracellular_Signal->Receptor Binds

Caption: Generalized Kinase Signaling Pathway Inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for in vitro screening of drug candidates.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening Cascade cluster_optimization Lead Optimization Synthesis Synthesis of Cyclopropyl-Pyridine Analogues Enzyme_Assay Enzyme Inhibition Assay (IC50) Synthesis->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Enzyme_Assay->Cell_Assay Active Compounds ADME_Tox Early ADME/Tox (e.g., CYP Inhibition) Cell_Assay->ADME_Tox Potent & Efficacious Compounds Lead_Opt Lead Optimization (SAR Studies) ADME_Tox->Lead_Opt Promising Hits Lead_Opt->Synthesis Iterative Design

Caption: In Vitro Drug Discovery Workflow.

Conclusion

The cyclopropyl group is a valuable and versatile component in the medicinal chemist's toolbox for the design of novel pyridine-based drugs. Its ability to impart conformational rigidity, enhance metabolic stability, and improve pharmacodynamic properties makes it a key structural motif for addressing many of the challenges encountered in drug discovery and development. A thorough understanding of the principles outlined in this guide will enable researchers to rationally design and optimize the next generation of cyclopropyl-pyridine therapeutics with improved efficacy and safety profiles.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of alpha-Cyclopropyl-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

alpha-Cyclopropyl-3-pyridinemethanol is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutics. Its unique structure, combining a pyridine ring with a cyclopropylmethanol moiety, makes it a versatile intermediate for creating complex molecules with potential applications in a range of disease areas. As with any reactive chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for this compound, based on available data for the compound and its constituent functional groups.

Physicochemical and Toxicological Profile

PropertyValue/InformationSource/Rationale
Chemical Name This compound
CAS Number 155047-86-2[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Physical Form Solid or liquid[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1]
GHS Pictogram GHS07: Exclamation Mark[1]
Predicted Oral Toxicity No specific LD50 value available. Based on the "Harmful if swallowed" classification, the LD50 is likely to be in the range of 300-2000 mg/kg. In silico prediction tools could provide an estimated value.Inferred from H302 classification
Predicted Dermal Toxicity No specific LD50 value available. The "Causes skin irritation" classification suggests potential for dermal toxicity with prolonged or extensive exposure.Inferred from H315 classification
Predicted Inhalation Toxicity No specific LC50 value available. The "May cause respiratory irritation" classification indicates that inhalation of dust or vapors should be avoided.Inferred from H335 classification
Storage Temperature Room temperature, under an inert atmosphere[1]

Experimental Protocols for Safety Assessment

In the absence of specific toxicological studies on this compound, standardized OECD guidelines for testing new chemical substances would be followed to determine its toxicological profile.

1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423):

This method is a stepwise procedure using a limited number of animals to classify a substance into one of five toxicity classes based on the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).[2][3][4][5][6]

  • Principle: A single dose of the substance is administered orally to a group of animals (typically rats). The observation of mortality in that group determines the next step: either dosing at a lower or higher fixed dose level or cessation of testing.[2][3][4][5][6]

  • Procedure Outline:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Three animals of a single sex are dosed.

    • If mortality is observed, the test is repeated at a lower dose level. If no mortality is observed, the test is repeated at a higher dose level.

    • The substance is classified based on the dose at which mortality is observed.

2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439):

This in vitro method assesses the potential of a substance to cause skin irritation.[7]

  • Principle: The test substance is applied topically to a reconstructed human epidermis model. Cell viability is measured after a defined exposure and post-treatment incubation period. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[7]

  • Procedure Outline:

    • The test substance is applied to the surface of the RhE tissue.

    • After a 15-60 minute exposure, the substance is removed, and the tissue is incubated for approximately 42 hours.

    • Cell viability is determined using a colorimetric assay (e.g., MTT assay).

    • A substance is classified as a skin irritant if the mean cell viability is below 50%.

3. In Vitro Respiratory Toxicity Testing:

While no single standardized protocol is universally adopted, various in vitro methods using human respiratory cell lines or 3D tissue models are available to assess inhalation toxicity.[8][9][10][11][12]

  • Principle: Human lung cells (e.g., bronchial epithelial cells) are exposed to the test substance at the air-liquid interface to mimic inhalation. Endpoints such as cytotoxicity, inflammatory responses, and barrier integrity are measured.[8][9][10][11][12]

  • Procedure Outline:

    • Cells are cultured on microporous membranes to form a differentiated epithelial layer.

    • The apical surface is exposed to the test substance (as a vapor, aerosol, or liquid).

    • After exposure, various endpoints are assessed, including cell viability (MTT assay), release of inflammatory cytokines (ELISA), and changes in transepithelial electrical resistance (TEER) to measure barrier function.

Safe Handling and Personal Protective Equipment (PPE)

Given the known hazards of pyridine derivatives and the irritant nature of this compound, strict adherence to the following handling procedures is mandatory.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.

  • Body Protection: A laboratory coat must be worn. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of solid or liquid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Reactivity and Stability

Understanding the reactivity of this compound is crucial for safe storage and handling during chemical reactions.

Chemical_Properties_and_Safety cluster_properties Chemical Properties cluster_precautions Safety Precautions Pyridine_Ring Pyridine Ring (Electron-withdrawing) Avoid_Acids Incompatible with Strong Acids Pyridine_Ring->Avoid_Acids (Basicity) Cyclopropylmethanol Cyclopropylmethanol Moiety (Strained ring, reactive alcohol) Avoid_Oxidizers Incompatible with Strong Oxidizing Agents Cyclopropylmethanol->Avoid_Oxidizers (Oxidation of alcohol) Inert_Atmosphere Store Under Inert Atmosphere Cyclopropylmethanol->Inert_Atmosphere (Potential for decomposition) Physical_State Physical State (Solid/Liquid) Control_Dust_Vapor Control Dust/Vapor Generation Physical_State->Control_Dust_Vapor (Inhalation hazard)

Caption: Relationship between chemical properties and safety precautions.
  • Pyridine Moiety: The pyridine ring is basic and will react with strong acids. It can also undergo various substitution reactions. The electron-withdrawing nature of the nitrogen atom can influence the reactivity of the rest of the molecule.[13][14][15][16][17]

  • Cyclopropylmethanol Moiety: The cyclopropyl group is a strained ring system, which can lead to unique reactivity. The primary alcohol is susceptible to oxidation by strong oxidizing agents.[18][19][20][21][22]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.

  • Decomposition: Information on the specific decomposition pathways of this compound is limited. However, related compounds like N-cyclopropyl-N-nitrosoureas are known to decompose, and this potential should be considered, especially under harsh conditions (e.g., high heat, presence of catalysts).[23]

Conclusion

This compound is a valuable reagent in drug discovery and chemical synthesis. While specific toxicological data is not extensively documented, a comprehensive understanding of the hazards associated with its constituent functional groups allows for the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can handle this compound safely and effectively, fostering a secure environment for scientific innovation. Further toxicological studies are warranted to provide a more complete safety profile for this important chemical intermediate.

References

alpha-Cyclopropyl-3-pyridinemethanol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental considerations, and biological context for α-Cyclopropyl-3-pyridinemethanol (CAS No. 155047-86-2). This compound is recognized as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly in the development of nicotinic receptor ligands for potential treatments of neurological disorders.[1]

Material Identification and Properties

IdentifierValueSource
IUPAC Name cyclopropyl(pyridin-3-yl)methanol[1]
CAS Number 155047-86-2
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Physical Form Solid or liquid
Purity 95%
Physical and Chemical PropertiesValueSource
Boiling Point 290.0±15.0 °C at 760 mmHg[2]
Storage Temperature Room temperature, under inert atmosphere[1]

Safety and Hazard Information

GHS Hazard Classification

  • Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

Hazard Statements

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid all personal contact, including inhalation. Wear protective clothing, gloves, and safety glasses. Prevent the concentration of vapors in hollows and sumps. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3] Store locked up. Keep under an inert atmosphere.[1]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[3]

Biological Activity and Applications

α-Cyclopropyl-3-pyridinemethanol serves as a key intermediate in the synthesis of more complex molecules. Its structural features, including the pyridine methanol core and the cyclopropyl group, are significant for creating active ingredients that can cross the blood-brain barrier for central nervous system (CNS) target engagement.[1] Its primary research application lies in the development of nicotinic receptor ligands, which are instrumental in studying potential therapies for neurological conditions such as depression, anxiety, and nicotine addiction.[1] The broader class of 3-substituted pyridine methanols has also been explored for fungicidal properties, indicating the versatility of this chemical scaffold in agricultural research.[1]

Visualized Workflows

Safe Handling Workflow for α-Cyclopropyl-3-pyridinemethanol

Safe Handling Workflow for α-Cyclopropyl-3-pyridinemethanol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Dispose of Waste in Designated Hazardous Waste Container cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe emergency_spill Spill emergency_spill_action Follow Spill Cleanup Protocol emergency_spill->emergency_spill_action emergency_exposure Personal Exposure emergency_exposure_action Follow First Aid Measures emergency_exposure->emergency_exposure_action

Caption: A logical workflow for the safe handling of α-Cyclopropyl-3-pyridinemethanol.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of α-Cyclopropyl-3-pyridinemethanol from 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Cyclopropyl-3-pyridinemethanol is a valuable building block in medicinal chemistry, incorporating both a pyridine ring and a cyclopropyl group. The pyridine moiety is a common feature in many pharmaceuticals, while the cyclopropyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document provides a detailed protocol for the two-step synthesis of α-cyclopropyl-3-pyridinemethanol, starting from 3-cyanopyridine. The synthesis involves a Grignard reaction to form the key intermediate, cyclopropyl(pyridin-3-yl)methanone, followed by its reduction to the desired alcohol.

Overall Reaction Scheme

The synthesis proceeds through two major steps:

  • Step 1: Grignard Reaction: Formation of cyclopropyl(pyridin-3-yl)methanone from 3-cyanopyridine and cyclopropylmagnesium bromide.

  • Step 2: Reduction: Reduction of cyclopropyl(pyridin-3-yl)methanone to α-cyclopropyl-3-pyridinemethanol.

Overall Reaction Scheme 3-Cyanopyridine 3-Cyanopyridine Cyclopropyl(pyridin-3-yl)methanone Cyclopropyl(pyridin-3-yl)methanone 3-Cyanopyridine->Cyclopropyl(pyridin-3-yl)methanone 1. Cyclopropylmagnesium bromide 2. H3O+ alpha-Cyclopropyl-3-pyridinemethanol This compound Cyclopropyl(pyridin-3-yl)methanone->this compound NaBH4 or LiAlH4

Overall synthesis workflow.

Experimental Protocols

Part 1: Synthesis of Cyclopropyl(pyridin-3-yl)methanone (Intermediate)

This procedure details the formation of the ketone intermediate via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 3-Cyanopyridine

  • Aqueous solution of hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Protocol:

  • Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):

    • Place magnesium turnings in a dry three-necked flask under an inert atmosphere.

    • Add a small volume of anhydrous diethyl ether or THF.

    • A solution of cyclopropyl bromide in anhydrous ether/THF is added dropwise via the dropping funnel. The reaction is typically initiated with a small amount of the bromide solution, and gentle heating might be required.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining cyclopropyl bromide solution is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with 3-Cyanopyridine:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • A solution of 3-cyanopyridine in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent. The nucleophilic cyclopropyl group attacks the electrophilic carbon of the nitrile.[1]

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours) to ensure the formation of the intermediate imine salt.

  • Hydrolysis and Workup:

    • The reaction mixture is carefully quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) while cooling in an ice bath. This hydrolyzes the imine salt to the corresponding ketone.[1]

    • The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated NaHCO₃ solution, and brine.

    • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude cyclopropyl(pyridin-3-yl)methanone.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure ketone.

Part 2: Synthesis of α-Cyclopropyl-3-pyridinemethanol (Final Product)

This procedure describes the reduction of the intermediate ketone to the final alcohol product.

Materials:

  • Cyclopropyl(pyridin-3-yl)methanone

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or Ethanol (for NaBH₄ reduction)

  • Anhydrous diethyl ether or THF (for LiAlH₄ reduction)

  • Water

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Protocol:

  • Reduction of the Ketone:

    • Dissolve cyclopropyl(pyridin-3-yl)methanone in a suitable solvent (e.g., methanol for NaBH₄ reduction) in a round-bottom flask.[2]

    • Cool the solution in an ice bath.

    • Slowly add the reducing agent (e.g., NaBH₄) in portions to the stirred solution.[2]

    • After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Workup and Extraction:

    • The reaction is quenched by the slow addition of water.

    • The solvent is typically removed under reduced pressure.

    • The aqueous residue is extracted multiple times with an organic solvent such as ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.

  • Purification:

    • The solvent is evaporated under reduced pressure to yield the crude α-cyclopropyl-3-pyridinemethanol.

    • Further purification can be achieved by column chromatography or recrystallization to afford the final product.

Data Presentation

Table 1: Physicochemical Properties of the Key Intermediate

PropertyValueReference
Compound Name Cyclopropyl(pyridin-3-yl)methanone[1]
CAS Number 24966-13-0[1][3]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1][3]
Appearance Solid[1]
IR (Carbonyl Stretch) ~1685 cm⁻¹[1]
Mass Spec (M+) m/z 147[1]

Table 2: Summary of Synthetic Steps and Reagents

StepReaction TypeStarting MaterialKey ReagentsProduct
1 Grignard Reaction3-Cyanopyridine1. Cyclopropylmagnesium bromide 2. H₃O⁺Cyclopropyl(pyridin-3-yl)methanone
2 Ketone ReductionCyclopropyl(pyridin-3-yl)methanoneSodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)α-Cyclopropyl-3-pyridinemethanol

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis, from starting materials to the final purified product.

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction A Prepare Cyclopropylmagnesium Bromide from Mg and Cyclopropyl Bromide B React Grignard Reagent with 3-Cyanopyridine A->B Anhydrous Ether/THF C Acidic Hydrolysis (Workup) B->C Formation of Imine Salt D Extraction and Drying C->D Quench with H3O+ E Purification of Ketone (e.g., Chromatography) D->E Isolate Crude Product F Dissolve Ketone in Solvent E->F Intermediate: Cyclopropyl(pyridin-3-yl)methanone G Add Reducing Agent (e.g., NaBH4) F->G e.g., Methanol H Aqueous Workup G->H Reaction Monitoring (TLC) I Extraction and Drying H->I Quench with H2O J Purification of Alcohol (e.g., Chromatography) I->J Isolate Crude Product K Final Product: α-Cyclopropyl-3-pyridinemethanol J->K Characterization (NMR, MS, etc.)

Synthesis workflow for α-cyclopropyl-3-pyridinemethanol.

References

Application Notes and Protocols: Synthesis of α-Cyclopropyl-3-pyridinemethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of α-Cyclopropyl-3-pyridinemethanol, a valuable intermediate in pharmaceutical research, particularly for the development of nicotinic receptor ligands for neurological disorders.[1] The primary synthetic route detailed is the Grignard reaction, a robust and effective method for forming the carbon-carbon bond between the cyclopropyl group and the pyridyl carbonyl carbon.[2] This protocol outlines the preparation of the cyclopropylmagnesium bromide Grignard reagent and its subsequent reaction with 3-pyridinecarboxaldehyde.

Introduction

α-Cyclopropyl-3-pyridinemethanol is a key building block in medicinal chemistry. Its structure, featuring a pyridine methanol core and a cyclopropyl group, is significant for creating active ingredients that can cross the blood-brain barrier and engage with central nervous system (CNS) targets.[1] The synthesis of this compound is primarily achieved through two main pathways: the Grignard reaction and the reduction of a ketone precursor. This document focuses on the Grignard approach, which involves the nucleophilic addition of a cyclopropyl Grignard reagent to 3-pyridinecarboxaldehyde.[2]

Reaction Principle

The Grignard reaction is a fundamental organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In this synthesis, cyclopropylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde to form a secondary alcohol, α-cyclopropyl-3-pyridinemethanol.[2]

Data Presentation

The following tables summarize the key reagents and representative yields for the synthesis of α-Cyclopropyl-3-pyridinemethanol.

Table 1: Key Reagents and Properties

ReagentFormulaMolar Mass ( g/mol )Role
Magnesium TurningsMg24.31Grignard Reagent Formation
Cyclopropyl BromideC₃H₅Br120.98Grignard Reagent Precursor
3-PyridinecarboxaldehydeC₆H₅NO107.11Electrophile
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12Solvent
Tetrahydrofuran (THF, anhydrous)C₄H₈O72.11Solvent
Ammonium Chloride (sat. aq.)NH₄Cl53.49Quenching Agent

Table 2: Representative Reaction Parameters and Yields

StepReactionTemperatureTimeRepresentative Yield (%)Notes
1Cyclopropylmagnesium Bromide FormationRoom Temperature1-2 hours~25%A significant byproduct is cyclopropane (~25-30%).[3]
2Grignard Reaction with Aldehyde0 °C to Room Temperature2-4 hours80-90%Yields are for similar carbinol syntheses and may vary.[4]
3Overall Synthesis0 °C to Room Temperature3-6 hoursVariableOverall yield depends on the efficiency of both steps.

Experimental Protocols

1. Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)

This procedure must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). All glassware should be flame-dried or oven-dried before use.

  • Reagents and Materials:

    • Magnesium turnings

    • Cyclopropyl bromide

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (for initiation)

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer

  • Procedure:

    • Place magnesium turnings in the three-neck flask under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of cyclopropyl bromide in anhydrous diethyl ether or THF.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is ready for the next step.

2. Synthesis of α-Cyclopropyl-3-pyridinemethanol

  • Reagents and Materials:

    • Cyclopropylmagnesium bromide solution (prepared in Step 1)

    • 3-Pyridinecarboxaldehyde

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve 3-pyridinecarboxaldehyde in anhydrous diethyl ether or THF in a separate flask.

    • Add the 3-pyridinecarboxaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture again to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

3. Purification

The crude α-Cyclopropyl-3-pyridinemethanol can be purified by one of the following methods:

  • Column Chromatography: Use silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Distillation: If the product is a liquid, vacuum distillation can be employed for purification.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain pure crystals.

Mandatory Visualizations

Grignard_Reaction_Pathway R_Br Cyclopropyl Bromide Grignard Cyclopropylmagnesium Bromide (Grignard Reagent) R_Br->Grignard + Mg in ether/THF Mg Magnesium (Mg) Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate + 3-Pyridine- carboxaldehyde Aldehyde 3-Pyridine- carboxaldehyde Aldehyde->Intermediate Product α-Cyclopropyl-3- pyridinemethanol Intermediate->Product Workup Aqueous Workup (H+) Workup->Product Experimental_Workflow start Start prep_glassware Prepare Anhydrous Glassware start->prep_glassware prep_grignard Prepare Cyclopropylmagnesium Bromide prep_glassware->prep_grignard reaction React Grignard Reagent with 3-Pyridinecarboxaldehyde prep_grignard->reaction quench Quench Reaction with sat. NH4Cl reaction->quench extract Extract Product with Organic Solvent quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify Product (Chromatography/Distillation) dry_concentrate->purify end End Product: α-Cyclopropyl-3-pyridinemethanol purify->end

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyridinylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyridinylmethanols are crucial structural motifs in a wide range of pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis. The precise stereochemical control in their synthesis is often paramount to their biological activity and catalytic efficacy. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these valuable compounds, focusing on the most robust and widely used catalytic methods. The primary strategies covered include the asymmetric reduction of prochiral pyridinyl ketones and the enantioselective addition of nucleophiles to pyridinyl aldehydes.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful and atom-economical methods for the reduction of pyridinyl ketones. These reactions typically employ ruthenium (Ru), rhodium (Rh), or iridium (Ir) catalysts bearing chiral ligands. Noyori-type catalysts, in particular, are renowned for their high efficiency and enantioselectivity.

Noyori-Type Asymmetric Transfer Hydrogenation

This method utilizes a chiral Ru(II) catalyst, such as RuCl--INVALID-LINK--, with a safe and readily available hydrogen source like a formic acid/triethylamine mixture. It is operationally simple and does not require high-pressure hydrogenation equipment.

Data Presentation: Asymmetric Transfer Hydrogenation of Acetylpyridines

EntrySubstrate (Ketone)CatalystProduct (Alcohol)Yield (%)ee (%)
12-AcetylpyridineRuCl--INVALID-LINK--(S)-1-(2-Pyridyl)ethanol9895
23-AcetylpyridineRuCl--INVALID-LINK--(S)-1-(3-Pyridyl)ethanol9997
34-AcetylpyridineRuCl--INVALID-LINK--(S)-1-(4-Pyridyl)ethanol9992

Reactions were carried out with a substrate/catalyst ratio of 200-1000 in a HCOOH/N(C₂H₅)₃ mixture.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 3-Acetylpyridine

Materials:

  • 3-Acetylpyridine

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH), anhydrous

  • Triethylamine (N(C₂H₅)₃), anhydrous

  • Degassed solvent (e.g., Dichloromethane)

  • Standard inert atmosphere glassware (Schlenk flask or glovebox)

Procedure:

  • In a nitrogen-filled glovebox or under a stream of argon, add RuCl--INVALID-LINK-- (e.g., 6.4 mg, 0.01 mmol, 0.5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Prepare a 5:2 (molar ratio) azeotropic mixture of formic acid and triethylamine.

  • In a separate vial, dissolve 3-acetylpyridine (242 mg, 2.0 mmol, 1.0 equiv) in the HCOOH/N(C₂H₅)₃ mixture (e.g., 2.0 mL).

  • Add the substrate solution to the Schlenk flask containing the catalyst.

  • Seal the flask and stir the reaction mixture at room temperature (e.g., 28 °C) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-(3-pyridyl)ethanol.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with a borane source (e.g., BH₃·THF or BH₃·SMe₂). The method is highly reliable, predictable, and offers excellent enantioselectivity for a broad range of ketones, including heteroaromatic ones.

Data Presentation: CBS Reduction of Acetylpyridines

EntrySubstrate (Ketone)Catalyst SystemProduct (Alcohol)Yield (%)ee (%)
12-Acetylpyridine(R)-Me-CBS + BH₃·THF(R)-1-(2-Pyridyl)ethanol~95>98
23-Acetylpyridine(R)-Me-CBS + BH₃·THF(R)-1-(3-Pyridyl)ethanol~93>97
34-Acetylpyridine(R)-Me-CBS + BH₃·THF(R)-1-(4-Pyridyl)ethanol~96>98

Data is representative based on typical performance of CBS reductions on aryl ketones.

Experimental Protocol: CBS Asymmetric Reduction of 2-Acetylpyridine

Materials:

  • 2-Acetylpyridine

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard inert atmosphere glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and cool to 0 °C.

  • Add (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 10 mol%).

  • Slowly add BH₃·THF solution (6.0 mL, 6.0 mmol, 0.6 equiv) to the catalyst solution and stir for 10 minutes at 0 °C.

  • In a separate flask, prepare a solution of 2-acetylpyridine (1.21 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).

  • Add the 2-acetylpyridine solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction for 1-2 hours at 0 °C.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Perform a standard aqueous work-up (e.g., add 1 M HCl, extract with ethyl acetate, wash with brine).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography and determine the ee by chiral HPLC or GC.

Biocatalytic Asymmetric Reduction

Enzymatic reductions, particularly using alcohol dehydrogenases (ADHs), offer an environmentally benign route to chiral alcohols. These reactions are often performed in aqueous media under mild conditions and can provide exceptionally high enantioselectivities. A co-factor regeneration system (e.g., using glucose dehydrogenase and glucose, or isopropanol) is typically required.

Data Presentation: Biocatalytic Reduction of Acetylpyridines

EntrySubstrate (Ketone)BiocatalystProduct (Alcohol)Conversion (%)ee (%)
12-AcetylpyridineADH from Lactobacillus kefir(R)-1-(2-Pyridyl)ethanol>99>99
23-AcetylpyridineADH from Rhodococcus ruber(S)-1-(3-Pyridyl)ethanol>99>99
34-AcetylpyridineEngineered ADH(R)-1-(4-Pyridyl)ethanol>99>99

Results are highly dependent on the specific enzyme and reaction conditions used.

Experimental Protocol: ADH-Mediated Reduction of 4-Acetylpyridine

Materials:

  • 4-Acetylpyridine

  • Alcohol Dehydrogenase (e.g., from Lactobacillus kefir, commercially available)

  • Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP⁺) for regeneration system

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (if used for co-factor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of phosphate buffer.

  • Add D-glucose (e.g., 1.5 equiv) and NADP⁺ (e.g., 0.01 equiv).

  • Add the ADH and GDH enzymes (amounts are typically determined by activity units, e.g., 10 U/mg of substrate).

  • Dissolve 4-acetylpyridine (e.g., 121 mg, 1.0 mmol) in a minimal amount of a co-solvent like DMSO or isopropanol if needed, and add it to the buffered enzyme solution.

  • Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the conversion by taking aliquots and analyzing via GC or HPLC.

  • Once the reaction reaches completion, stop the reaction by adding a water-miscible organic solvent like acetone to precipitate the enzymes, or extract the product directly.

  • Centrifuge the mixture to remove the precipitated enzymes.

  • Extract the supernatant/aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify if necessary and determine the ee by chiral HPLC or GC.

Visualizations: Workflows and Mechanisms

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Weigh Reagents/Catalyst setup Assemble Reaction (Add Solvent, Reagents) reagents->setup glassware Prepare Inert Atmosphere Glassware glassware->setup run Run Reaction (Stir, Control Temp) setup->run monitor Monitor Progress (TLC/GC/HPLC) run->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify characterize Characterize (NMR, MS) purify->characterize ee_det Determine ee% (Chiral HPLC/GC) purify->ee_det

Caption: General workflow for asymmetric synthesis.

Catalytic Cycle for Noyori-Type Transfer Hydrogenation

G Ru_precatalyst [Ru]-Cl Precatalyst Ru_hydride [Ru]-H Hydride Ru_precatalyst->Ru_hydride HCOOH - CO2 - H⁺ TS Transition State Ru_hydride->TS Ketone (R-CO-R') Ru_alkoxide [Ru]-O-CHR Alkoxide TS->Ru_alkoxide Hydride Transfer Ru_alkoxide->Ru_precatalyst H⁺ - Chiral Alcohol

Caption: Catalytic cycle for transfer hydrogenation.

Decision Framework for Method Selection

G start Start: Need Chiral Pyridinylmethanol substrate What is the substrate? start->substrate ketone Pyridinyl Ketone substrate->ketone Ketone aldehyde Pyridinyl Aldehyde substrate->aldehyde Aldehyde equipment High Pressure H₂ Available? ketone->equipment organozinc Enantioselective Organozinc Addition aldehyde->organozinc noyori Noyori Asymmetric Hydrogenation equipment->noyori Yes scale Scale & Green Chemistry Priority? equipment->scale No ath Asymmetric Transfer Hydrogenation (ATH) cbs CBS Reduction ath->cbs or scale->ath Medium biocat Biocatalytic Reduction (ADH) scale->biocat High scale->cbs Low

Caption: Decision tree for selecting a synthetic method.

Application Notes and Protocols for the Analytical Characterization of α-Cyclopropyl-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of α-Cyclopropyl-3-pyridinemethanol, a key intermediate in pharmaceutical synthesis. The following protocols are designed to be adaptable for quality control, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of α-Cyclopropyl-3-pyridinemethanol and for separating its enantiomers, which is critical in pharmaceutical development.

Purity Assessment by Reversed-Phase HPLC

A reversed-phase HPLC method can be employed to determine the purity of α-Cyclopropyl-3-pyridinemethanol and to identify any process-related impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Data Presentation:

ParameterExpected Value/Range
Retention Time Analyte specific, dependent on exact conditions.
Purity (%) >95% (typical for pharmaceutical intermediates)
Limit of Detection (LOD) ~0.01%
Limit of Quantitation (LOQ) ~0.03%

Experimental Workflow:

HPLC_Purity cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Figure 1: Workflow for HPLC Purity Analysis.
Chiral Separation by Chiral HPLC

Since α-Cyclopropyl-3-pyridinemethanol possesses a chiral center, the separation of its enantiomers is crucial. Chiral HPLC with a suitable chiral stationary phase (CSP) is the method of choice.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.

  • Column: A polysaccharide-based chiral column is often effective for pyridine derivatives (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a basic additive.

    • Example: Hexane:Isopropanol (80:20, v/v) with 0.1% diethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 0.5 mg/mL).

Data Presentation:

ParameterExpected Value/Range
Resolution (Rs) > 1.5 for baseline separation
Separation Factor (α) > 1.1
Enantiomeric Excess (ee%) To be determined based on the sample.

Logical Relationship of Chiral Method Development:

Chiral_Method_Dev cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation CSP_Screen Screen Different CSPs (e.g., Amylose, Cellulose based) MP_Screen Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screen->MP_Screen Optimize_MP Optimize Mobile Phase Composition MP_Screen->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validate Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize_Flow->Validate

Figure 2: Logical workflow for chiral HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile impurities and for confirming the molecular weight and fragmentation pattern of α-Cyclopropyl-3-pyridinemethanol.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol (e.g., 1 mg/mL).

Data Presentation:

ParameterExpected Value/Range
Molecular Ion (M+) m/z 149.19[1]
Key Fragment Ions Expected fragments from loss of H, OH, cyclopropyl, and pyridine ring fragments.
Purity (by area %) >95%

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Sample_GC Sample Weighing Dissolution_GC Dissolution in Volatile Solvent Sample_GC->Dissolution_GC Injection_GC Inject Sample Dissolution_GC->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Ionization_MS Electron Ionization (70 eV) Separation_GC->Ionization_MS Detection_MS Mass Detection (m/z 40-400) Ionization_MS->Detection_MS TIC Total Ion Chromatogram Detection_MS->TIC Mass_Spectrum Mass Spectrum of Peak TIC->Mass_Spectrum Library_Search Library Search & Interpretation Mass_Spectrum->Library_Search

Figure 3: Workflow for GC-MS Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of α-Cyclopropyl-3-pyridinemethanol. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected chemical shifts (δ) in ppm relative to the solvent signal.

Data Presentation (Predicted):

¹H NMRPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine H 7.2 - 8.6m4H
CH-OH ~4.5 - 5.0d1H
OH Variable (broad s)s1H
Cyclopropyl CH ~1.0 - 1.5m1H
Cyclopropyl CH₂ ~0.3 - 0.8m4H
¹³C NMRPredicted Chemical Shift (ppm)
Pyridine C 120 - 150
CH-OH ~70 - 75
Cyclopropyl CH ~10 - 20
Cyclopropyl CH₂ ~0 - 10

Logical Relationship of NMR Analysis:

NMR_Analysis cluster_nmr NMR Spectroscopy cluster_interpretation Spectral Interpretation Sample_Prep_NMR Sample Preparation in Deuterated Solvent H1_NMR ¹H NMR Acquisition Sample_Prep_NMR->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep_NMR->C13_NMR Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift Coupling Coupling Constant Analysis H1_NMR->Coupling Integration_NMR Integration Analysis H1_NMR->Integration_NMR C13_NMR->Chem_Shift Structure_Confirm Structural Confirmation Chem_Shift->Structure_Confirm Coupling->Structure_Confirm Integration_NMR->Structure_Confirm

Figure 4: Logical workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Thin Film (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Data Presentation (Predicted):

Functional GroupExpected Absorption Range (cm⁻¹)
O-H Stretch (alcohol) 3200 - 3600 (broad)
C-H Stretch (aromatic) 3000 - 3100
C-H Stretch (aliphatic) 2850 - 3000
C=C, C=N Stretch (pyridine) 1400 - 1600
C-O Stretch (alcohol) 1000 - 1260

Signaling Pathway of IR Absorption:

IR_Absorption IR_Source Infrared Source Sample_IR α-Cyclopropyl-3-pyridinemethanol IR_Source->Sample_IR Incident IR Radiation Detector_IR Detector Sample_IR->Detector_IR Transmitted/Reflected Radiation (Absorption at specific frequencies) Spectrum_IR FTIR Spectrum Detector_IR->Spectrum_IR Signal Processing (Fourier Transform)

Figure 5: Signaling pathway of an FTIR experiment.

References

NMR and mass spectrometry of alpha-Cyclopropyl-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Predicted NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For alpha-Cyclopropyl-3-pyridinemethanol, ¹H NMR and ¹³C NMR spectra would provide key information about its proton and carbon framework.

1.1. Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound in a common solvent like CDCl₃ are summarized in the table below. These predictions are based on the known chemical shifts of similar structural fragments, such as the pyridine ring and the cyclopropyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2' (Pyridine)8.5 - 8.7Doublet of doublets~2.0, 0.8
H-4' (Pyridine)7.6 - 7.8Doublet of triplets~8.0, 2.0
H-5' (Pyridine)7.2 - 7.4Doublet of doublets~8.0, 5.0
H-6' (Pyridine)8.4 - 8.6Doublet of doublets~5.0, 2.0
Methine-H (CH-OH)4.5 - 4.7Doublet~8.0
Methine-H (Cyclopropyl)1.0 - 1.2Multiplet-
Methylene-H (Cyclopropyl)0.4 - 0.8Multiplet-
Hydroxyl-H (OH)Variable (broad singlet)Singlet-

1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2' (Pyridine)148 - 150
C-3' (Pyridine)138 - 140
C-4' (Pyridine)134 - 136
C-5' (Pyridine)123 - 125
C-6' (Pyridine)147 - 149
Methine-C (CH-OH)70 - 75
Methine-C (Cyclopropyl)15 - 20
Methylene-C (Cyclopropyl)5 - 10

Expected Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule, as well as to deduce its structure by analyzing its fragmentation patterns.

2.1. Molecular Ion and Expected Fragmentation

The molecular formula of this compound is C₉H₁₁NO, with a molecular weight of 149.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 149. The fragmentation of the molecule would likely proceed through several pathways, including:

  • Alpha-cleavage: Cleavage of the bond between the carbinol carbon and the cyclopropyl group, or the carbinol carbon and the pyridine ring.

  • Loss of water: Dehydration is a common fragmentation pathway for alcohols.

  • Ring fragmentation: Fragmentation of the pyridine or cyclopropyl ring.

m/z Value Proposed Fragment Ion Fragmentation Pathway
149[C₉H₁₁NO]⁺Molecular Ion (M⁺)
131[C₉H₉N]⁺Loss of H₂O
120[C₈H₈N]⁺Loss of CHO
106[C₇H₈N]⁺Loss of C₃H₅ (cyclopropyl radical)
93[C₆H₅N]⁺Loss of C₃H₆O
78[C₅H₄N]⁺Pyridine cation

Experimental Protocols

3.1. NMR Spectroscopy Protocol

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

3.2. Mass Spectrometry Protocol

A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

  • Sample Introduction:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization:

    • Ionize the sample molecules in the gas phase using a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis:

    • Accelerate the resulting ions and separate them according to their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • Detect the ions and record the mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. Compare the observed fragments with known fragmentation mechanisms for the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the experimental workflows for NMR and mass spectrometry analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert tune_shim Tune and Shim insert->tune_shim acquire Acquire FID tune_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate analyze Analyze and Assign calibrate->analyze

NMR Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Analysis prepare Prepare Dilute Solution inject Inject into Inlet System prepare->inject ionize Electron Ionization inject->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect record Record Mass Spectrum detect->record identify_mol_ion Identify Molecular Ion record->identify_mol_ion analyze_frag Analyze Fragmentation Pattern identify_mol_ion->analyze_frag

Mass Spectrometry Experimental Workflow

Application Notes and Protocols for HPLC Purification of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of polar heterocyclic compounds using High-Performance Liquid Chromatography (HPLC). It covers three primary HPLC modes: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.

Introduction

Polar heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their inherent polarity presents a significant challenge for purification, as they often exhibit poor retention on traditional reversed-phase stationary phases and excessive retention on normal-phase media. This application note details effective HPLC strategies to achieve high purity and recovery of these valuable compounds.

Principles of HPLC Purification for Polar Heterocyclic Compounds

The selection of the appropriate HPLC technique is paramount for the successful purification of polar heterocyclic compounds. The choice primarily depends on the specific physicochemical properties of the analyte, including its polarity, ionization potential (pKa), and chirality.

  • Reversed-Phase (RP-HPLC): While seemingly counterintuitive for polar compounds, RP-HPLC can be effectively utilized by manipulating the mobile phase pH. For basic heterocyclic compounds, using a high pH mobile phase deprotonates the molecule, increasing its hydrophobicity and thus its retention on a non-polar stationary phase (e.g., C18). The use of pH-stable columns is crucial for this approach.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for the separation of highly polar compounds that are poorly retained in RP-HPLC.[1] It employs a polar stationary phase (e.g., silica, diol, amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of an aqueous buffer.[1] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.

  • Chiral HPLC: For the separation of enantiomers of polar heterocyclic compounds, Chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs include those based on cyclodextrins, macrocyclic glycopeptides, and polysaccharides. Method development often involves screening a variety of CSPs and mobile phases to achieve optimal resolution.

Data Presentation

The following tables summarize typical quantitative data for the purification of polar heterocyclic compounds using different HPLC techniques.

Table 1: Reversed-Phase HPLC Purification Data

Compound ClassStationary PhaseMobile PhaseSample Load (mg)Purity (%)Recovery (%)Reference
Nitrogen HeterocyclesMixed-Mode (RP/Ion Exchange)Acetonitrile/Water with formic acidN/A>9577-96[2]
Pharmaceutical ImpuritiesC18Acetonitrile/Water with ammonium formateN/A>99N/A[3]

Table 2: HILIC Purification Data

Compound ClassStationary PhaseMobile PhaseSample Load (mg)Purity (%)Recovery (%)Reference
Xanthine AlkaloidsAmineAcetonitrile/Water150>98N/A[4]
Triazole DerivativesHILICAcetonitrile/Water with phosphoric acidN/A>9978.6-103.4[5]

Table 3: Chiral HPLC Purification Data

Compound ClassStationary PhaseMobile PhaseSample Load (mg)Enantiomeric Excess (%)Recovery (%)Reference
Indole AlkaloidsChiralpak AD / Chiralcel ODHexane/Ethanol/DiethylamineN/A>99N/A[6]
Canadine (Alkaloid)Chirex-3019N/AN/A41.6% S-(-) and 58.4% R-(+)N/A[1]
PromethazineChiral AGPPhosphate bufferN/A8.58-10.491.89-99.09[7]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful HPLC purification.

  • Dissolution: Dissolve the crude sample in a solvent that is compatible with the initial mobile phase conditions.

    • RP-HPLC: Use a solvent mixture with a similar or weaker elution strength than the initial mobile phase.

    • HILIC: Dissolve the sample in a high concentration of the organic solvent (e.g., 95% acetonitrile) with minimal water content. For highly polar samples that are difficult to dissolve in high organic content, consider dissolving in a small amount of a stronger, compatible solvent and then diluting with the initial mobile phase.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.

  • Solid Loading (for HILIC): For samples that are poorly soluble in the initial HILIC mobile phase, consider a solid loading technique. Dissolve the sample in a suitable solvent, adsorb it onto an inert support like Celite®, and evaporate the solvent. The dry powder can then be packed into a solid load cartridge.[4]

Reversed-Phase (RP-HPLC) Purification Protocol

This protocol is suitable for basic polar heterocyclic compounds.

  • Column: Use a pH-stable reversed-phase column (e.g., C18, C8) designed for high pH applications.

  • Mobile Phase A: 10 mM ammonium bicarbonate in water, pH adjusted to 10 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-40 min: 5% B (re-equilibration)

  • Flow Rate: Adjust based on the column dimensions (e.g., 20 mL/min for a 21.2 mm ID preparative column).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS).

  • Fraction Collection: Collect fractions based on UV absorbance thresholds or mass-to-charge ratio.

  • Post-Purification: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.

Hydrophilic Interaction Liquid Chromatography (HILIC) Purification Protocol

This protocol is designed for highly polar heterocyclic compounds.

  • Column: Use a HILIC stationary phase (e.g., bare silica, diol, amide, or a specialized HILIC phase).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with 0.1% formic acid or 10 mM ammonium formate (for MS compatibility).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: 95-60% A, 5-40% B (linear gradient)

    • 25-30 min: 60% A, 40% B

    • 30-31 min: 60-95% A, 40-5% B

    • 31-40 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: Adjust based on the column dimensions.

  • Detection: UV, Evaporative Light Scattering Detector (ELSD), or MS.

  • Fraction Collection: Collect fractions based on detector signals.

  • Post-Purification: Analyze fractions, pool, and remove the solvent. Due to the high organic content of the mobile phase, solvent removal is often faster than with RP-HPLC.

Chiral HPLC Purification Protocol

This protocol provides a general guideline for the separation of enantiomers.

  • Column: Screen a selection of chiral stationary phases (CSPs) such as those based on cyclodextrins (e.g., Chirex) or polysaccharides (e.g., Chiralpak, Chiralcel).

  • Mobile Phase:

    • Normal Phase Mode: Typically a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) can be beneficial.

    • Reversed-Phase Mode: A mixture of water or buffer with acetonitrile or methanol.

  • Elution Mode: Isocratic elution is often preferred for preparative chiral separations to maximize resolution.

  • Flow Rate: Optimize for the best balance between resolution and run time.

  • Detection: UV or a chiroptical detector (e.g., circular dichroism).

  • Fraction Collection: Collect the two enantiomeric peaks separately.

  • Post-Purification: Analyze the enantiomeric purity (enantiomeric excess, ee) of each fraction using an analytical chiral HPLC method. Pool the fractions of the desired enantiomer and remove the solvent. The enantiomeric excess can be calculated using the peak areas of the two enantiomers (R and S) with the formula: ee (%) = |(R - S) / (R + S)| * 100.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolution Filtration Filtration Dissolution->Filtration Injection Sample Injection Filtration->Injection Solid_Load Solid Loading (Optional for HILIC) Solid_Load->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS/ELSD) Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity/ee Analysis Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Compound Pure Compound Solvent_Removal->Pure_Compound

Caption: General experimental workflow for HPLC purification.

Method_Selection Start Polar Heterocyclic Compound Is_Chiral Is the compound chiral? Start->Is_Chiral High_Polarity Is the compound highly polar and poorly retained in RP-HPLC? Is_Chiral->High_Polarity No Chiral_HPLC Chiral HPLC Is_Chiral->Chiral_HPLC Yes Is_Basic Is the compound basic? High_Polarity->Is_Basic No HILIC HILIC High_Polarity->HILIC Yes High_pH_RP High pH RP-HPLC Is_Basic->High_pH_RP Yes Standard_RP Standard RP-HPLC Is_Basic->Standard_RP No

Caption: Decision tree for HPLC method selection.

References

Application Notes and Protocols: α-Cyclopropyl-3-pyridinemethanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Cyclopropyl-3-pyridinemethanol is a valuable heterocyclic alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its unique structural features, comprising a pyridine ring, a cyclopropyl group, and a chiral carbinol center, make it an attractive intermediate for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). The pyridine moiety is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other interactions with biological targets. The cyclopropyl group can impart conformational rigidity and improved metabolic stability to the final molecule. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 155047-86-2[2]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
IUPAC Name cyclopropyl(pyridin-3-yl)methanol[1]
Physical Form Solid or liquid[2]
Purity Typically >95%[2]
Storage Inert atmosphere, room temperature[2]

Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators.[1] These receptors are implicated in a variety of neurological and psychiatric conditions, making them important targets for drug discovery.

One of the most significant applications of pyridine-based intermediates is in the synthesis of Varenicline , a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[3] While the exact synthesis of Varenicline may involve multiple complex steps, the structural motif of a pyridine ring connected to a cyclic system highlights the relevance of intermediates like this compound. The synthesis of Varenicline often involves the construction of a polycyclic azepine system, where a pyridinyl carbinol derivative could serve as a precursor for cyclization reactions.

Experimental Protocols

Protocol 1: Synthesis of α-Cyclopropyl-3-pyridinemethanol via Grignard Reaction

This protocol describes the synthesis of this compound from 3-pyridinecarboxaldehyde and cyclopropylmagnesium bromide. The Grignard reaction is a versatile method for forming carbon-carbon bonds.

Materials and Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • 3-Pyridinecarboxaldehyde

  • Cyclopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of Grignard Reagent:

    • Under an inert atmosphere, add magnesium turnings (1.2 eq) to a dry three-neck flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.1 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by bubble formation and a gentle reflux. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.

    • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Dissolve 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous diethyl ether or THF in a separate flask.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Slowly add the solution of 3-pyridinecarboxaldehyde to the Grignard reagent dropwise via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Expected Yield and Characterization:

ParameterExpected Result
Yield 60-80%
Appearance Colorless to pale yellow oil or solid
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spec [M+H]⁺ peak corresponding to the molecular weight

Diagram: Synthesis Workflow

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification cyclopropyl_bromide Cyclopropyl Bromide grignard Cyclopropylmagnesium Bromide cyclopropyl_bromide->grignard Anhydrous Ether/THF mg Magnesium Turnings mg->grignard reaction_mixture Reaction Mixture grignard->reaction_mixture aldehyde 3-Pyridinecarboxaldehyde aldehyde->reaction_mixture quench Quench (aq. NH4Cl) reaction_mixture->quench extraction Extraction quench->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product α-Cyclopropyl-3-pyridinemethanol chromatography->product

Caption: Workflow for the synthesis of α-cyclopropyl-3-pyridinemethanol.

Biological Context: Nicotinic Acetylcholine Receptor Signaling

Pharmaceuticals derived from this compound often target nicotinic acetylcholine receptors (nAChRs). Varenicline, for example, is a partial agonist of the α4β2 nAChR subtype. Its mechanism of action involves both stimulating the receptor to a lesser degree than nicotine, which helps to alleviate withdrawal symptoms, and blocking nicotine from binding, which reduces the rewarding effects of smoking.

Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (Na⁺ and Ca²⁺), causing neuronal depolarization. The subsequent increase in intracellular calcium can trigger various downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and neuroprotection.

Diagram: Nicotinic Acetylcholine Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR α4β2 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening PI3K PI3K Ca_influx->PI3K Ras Ras Ca_influx->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (e.g., cell survival, neuroprotection) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Varenicline Varenicline (Partial Agonist) Varenicline->nAChR Binds and partially activates Nicotine Nicotine (Full Agonist) Nicotine->nAChR Binding is blocked by Varenicline

Caption: Signaling pathway of α4β2 nAChR modulation by Varenicline.

Conclusion

This compound is a versatile and important intermediate in pharmaceutical research and development. Its synthesis via the Grignard reaction is a robust and scalable method. The resulting compound provides a valuable scaffold for the creation of potent and selective modulators of nicotinic acetylcholine receptors, which have significant therapeutic potential for a range of neurological disorders. The protocols and information provided herein are intended to serve as a guide for researchers in this exciting area of medicinal chemistry.

References

Application of alpha-Cyclopropyl-3-pyridinemethanol in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of α-cyclopropyl-3-pyridinemethanol and analogous structures in the synthesis of kinase inhibitors. This guide will cover the rationale for using this building block, present a detailed synthetic protocol for a representative kinase inhibitor, and provide relevant biological data and pathway diagrams.

The incorporation of a cyclopropyl group into kinase inhibitors is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This small, strained ring system can impart conformational rigidity, increase metabolic stability, and improve binding affinity and selectivity for the target kinase.[1][2][3] The cyclopropyl moiety can act as a rigid linker or an isosteric replacement for other groups, contributing to a more favorable entropic binding to the receptor.[3] α-Cyclopropyl-3-pyridinemethanol, with its combination of a cyclopropyl group and a pyridine ring, represents a valuable building block for accessing novel kinase inhibitor scaffolds. The pyridine ring can engage in crucial hydrogen bonding interactions within the kinase active site, a common feature in many kinase inhibitors.

Application in c-KIT Kinase Inhibitor Synthesis

A notable application of cyclopropyl carbinol derivatives is in the synthesis of inhibitors targeting the c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GISTs).[4] The following sections detail the synthesis of a potent c-KIT inhibitor, adapted from patent literature, which showcases the utility of a cyclopropyl-methanol derivative in constructing the final molecule.

Quantitative Data Summary

The following table summarizes the biological activity of a representative kinase inhibitor synthesized using a cyclopropyl-methanol derivative.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
A186 c-KIT< 100Biochemical AssayWO2021013864A1[4]
Experimental Protocols

This section provides a detailed protocol for the synthesis of a 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivative, a potent c-KIT kinase inhibitor, adapted from patent WO2021013864A1.[4] This synthesis involves the key step of coupling a cyclopropyl-methanol derivative to the core scaffold.

Synthesis of {6-[7-((1-cyclopropylpiperidin-4-yl)methoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-yl}-[4-(2-methyl-2H-[1][2][4]triazol-4-yl)benzyl]amine (A186)

Materials:

  • (6-(7-hydroxyimidazo[1,2-a]pyridin-3-yl)pyrimidin-4-yl)-(4-(2-methyl-2H-[1][2][4]triazol-4-yl)benzyl)amine

  • (1-cyclopropylpiperidin-4-yl)methanol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Reaction Setup: To a solution of (6-(7-hydroxyimidazo[1,2-a]pyridin-3-yl)pyrimidin-4-yl)-(4-(2-methyl-2H-[1][2][4]triazol-4-yl)benzyl)amine (1.0 eq) and (1-cyclopropylpiperidin-4-yl)methanol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).

  • Mitsunobu Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of methanol in dichloromethane to afford the desired product, A186 .

Visualizations

The following diagrams illustrate the c-KIT signaling pathway and the experimental workflow for the synthesis of the target kinase inhibitor.

cKIT_Signaling_Pathway c-KIT Signaling Pathway SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor Tyrosine Kinase SCF->cKIT Binds Dimerization Receptor Dimerization cKIT->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS JAK JAK Autophosphorylation->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription STAT STAT STAT->Gene_Transcription JAK->STAT

Caption: c-KIT signaling pathway activation and downstream effects.

Kinase_Inhibitor_Synthesis_Workflow Synthesis Workflow for c-KIT Inhibitor A186 Start Starting Materials: - (6-(7-hydroxyimidazo[1,2-a]pyridin-3-yl)pyrimidin-4-yl)-... - (1-cyclopropylpiperidin-4-yl)methanol Reaction Mitsunobu Reaction: - PPh3, DIAD - Anhydrous THF, 0°C to RT Start->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Workup Work-up: Concentration under reduced pressure Monitoring->Workup Purification Purification: Flash Column Chromatography Workup->Purification Final_Product Final Product: c-KIT Inhibitor A186 Purification->Final_Product

Caption: Experimental workflow for the synthesis of c-KIT inhibitor A186.

References

Application Notes and Protocols for In Vitro Evaluation of Novel Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to key in vitro assays for characterizing the biological activity of novel pyridine-based compounds. The pyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of pharmacological properties.[1] This document outlines detailed protocols for cytotoxicity assessment, enzyme inhibition, and receptor binding, along with data presentation guidelines and visual representations of experimental workflows and signaling pathways.

Data Presentation: Summary of Biological Activities

The following tables summarize the in vitro biological activities of various pyridine-based compounds, providing a reference for expected potency and cellular effects.

Table 1: Cytotoxicity of Pyridine-Based Compounds in Cancer Cell Lines

Compound ClassCell LineAssayIC50 / GI50Reference CompoundIC50 of ReferenceCitation
Pyridine-UreasMCF-7MTT (48h)0.22 µM (8e)Doxorubicin1.93 µM[2]
Pyridine-UreasMCF-7MTT (72h)0.11 µM (8e)Doxorubicin1.93 µM[2]
Pyridine DerivativesMCF-7MTT0.5 µM (12)DoxorubicinNot Specified[3][4]
Pyridine DerivativesHepG2MTT5.27 µM (6)DoxorubicinNot Specified[3]
Pyridine HybridsHuh-7MTT6.54 µM (3b)Taxol6.68 µM[5][6]
Pyridine HybridsA549MTT15.54 µM (3b)Taxol38.05 µM[5][6]
Pyridine HybridsMCF-7MTT6.13 µM (3b)Taxol12.32 µM[5][6]
Pyridine DerivativesAGSMTT4.90 µM (4j)Not SpecifiedNot Specified[7]
Pyridine DerivativesAGSMTT4.97 µM (4r)Not SpecifiedNot Specified[7]

Table 2: Enzyme and Receptor Inhibition by Pyridine-Based Compounds

Compound ClassTargetAssay TypeIC50 / KiReference CompoundIC50/Ki of ReferenceCitation
Pyridine-UreasVEGFR-2Kinase Assay3.93 µM (8e)SorafenibNot Specified[2]
Pyridine DerivativesPIM-1 KinaseKinase Assay14.3 nM (12)Staurosporine16.7 nM[4]
AminopyridineVRK1Kinase Assay150 nM (26)Not SpecifiedNot Specified[8][9]
Pyridine DerivativesIDH2 (R140Q)Enzyme Assay54.6 nM (14n)AG-221 (Enasidenib)~55 nM[10]
Pyridine DerivativesROCK-2Kinase ProfilingSelectively InhibitedNot SpecifiedNot Specified[11]
Pyridine DerivativesCXCR4Binding Affinity<100 nM (2b, 2j)Not SpecifiedNot Specified[12]
Pyridine Derivativesc-Met KinaseHTRF Assay55.3% inhib. @ 25µM (6d)Not SpecifiedNot Specified[13]
Pyridine DerivativesFMS KinaseKinase Assay30 nM (1r)KIST10102996 nM[13]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific pyridine compound, cell line, or target enzyme.

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Novel pyridine-based compound

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)[14]

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[15]

  • Compound Treatment: Prepare serial dilutions of the pyridine compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).[14] Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Protocol 2: Membrane Integrity (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[16]

Materials:

  • Novel pyridine-based compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Commercial LDH cytotoxicity assay kit

  • Lysis solution (e.g., 9% Triton X-100) for positive control[16]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare wells for a no-cell background control, a vehicle control (spontaneous LDH release), and a maximum LDH release control (treat cells with lysis solution).[16]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves adding the supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate as per the kit's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.

Protocol 3: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17]

Materials:

  • Novel pyridine-based compound

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase buffer

  • Peptide substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyridine compound in the appropriate buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase and the test compound or vehicle control. Incubate for approximately 15 minutes at room temperature to allow for compound binding.[14]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for 60 minutes at 30°C.[14]

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[18]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[18]

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]

Protocol 4: GPCR Radioligand Binding Assay

This assay measures the affinity of a compound for a G protein-coupled receptor (GPCR) by competing with a radiolabeled ligand.[3][19]

Materials:

  • Novel pyridine-based compound

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Assay buffer

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled pyridine compound.[20]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands.[20]

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.[20]

  • Radioactivity Measurement: Dry the filters and measure the radioactivity in each well using a scintillation counter.[20]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a competition binding curve to determine the Ki value, which represents the affinity of the test compound for the receptor.[20]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vitro evaluation of novel pyridine-based compounds.

G cluster_0 Experimental Workflow A Compound Synthesis & Characterization B Primary Screening (e.g., Cytotoxicity Assays) A->B C Secondary Screening (e.g., Enzyme/Receptor Assays) B->C D Lead Optimization C->D E In Vivo Studies D->E

General workflow for drug discovery.

Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyridine-Based Inhibitor Inhibitor->Dimerization

Simplified EGFR signaling pathway.

G cluster_workflow Kinase Inhibition Assay Workflow Start Start AddKinase Add Kinase & Pyridine Compound Start->AddKinase Incubate1 Incubate (Compound Binding) AddKinase->Incubate1 AddSubstrate Add Substrate/ATP Incubate1->AddSubstrate Incubate2 Incubate (Kinase Reaction) AddSubstrate->Incubate2 StopReaction Stop Reaction & Deplete ATP Incubate2->StopReaction DetectSignal Detect Luminescence (ADP -> ATP) StopReaction->DetectSignal End End (Calculate IC50) DetectSignal->End

Workflow for an in vitro kinase assay.

References

Application Notes and Protocols for Cell-based Assays of α-Cyclopropyl-3-pyridinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of α-Cyclopropyl-3-pyridinemethanol derivatives. The protocols herein describe cell-based assays to assess the cytotoxic, anti-inflammatory, neuroprotective, and drug-drug interaction potential of this class of compounds.

Cytotoxicity Assessment

Application Note: The initial evaluation of any novel compound involves determining its cytotoxic profile to establish a therapeutic window. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[1] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[1] The concentration of the formazan, which is proportional to the number of viable cells, is measured spectrophotometrically. This assay is crucial for determining the concentration range for subsequent, more specific functional assays.

Representative Data: Cytotoxicity of Pyridine Derivatives

The following table summarizes the cytotoxic activity of various pyridine derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). This data is illustrative and serves as a reference for the expected range of activity for novel pyridine compounds.

Compound ClassCell LineIC50 (µM)Reference
2-oxo-pyridine derivativeHepG-251.59 ± 2.90[2]
2-oxo-pyridine derivativeCaco-241.49 ± 2.50[2]
1′H-spiro-indoline-3,4′-pyridineCaco-27.83 ± 0.50[2]
Pyridine-3-carbonitrile derivativeHT292.243 ± 0.217[3]
Imidazo[4,5-b]pyridine derivativeK56242 - 57[1]
Experimental Protocol: MTT Cell Viability Assay

Materials:

  • α-Cyclopropyl-3-pyridinemethanol derivatives

  • Human cancer cell lines (e.g., HeLa, HepG-2, SH-SY5Y)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the α-Cyclopropyl-3-pyridinemethanol derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow: Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Culture Cell Line cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions add_compound Add Compounds to Cells compound_prep->add_compound incubation Incubate for 24-72h add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50 G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to TNFa_gene TNF-α Gene TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein transcription & translation Secretion Secretion TNFa_protein->Secretion G Neurotoxin Neurotoxin (e.g., H₂O₂) ROS ↑ ROS Neurotoxin->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G cluster_0 Assay Setup cluster_1 Metabolic Reaction cluster_2 Data Acquisition & Analysis microsomes Add Microsomes compound Add Test Compound microsomes->compound preincubate Pre-incubate at 37°C compound->preincubate add_nadph Add NADPH & Substrate preincubate->add_nadph incubate_reaction Incubate at 37°C add_nadph->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50

References

α-Cyclopropyl-3-pyridinemethanol: A Versatile Scaffold for Nicotinic Acetylcholine Receptor Ligands in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The α-cyclopropyl-3-pyridinemethanol scaffold has emerged as a significant structural motif in medicinal chemistry, particularly in the development of selective ligands for nicotinic acetylcholine receptors (nAChRs). Its inherent stereochemistry and conformational rigidity, conferred by the cyclopropyl group, coupled with the hydrogen bonding capabilities of the pyridinemethanol moiety, make it an attractive starting point for the design of novel therapeutics targeting a range of neurological and psychiatric disorders. These notes provide an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of key structure-activity relationship (SAR) data.

Introduction

The α-cyclopropyl-3-pyridinemethanol core is a key building block for compounds that primarily target α4β2 nAChRs, the most abundant subtype of nicotinic receptors in the brain.[1][2] Partial agonists of this receptor have shown therapeutic potential in treating depression, nicotine addiction, and cognitive deficits associated with Alzheimer's and Parkinson's diseases. The cyclopropyl group plays a crucial role in conferring subtype selectivity, particularly for α4β2 over the ganglionic α3β4 subtype, which is associated with undesirable cardiovascular side effects.[1][3] The stereochemistry of the cyclopropyl ring is a critical determinant of both binding affinity and functional activity.

Data Presentation

The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of representative derivatives of the α-cyclopropyl-3-pyridinemethanol scaffold for the α4β2 nicotinic acetylcholine receptor.

Table 1: Binding Affinities (Kᵢ) of α-Cyclopropyl-3-pyridinemethanol Derivatives for Rat α4β2 nAChR

Compound IDModificationStereochemistryKᵢ (nM)Reference
12a Carbamate side chain(1S, 2R)-cyclopropyl0.1[1]
12b Carbamate side chain(1R, 2S)-cyclopropyl0.7[1]
19a Ether side chain(1S, 2R)-cyclopropyl0.1[1]
19b Ether side chain(1R, 2S)-cyclopropyl0.6[1]
21 Diazepane hybrid(1S, 2R)-cyclopropyl0.5[4]
25 Diazabicycloheptane hybrid(1S, 2R)-cyclopropyl1.2[4]
30 N-methylpyrrolidine analogue(1S, 2R)-cyclopropyl0.2[3]

Table 2: Functional Potency (EC₅₀) of α-Cyclopropyl-3-pyridinemethanol Derivatives at Human α4β2 nAChR

Compound IDModificationStereochemistryEC₅₀ (nM)Efficacy (% of ACh)Reference
12a Carbamate side chain(1S, 2R)-cyclopropyl10.245[1]
12b Carbamate side chain(1R, 2S)-cyclopropyl34.638[1]
19a Ether side chain(1S, 2R)-cyclopropyl17.552[1]
19b Ether side chain(1R, 2S)-cyclopropyl43.141[1]
21 Diazepane hybrid(1S, 2R)-cyclopropyl1540[4]
25 Diazabicycloheptane hybrid(1S, 2R)-cyclopropyl2535[4]
30 N-methylpyrrolidine analogue(1S, 2R)-cyclopropyl8.748[3]

Experimental Protocols

General Synthesis of α-Cyclopropyl-3-pyridinemethanol Derivatives

The synthesis of derivatives based on the α-cyclopropyl-3-pyridinemethanol scaffold generally involves a multi-step sequence. A representative synthetic workflow is outlined below.

G cluster_start Starting Materials cluster_synthesis Core Scaffold Synthesis cluster_diversification Derivative Synthesis 3-bromopyridine 3-bromopyridine Grignard_Formation Grignard Reagent Formation 3-bromopyridine->Grignard_Formation 1. Mg, THF cyclopropylacetaldehyde cyclopropylacetaldehyde Nucleophilic_Addition Nucleophilic Addition cyclopropylacetaldehyde->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition 2. Add to alpha_cyclopropyl_3_pyridinemethanol α-Cyclopropyl-3-pyridinemethanol Nucleophilic_Addition->alpha_cyclopropyl_3_pyridinemethanol 3. Quench (e.g., NH4Cl) Etherification Etherification (e.g., Williamson) alpha_cyclopropyl_3_pyridinemethanol->Etherification NaH, R-X Esterification Esterification alpha_cyclopropyl_3_pyridinemethanol->Esterification Acid Chloride, Base Amidation Amidation alpha_cyclopropyl_3_pyridinemethanol->Amidation Activation, Amine Final_Derivatives Diverse Derivatives Etherification->Final_Derivatives Esterification->Final_Derivatives Amidation->Final_Derivatives

General Synthetic Workflow

Protocol for Nucleophilic Addition to form α-Cyclopropyl-3-pyridinemethanol:

  • Grignard Reagent Preparation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-bromopyridine in anhydrous THF dropwise. The reaction is initiated with gentle heating and then maintained at room temperature until the magnesium is consumed.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of cyclopropylacetaldehyde in anhydrous THF dropwise to the Grignard reagent.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield α-cyclopropyl-3-pyridinemethanol.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChRs.

Materials:

  • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK-293 cells stably expressing human α4β2 nAChRs).

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine.

  • Unlabeled ligand for non-specific binding determination (e.g., nicotine or cytisine).

  • Binding buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, the test compound at various concentrations, and the membrane preparation.

  • Radioligand Addition: Add the radioligand at a concentration near its Kd value.

  • Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This protocol measures the functional activity of compounds at ligand-gated ion channels like nAChRs by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells expressing the nAChR subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cell Plating: Plate the cells in the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then add the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the influx of calcium upon receptor activation. Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Signaling Pathway and Structure-Activity Relationships

Activation of α4β2 nicotinic acetylcholine receptors by ligands derived from the α-cyclopropyl-3-pyridinemethanol scaffold leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. This depolarization of the neuronal membrane triggers downstream signaling events, including the release of neurotransmitters such as dopamine and acetylcholine.

G Ligand α-Cyclopropyl-3-pyridinemethanol Derivative nAChR α4β2 Nicotinic Acetylcholine Receptor Ligand->nAChR Binds to Channel_Opening Ion Channel Opening nAChR->Channel_Opening Conformational Change Cation_Influx Na+ / Ca2+ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, ACh) Depolarization->Neurotransmitter_Release Cellular_Response Cellular Response (e.g., Neuronal Excitability) Neurotransmitter_Release->Cellular_Response G cluster_sar Structure-Activity Relationship (SAR) for α4β2 nAChR Affinity Scaffold α-Cyclopropyl-3-pyridinemethanol Core Cyclopropyl Cyclopropyl Group (1S, 2R) stereochemistry is preferred for higher affinity and selectivity. Scaffold->Cyclopropyl Pyridine Pyridine Ring Provides a key hydrogen bond acceptor (Nitrogen). Scaffold->Pyridine Methanol Methanol Group Can be modified to ethers or esters to modulate properties. Scaffold->Methanol Side_Chain Side Chain Modification (e.g., carbamates, ethers) Influences potency and pharmacokinetic properties. Methanol->Side_Chain

References

Application Note: High-Throughput Enzymatic Screening of Pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide range of biological activities.[1][2] A key therapeutic strategy involves the inhibition of specific enzymes, and pyridine-based molecules have shown considerable promise as enzyme inhibitors.[3] High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large libraries of chemical compounds to identify potential drug candidates that modulate the activity of a specific biological target.[4][5][6] This application note provides a detailed protocol for the enzymatic screening of pyridine inhibitors, using acetylcholinesterase (AChE) as a representative enzyme system. The described methods are broadly applicable to other enzyme targets with appropriate modifications.

Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse.[6] Inhibition of AChE is a key therapeutic approach for conditions such as Alzheimer's disease.[6][7] The protocol herein is based on the widely used Ellman's method, a colorimetric assay that is robust and amenable to a high-throughput format.[6]

Signaling Pathway and Inhibition Mechanism

The fundamental process involves the enzymatic cleavage of a substrate by an enzyme. In the case of acetylcholinesterase, it breaks down acetylcholine. The presence of an inhibitor interferes with this process. Different types of inhibitors can act through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, which can be elucidated through kinetic studies.[8]

Enzyme_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway Enzyme Enzyme (AChE) Product Product (Thiocholine) Enzyme->Product Catalysis Inactive_Complex Inactive Enzyme-Inhibitor Complex Enzyme->Inactive_Complex Substrate Substrate (Acetylthiocholine) Substrate->Enzyme Binding Pyridine_Inhibitor Pyridine Inhibitor Pyridine_Inhibitor->Inactive_Complex Binding Screening_Workflow Assay_Development Assay Development & Optimization - Select enzyme and substrate - Optimize buffer conditions - Determine optimal concentrations HTS High-Throughput Screening (HTS) - Screen pyridine library at a single concentration - Identify initial 'hits' Assay_Development->HTS Dose_Response Dose-Response & IC50 Determination - Test hits at multiple concentrations - Calculate IC50 values HTS->Dose_Response Mechanism_Studies Mechanism of Action Studies - Enzyme kinetics (e.g., Lineweaver-Burk plots) - Determine inhibition type (competitive, etc.) Dose_Response->Mechanism_Studies Lead_Optimization Lead Optimization - Synthesize and test analogs - Improve potency and selectivity Mechanism_Studies->Lead_Optimization Lineweaver_Burk Lineweaver-Burk Plot cluster_legend Legend xaxis 1/[S] yaxis 1/V origin xaxis_end origin->xaxis_end yaxis_end origin->yaxis_end -1.5,0 -1.5,0 origin->-1.5,0 Competitive Competitive Noncompetitive Noncompetitive -1,0 -1,0 0,1 1/Vmax -1,0->0,1 -1/Km 0,1.5 0,1.5 -1,0->0,1.5 1/Vmax(app) -0.5,0 -0.5,0 -0.5,0->0,1 -1/Km(app) No_Inhibitor_leg No Inhibitor Competitive_leg Competitive Noncompetitive_leg Noncompetitive

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions with Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Grignard reactions with pyridine aldehydes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Grignard reaction with a pyridine aldehyde?

The main challenge arises from the Lewis basicity of the pyridine nitrogen. The Grignard reagent is a strong nucleophile and a strong base, and it can interact with both the aldehyde's carbonyl group (the desired reaction) and the lone pair of electrons on the pyridine nitrogen (an undesired side reaction). This interaction with the nitrogen can deactivate the Grignard reagent, leading to low yields.[1] Additionally, like all Grignard reactions, success is highly dependent on maintaining strictly anhydrous conditions to prevent quenching of the reagent.[1][2]

Q2: My Grignard reaction is not initiating. What are the common causes and solutions?

Failure to initiate is a frequent problem in Grignard reactions. The primary causes are typically the presence of moisture or the passivation of the magnesium metal surface by a layer of magnesium oxide.[1]

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere like nitrogen or argon.[1][2] Solvents and starting materials must be rigorously dried and free of water.[1]

  • Activate the Magnesium: The magnesium turnings should be fresh and have a shiny appearance. If they look dull, the oxide layer needs to be removed.[1]

    • Mechanical Activation: Grinding the magnesium turnings can expose a fresh surface.[1]

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface. The disappearance of the iodine's color or the evolution of ethene gas indicates that the magnesium is activated.[1]

Q3: How can I minimize the unwanted reaction with the pyridine nitrogen and improve the yield of the desired alcohol?

Several strategies can be employed to favor the nucleophilic addition to the carbonyl group over the reaction with the pyridine nitrogen:

  • Low Temperature: Performing the reaction at low temperatures, such as -78 °C to 0 °C, can significantly favor the desired carbonyl addition.[1]

  • Use of a Lewis Acid: The addition of a Lewis acid like zinc chloride (ZnCl₂) or cerium chloride (CeCl₃) can activate the carbonyl group. The Lewis acid coordinates to the carbonyl oxygen, making it more electrophilic and thereby promoting the nucleophilic attack by the Grignard reagent.[1][3][4][5]

Troubleshooting Guide: Low Product Yield

Low yields are a common issue and can be attributed to several factors. Use the following guide to troubleshoot your experiment.

Problem: Low Yield of the Desired Pyridyl Alcohol
Potential Cause Recommended Solution
Incomplete Grignard Reagent Formation Ensure magnesium is fully consumed during the formation of the Grignard reagent. Use one of the magnesium activation techniques mentioned in the FAQs.[1]
Grignard Reagent Decomposition Grignard reagents are strong bases and are quenched by protic sources, including trace amounts of water. Ensure all reagents and solvents are anhydrous.[1][6]
Side Reaction: Wurtz Coupling The Grignard reagent can react with unreacted alkyl/aryl halide. This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension during the reagent formation.[1]
Side Reaction with Pyridine Nitrogen The Grignard reagent is complexed by the pyridine nitrogen, reducing its nucleophilicity.[1] Conduct the reaction at low temperatures (-78 °C to 0 °C) and consider adding a Lewis acid such as ZnCl₂ to activate the carbonyl group.[1]
Suboptimal Reaction Temperature Temperature control is crucial. Start the addition of the pyridine aldehyde at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[1]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield Grignard reactions with pyridine aldehydes.

LowYieldTroubleshooting start Low Yield Observed check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_anhydrous check_mg_activation Confirm Magnesium Activation check_anhydrous->check_mg_activation Conditions OK check_reagent_formation Assess Grignard Reagent Formation (e.g., Titration) check_mg_activation->check_reagent_formation Activation OK optimize_addition Optimize Addition Conditions (Slow, Dropwise) check_reagent_formation->optimize_addition Formation OK optimize_temp Optimize Reaction Temperature (Low Temp Start) optimize_addition->optimize_temp Wurtz Coupling Minimized use_lewis_acid Incorporate a Lewis Acid (e.g., ZnCl2, CeCl3) optimize_temp->use_lewis_acid Temp Optimized success Improved Yield use_lewis_acid->success ReactionPathways cluster_desired Desired Reaction Pathway cluster_side Side Reaction Py_CHO Pyridine Aldehyde Intermediate Alkoxide Intermediate Py_CHO->Intermediate + R-MgX (Carbonyl Attack) Grignard R-MgX Product Desired Alcohol Product Intermediate->Product Aqueous Workup Py_N Pyridine Nitrogen Deactivated_Grignard Deactivated Grignard Complex Py_N->Deactivated_Grignard + R-MgX (Lewis Acid-Base) Grignard_start Grignard Reagent Grignard_start->Grignard Grignard_start->Py_N

References

Technical Support Center: Synthesis of Pyyridinylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of pyridinylmethanols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyridinylmethanols and their associated side reactions?

A1: The primary methods for synthesizing pyridinylmethanols include:

  • Organometallic Addition to Pyridine Carbonyls: This highly versatile route involves the reaction of Grignard or organolithium reagents with pyridine aldehydes or ketones.[1] Key side reactions include Wurtz coupling, enolization of the carbonyl substrate, and the Cannizzaro reaction.

  • Reduction of Pyridine Carbonyls: This method employs reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert pyridine aldehydes, ketones, or esters to the corresponding alcohol.[1] The main side reaction of concern is over-reduction of other functional groups or the pyridine ring itself.

  • Reaction of Pyridine N-oxides with Grignard Reagents: This route can be used to synthesize substituted pyridines, but under certain conditions, can lead to pyridinylmethanols. A significant side reaction is the ring-opening of the pyridine N-oxide to form dienal oximes.[2][3][4]

Q2: I'm observing a significant amount of a dimeric byproduct in my Grignard reaction. What is it and how can I prevent it?

A2: This is likely a result of Wurtz coupling , where the Grignard reagent reacts with the starting aryl or alkyl halide. To minimize this, ensure slow, dropwise addition of the halide to the magnesium turnings during the formation of the Grignard reagent.

Q3: My reaction with a pyridine aldehyde and a strong base is giving me both the desired alcohol and a carboxylic acid. What is happening?

A3: You are likely observing the Cannizzaro reaction . This disproportionation reaction occurs with aldehydes that lack α-hydrogens in the presence of a strong base, producing one molecule of the corresponding alcohol and one molecule of the carboxylic acid. To avoid this, consider using a non-basic synthetic route or a milder base if compatible with your overall scheme.

Q4: I am trying to reduce a pyridine ester to the corresponding pyridinylmethanol with LiAlH₄, but I am getting a complex mixture of products. What could be the issue?

A4: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and can reduce other functional groups, and potentially the pyridine ring itself, leading to over-reduction.[5] For the reduction of a pyridine ester where other sensitive functional groups are present, consider a milder reducing agent or catalytic hydrogenation under controlled conditions.

Troubleshooting Guides

Organometallic Addition to Pyridine Carbonyls
Observed Issue Potential Cause Recommended Solution
Low yield of pyridinylmethanol Reaction with the pyridine nitrogenPerform the reaction at low temperatures (-78 °C to 0 °C) to favor addition to the carbonyl. Consider the addition of a Lewis acid like ZnCl₂ to activate the carbonyl group.
Recovery of starting ketone Enolization of the ketone by the organometallic reagent acting as a base.This is more common with sterically hindered ketones. Use a less hindered organometallic reagent if possible, or perform the reaction at a lower temperature.
Formation of a secondary alcohol instead of the expected tertiary alcohol Meerwein-Ponndorf-Verley (MPV) reductionThis can occur with Grignard reagents and sterically hindered ketones.[6] Consider using an organolithium reagent which is less prone to this side reaction.
Formation of a carboxylic acid and the desired alcohol Cannizzaro reaction (with pyridine aldehydes lacking α-hydrogens)Avoid strong basic conditions. If a base is necessary, use a non-nucleophilic base in stoichiometric amounts. Alternatively, use a crossed-Cannizzaro approach with formaldehyde as a sacrificial reductant.
Reduction of Pyridine Carbonyls
Observed Issue Potential Cause Recommended Solution
Low to no reaction with an ester starting material Insufficiently strong reducing agentSodium borohydride (NaBH₄) is generally not strong enough to reduce esters. Use a stronger reducing agent like lithium aluminum hydride (LiAlH₄).[7][8]
Reduction of other functional groups (e.g., nitriles, amides) Use of a strong, non-selective reducing agentLiAlH₄ will reduce a wide range of functional groups.[5] If chemoselectivity is required, use a milder reagent like NaBH₄, which is selective for aldehydes and ketones.[8][9]
Complex product mixture, potential reduction of the pyridine ring Over-reduction by a highly reactive reducing agentUse a less reactive hydride source or decrease the stoichiometry of the reducing agent. Perform the reaction at lower temperatures to control reactivity.
Reactions of Pyridine N-oxides with Grignard Reagents
Observed Issue Potential Cause Recommended Solution
Formation of a dienal oxime instead of a substituted pyridine Ring-opening of the pyridine N-oxideThis is a known side reaction that is highly dependent on temperature.[2][4][10][11]
Low yield of the desired substituted pyridine Undesired ring-opening is the dominant pathwayMaintain a reaction temperature below -20 °C to suppress the ring-opening reaction.[2][4]

Data Presentation

Table 1: Illustrative Yields for the Synthesis of Pyridinylmethanols and Potential Side Products

Synthetic RouteStarting MaterialReagentDesired ProductTypical YieldMajor Side Product(s)Side Product Yield
Organometallic AdditionPyridine-2-carboxaldehyde4-chlorophenylmagnesium bromide4-Chlorophenyl-2-pyridinylmethanol~75%4,4'-dichlorobiphenyl (Wurtz coupling)Variable
Reduction of Carbonyl4-AcetylpyridineNaBH₄1-(Pyridin-4-yl)ethanolHigh-Low
Reduction of CarbonylMethyl isonicotinateLiAlH₄Pyridin-4-ylmethanolHighOver-reduction productsVariable
Pyridine N-oxide ReactionPyridine N-oxidePhenylmagnesium bromide2-PhenylpyridineGoodDienal oximeCan be significant at higher temperatures
Base-catalyzed reactionPyridine-4-carboxaldehydeconc. KOHPyridin-4-ylmethanol<50%Isonicotinic acid<50%

Note: Yields are illustrative and can vary significantly based on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction
  • Grignard Reagent Formation:

    • Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.) to a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 4-bromochlorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 4-bromochlorobenzene solution to initiate the reaction.

    • Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Aldehyde:

    • Cool the Grignard solution to 0 °C.

    • Add a solution of pyridine-2-carboxaldehyde (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup:

    • Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Reduction of 4-Acetylpyridine with Sodium Borohydride
  • Reaction Setup:

    • Dissolve 4-acetylpyridine (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction to 0 °C and quench by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-(pyridin-4-yl)ethanol.

Visualizations

troubleshooting_grignard start Low Yield in Grignard Synthesis of Pyridinylmethanol cause1 Reaction with Pyridine Nitrogen start->cause1 cause2 Enolization of Ketone start->cause2 cause3 MPV Reduction Side Reaction start->cause3 cause4 Wurtz Coupling start->cause4 solution1 Lower reaction temperature (-78°C). Use Lewis acid (e.g., ZnCl2). cause1->solution1 solution2 Use less sterically hindered reagents. Lower reaction temperature. cause2->solution2 solution3 Consider using an organolithium reagent. cause3->solution3 solution4 Slowly add alkyl/aryl halide to Mg. cause4->solution4

Caption: Troubleshooting low yields in Grignard synthesis.

reduction_pathways start Pyridine Carbonyl Compound (Aldehyde, Ketone, or Ester) nabh4 NaBH4 (Mild Reductant) start->nabh4 Aldehyde/Ketone lialh4 LiAlH4 (Strong Reductant) start->lialh4 Aldehyde/Ketone/Ester product_alcohol Pyridinylmethanol nabh4->product_alcohol no_reaction_ester Ester Unreacted nabh4->no_reaction_ester If starting with ester lialh4->product_alcohol side_product Over-reduction Products (e.g., reduced ester, amide, or pyridine ring) lialh4->side_product Potential Side Reaction

Caption: Reductant choice and resulting pathways.

References

Technical Support Center: Improving Yield in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in cyclopropanation reactions. The following information is designed to help you diagnose and resolve issues to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cyclopropanation?

A1: The primary methods for synthesizing cyclopropanes from alkenes include:

  • Simmons-Smith Reaction: This method uses a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (Zn-Cu).[1] It is valued for its functional group tolerance and stereospecificity.[2] Modifications like the Furukawa (diethylzinc and diiodomethane) and Shi protocols have been developed to improve reactivity.[3]

  • Transition-Metal Catalyzed Reactions: These reactions often involve the decomposition of diazo compounds by transition metals like rhodium(II), copper(II), or cobalt(II) to generate a metal carbene intermediate.[4][5] This intermediate then reacts with an alkene. These methods are highly versatile and can be rendered enantioselective with chiral ligands.[5]

  • Corey-Chaykovsky Reaction: This method involves the reaction of an α,β-unsaturated ketone with a sulfoxonium ylide (like dimethylsulfoxonium methylide) to yield a cyclopropyl ketone through 1,4-conjugate addition.[6]

  • Dihalocyclopropanation: This involves the addition of a dihalocarbene (e.g., :CCl₂ or :CBr₂) to an alkene.[7] The dihalocarbene is typically generated in situ from a haloform (like chloroform or bromoform) and a strong base.[7]

Q2: I am getting a low yield or no product in my cyclopropanation. What are the general areas to investigate?

A2: Low yields in cyclopropanation reactions can typically be traced back to one of four areas: reagent/catalyst activity, substrate reactivity, reaction conditions, or the presence of inhibitors. A systematic approach to troubleshooting is the most effective way to identify the root cause.[8] This guide provides detailed steps for diagnosing issues based on the specific reaction type.

Q3: How do I choose the best cyclopropanation method for my specific alkene?

A3: The choice of method depends heavily on the electronic and steric properties of your alkene substrate:

  • Electron-Rich Alkenes: These substrates are generally highly reactive in most cyclopropanation reactions, including Simmons-Smith and transition-metal catalyzed processes.[2][9]

  • Electron-Deficient Alkenes: These alkenes are less reactive towards electrophilic carbenoids generated in the classic Simmons-Smith reaction.[3] For these substrates, more reactive systems like the Furukawa modification or certain cobalt-catalyzed systems may provide better results.[9][10] The Corey-Chaykovsky reaction is also well-suited for α,β-unsaturated carbonyl compounds.[6]

  • Sterically Hindered Alkenes: Highly substituted alkenes may react slowly.[9] Increasing reaction time, temperature, or using a more reactive catalyst system may be necessary.[9]

  • Substrates with Directing Groups: Alkenes containing proximal hydroxy or ether groups can direct the cyclopropanation in Simmons-Smith reactions, controlling the stereochemical outcome.[2][11]

Troubleshooting Guide: Low Yield & Side Reactions

This guide addresses specific issues encountered during cyclopropanation experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q4: My Simmons-Smith reaction is sluggish or failing. What should I check first?

A4: The most common point of failure in a Simmons-Smith reaction is the activity of the zinc reagent.[3][9]

  • Inactive Zinc-Copper Couple: Ensure the Zn-Cu couple is freshly prepared and properly activated. The oxide layer on the zinc surface can inhibit the reaction. Activation can be enhanced by washing with acid followed by thorough drying or by using ultrasound.[3][4][9]

  • Reagent Purity: Use high-purity or freshly distilled diiodomethane, as impurities can inhibit the reaction.[3]

  • Anhydrous Conditions: The reaction is sensitive to moisture and air. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[3][4]

Q5: My transition-metal catalyzed reaction with a diazo compound is giving a low yield. What are the likely causes?

A5: Low yields in these systems often stem from the instability of the diazo compound or catalyst deactivation.

  • Decomposition of Diazo Compound: Diazo compounds like ethyl diazoacetate (EDA) can be unstable.[9] Slow, controlled addition using a syringe pump is crucial to minimize decomposition and side reactions such as dimerization.[9]

  • Catalyst Activity: Ensure the catalyst is from a reliable source and handled correctly. Catalyst loading may also be a factor; if conversion is low, incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can be beneficial.[9]

  • Temperature Control: These reactions are often performed at room temperature, but the optimal temperature can be substrate-dependent. Both heating and cooling should be explored during optimization.[9]

Issue 2: Significant Formation of Byproducts

Q6: I am observing significant amounts of alkene byproducts (e.g., diethyl fumarate and maleate) in my rhodium-catalyzed reaction. How can I prevent this?

A6: The formation of these alkenes is due to carbene dimerization, which occurs when the carbene intermediate reacts with itself instead of the target alkene.[4] This side reaction is more prevalent when the concentration of the diazo compound is too high relative to the alkene. The best solution is to add the diazo compound slowly to the reaction mixture to ensure it is efficiently trapped by the alkene as it is generated.[9]

Q7: My reaction is producing byproducts from C-H insertion. How can this be minimized?

A7: Highly reactive carbenes can insert into C-H bonds of the solvent or the substrate itself.[4] This can be minimized by:

  • Choosing an appropriate solvent: Use solvents with less reactive C-H bonds.

  • Optimizing the catalyst: The choice of metal and ligands can influence the reactivity and selectivity of the carbene, thereby reducing C-H insertion.

  • Increasing alkene concentration: Using the alkene as the solvent, if feasible, can help ensure the carbene is trapped before it can undergo C-H insertion.[7]

Q8: In my Simmons-Smith reaction, I'm observing byproducts that appear to be methylated. Why is this happening?

A8: The electrophilic zinc carbenoid used in the Simmons-Smith reaction can react with heteroatoms, such as the oxygen in an alcohol.[3][4] This can lead to methylation of the heteroatom. To avoid this, consider protecting sensitive functional groups or using the minimum necessary excess of the Simmons-Smith reagent and monitoring the reaction closely to prevent unnecessarily long reaction times.[3]

Data on Reaction Optimization

The following tables provide representative data on how reaction parameters can influence the outcome of cyclopropanation.

Table 1: Effect of Catalyst on the Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

EntryCatalyst (1 mol%)SolventTemp (°C)Yield (%)Reference
1Rh₂(OAc)₄CH₂Cl₂2595
2Cu(acac)₂Dioxane8088[5]
3Co(TPP)Benzene2592
4Pd(OAc)₂Toluene6075[12]

This table is a representation of typical results and may not reflect a direct comparative study.

Table 2: Influence of Alkene Electronics on Simmons-Smith Reaction Yield

EntryAlkeneReagent SystemYield (%)CommentReference
1p-MethoxystyreneEt₂Zn, CH₂I₂ExcellentElectron-donating group enhances reactivity.[13]
2StyreneEt₂Zn, CH₂I₂GoodNeutral reactivity.[13]
3p-TrifluoromethylstyreneEt₂Zn, CH₂I₂16%Electron-withdrawing group decreases reactivity.[13]
4p-TrifluoromethylstyreneEt₂Zn, CH₂I₂, 10 mol% Et₂Zn (additive)68%Additive improves yield for electron-poor alkenes.[13]

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes a typical procedure using a zinc-copper couple.[8]

  • Preparation: Under an inert argon or nitrogen atmosphere, add a freshly prepared and activated zinc-copper couple (2.2 equivalents) to a flame-dried flask containing anhydrous diethyl ether.

  • Reagent Addition: To the stirred suspension, add diiodomethane (2.0 equivalents) dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the initial exotherm subsides, stir the mixture for 1 hour.

  • Substrate Addition: Cool the mixture to 0 °C and add a solution of the allylic alcohol (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or GC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This protocol is a general procedure for transition-metal catalyzed reactions.[4]

  • Preparation: To a flame-dried flask under an inert atmosphere, add the alkene substrate (1.0 equivalent), the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1.0 mol%), and an anhydrous solvent (e.g., dichloromethane).

  • Diazo Addition: Prepare a solution of ethyl diazoacetate (EDA, 1.1-1.5 equivalents) in the same anhydrous solvent. Add the EDA solution dropwise to the stirred reaction mixture over several hours using a syringe pump.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete after the full addition of the diazo compound.

  • Workup: Once the reaction is complete, quench any remaining diazo compound by adding a few drops of acetic acid.

  • Extraction & Purification: Wash the reaction mixture with a saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Mechanisms

The following diagrams illustrate key logical and mechanistic pathways in cyclopropanation.

Troubleshooting_Low_Yield Start Low Cyclopropanation Yield Reaction_Type Identify Reaction Type Start->Reaction_Type SS Simmons-Smith Reaction_Type->SS Simmons-Smith TM Transition Metal Catalyzed (with Diazo Compound) Reaction_Type->TM TM-Catalyzed Check_Zn Check Zn-Cu Couple Activity (Freshly prepared? Activated?) SS->Check_Zn Check_Purity_SS Verify Reagent Purity (Distilled CH₂I₂?) Check_Zn->Check_Purity_SS Check_Anhydrous_SS Ensure Anhydrous Conditions (Dried glassware/solvents?) Check_Purity_SS->Check_Anhydrous_SS Substrate_Reactivity Assess Substrate Reactivity Check_Anhydrous_SS->Substrate_Reactivity Check_Diazo Check Diazo Addition Rate (Using syringe pump? Slow enough?) TM->Check_Diazo Check_Catalyst Verify Catalyst Activity & Loading Check_Diazo->Check_Catalyst Check_Temp Optimize Temperature Check_Catalyst->Check_Temp Check_Temp->Substrate_Reactivity Electron_Rich Electron-Rich: Usually reactive Substrate_Reactivity->Electron_Rich High e⁻ density Electron_Poor Electron-Poor: Consider more reactive system (e.g., Furukawa mod.) Substrate_Reactivity->Electron_Poor Low e⁻ density Steric_Hindrance Sterically Hindered: Increase temp/time Substrate_Reactivity->Steric_Hindrance Bulky groups

Caption: A logical workflow for troubleshooting low yields in cyclopropanation.

Rhodium_Catalytic_Cycle cluster_cycle Rhodium-Catalyzed Cyclopropanation Rh2L4 Rh₂(L)₄ Carbene Rh₂(L)₄=CR₂ (Metal Carbene) Rh2L4->Carbene - N₂ TransitionState Carbene->TransitionState + Alkene TransitionState->Rh2L4 Cyclopropane Cyclopropane TransitionState->Cyclopropane Product Release Diazo R₂CN₂ (Diazo Compound) Diazo->Rh2L4 Coordination Alkene Alkene Alkene->TransitionState

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Side_Reactions Carbene [M]=CR₂ (Reactive Carbene) Alkene + Alkene Side_Path Side Reactions Carbene->Side_Path Desired_Path Desired Reaction Cyclopropane Cyclopropane Desired_Path->Cyclopropane Dimerization Dimerization (R₂C=CR₂) Side_Path->Dimerization + [M]=CR₂ CH_Insertion C-H Insertion Side_Path->CH_Insertion + Substrate/Solvent C-H

References

Technical Support Center: Purification of Polar Basic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar basic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their purification workflows.

Frequently Asked Questions (FAQs)
Q1: Why are my polar basic compounds so difficult to purify?

A: The difficulty in purifying polar basic compounds stems from their inherent physicochemical properties. These molecules typically contain one or more basic functional groups (e.g., amines) and are highly soluble in polar solvents.[1] This leads to two primary challenges in chromatography:

  • Poor Retention in Reversed-Phase (RP) Chromatography: In standard RP chromatography (like with C18 columns), the stationary phase is nonpolar, and the mobile phase is polar. Highly polar compounds have a strong affinity for the mobile phase and weak interaction with the stationary phase, often causing them to elute very early, sometimes in the void volume, with little to no separation.[2][3][4]

  • Strong Interaction in Normal-Phase (NP) Chromatography: In NP chromatography, the stationary phase (typically silica) is polar and acidic. Basic compounds can interact very strongly and often irreversibly with the acidic silanol groups on the silica surface. This can lead to severe peak tailing, streaking, or even complete retention and degradation of the compound on the column.[5][6][7]

Q2: My polar basic compound shows poor retention on a C18 column and elutes in the solvent front. What should I do?

A: This is a classic problem for polar analytes. Here are several strategies to increase retention in reversed-phase chromatography:

  • Use a Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase. If you are using a standard C18 column, be cautious of using more than 95% aqueous mobile phase, as this can cause "phase collapse," leading to a loss of retention.[5]

  • Employ an Aqueous-Stable Column: Use a reversed-phase column specifically designed for use in highly aqueous conditions (e.g., C18Aq, or columns with embedded polar groups). These columns resist phase collapse and provide more reproducible retention for polar compounds.[5][8]

  • Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH.[9]

    • Low pH (e.g., 2.5-4): At a low pH, basic compounds will be protonated (charged). This can increase retention on some columns and also suppresses the unwanted interaction with residual acidic silanols on the stationary phase, often improving peak shape.[4][8]

    • High pH (e.g., >8): At a high pH, basic compounds will be in their neutral, less polar form, which significantly increases retention on a reversed-phase column.[2][4] Caution: This requires a special pH-stable column, as traditional silica-based columns will dissolve at a high pH.[4]

  • Consider an Alternative Stationary Phase: If a C18 column doesn't provide enough retention, consider a reversed-phase column with a more polar character, such as a Phenyl-Hexyl or an Embedded Polar Group (EPG) phase.[8][10]

ChromatographySelection Start Start: Purify Polar Basic Compound TLC_Screen Screen with TLC/Scouting Gradient Start->TLC_Screen RP_Check Good retention on C18? TLC_Screen->RP_Check NP_Check Good Rf and peak shape on Silica? RP_Check->NP_Check No Optimize_RP Optimize Reversed-Phase Method (pH, aqueous %, column type) RP_Check->Optimize_RP Yes HILIC_Check Is compound very polar/water-soluble? NP_Check->HILIC_Check No Optimize_NP Optimize Normal-Phase Method (add base, change stationary phase) NP_Check->Optimize_NP Yes Use_HILIC Use HILIC Method HILIC_Check->Use_HILIC Yes Use_MMC Consider Mixed-Mode Chromatography HILIC_Check->Use_MMC No / Need alternative selectivity

References

Technical Support Center: Overcoming Peak Tailing in HPLC of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with peak tailing when analyzing pyridine-containing compounds by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your HPLC analysis of pyridine compounds.

Initial Assessment: Is it Peak Tailing?

First, confirm that you are observing peak tailing. A tailing peak is asymmetrical, with the latter half of the peak being broader than the front half. The degree of tailing can be quantified by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates a tailing issue that should be addressed.[1][2]

Q1: My pyridine compound is showing significant peak tailing. What are the most common causes?

Peak tailing for basic compounds like pyridines in reversed-phase HPLC is often a result of unwanted secondary interactions between the analyte and the stationary phase.[2][3] The most common culprits include:

  • Secondary Silanol Interactions: The primary cause is often the interaction of the basic pyridine nitrogen with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][5][6][7] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a tail.

  • Metal Contamination: Trace metal impurities on the silica surface or from the HPLC system hardware (e.g., frits, tubing) can act as chelation sites for pyridine compounds, causing peak distortion.[3][8][9]

  • Inappropriate Mobile Phase pH: When the mobile phase pH is close to the pKa of the pyridine compound (typically around 5-6), the analyte can exist in both ionized and neutral forms, leading to peak broadening and tailing.[10][11]

  • Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase, exposure of more active silanol sites, or the formation of voids at the column inlet, all of which can contribute to poor peak shape.[2][3][12]

Q2: How can I systematically troubleshoot the peak tailing of my pyridine compound?

A logical, step-by-step approach is the most effective way to identify and resolve the issue. Start with the simplest and most common solutions first.

Logical Troubleshooting Workflow

Below is a workflow to guide you through the troubleshooting process.

G tailing Peak Tailing silanol Secondary Silanol Interactions tailing->silanol Primary Cause metal Metal Contamination tailing->metal ph Inappropriate Mobile Phase pH tailing->ph column Column Issues tailing->column system System/Sample Issues tailing->system silica Acidic Silanol Groups on Silica Surface silanol->silica pyridine Basic Pyridine Analyte silanol->pyridine chelation Chelation with Analyte metal->chelation pka pH close to Analyte pKa ph->pka degradation Column Degradation/ Contamination column->degradation overload Sample Overload/ Solvent Mismatch system->overload dead_volume Extra-Column Dead Volume system->dead_volume

References

alpha-Cyclopropyl-3-pyridinemethanol stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of α-Cyclopropyl-3-pyridinemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for α-Cyclopropyl-3-pyridinemethanol?

A1: For optimal stability, α-Cyclopropyl-3-pyridinemethanol should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Some analogous pyridinemethanol compounds are known to be sensitive to air and moisture (hygroscopic), making the exclusion of air and water critical for preventing degradation.

Q2: What materials and chemical conditions should be avoided?

A2: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. The pyridine nitrogen is basic and will react with acids, while the secondary alcohol is susceptible to oxidation.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its structure, the primary degradation pathways are likely:

  • Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone, cyclopropyl(pyridin-3-yl)methanone. This is a common pathway for secondary alcohols.

  • Acid-Catalyzed Degradation: In strongly acidic conditions, the cyclopropyl ring may undergo rearrangement or ring-opening.

  • Photodegradation: Pyridine-containing compounds can be susceptible to degradation upon exposure to UV or visible light.[1][2]

Q4: How can I monitor the stability of my α-Cyclopropyl-3-pyridinemethanol sample?

A4: The most effective way to monitor stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This type of method is designed to separate the intact parent compound from any potential degradation products, allowing for accurate quantification of the parent compound's purity over time. Regular analysis of a reference sample stored under ideal conditions against a sample stored under experimental conditions is recommended.

Troubleshooting Guide

Problem 1: I observe a new peak in my HPLC chromatogram after storing my sample in solution.

  • Possible Cause: The sample may be degrading in the solvent used. The secondary alcohol is susceptible to oxidation, which would result in a new, likely more polar, compound.

  • Troubleshooting Steps:

    • Confirm Identity: Use HPLC-MS to determine the mass of the new peak. An M-2 peak (loss of 2 hydrogen atoms) would strongly suggest oxidation to the ketone.

    • Solvent Choice: Ensure you are using high-purity, anhydrous solvents. If possible, prepare solutions fresh before use.

    • pH Control: The pH of the solution can impact stability. Buffer your solution if appropriate for your experimental needs.

    • Perform a Forced Degradation Study: Intentionally stress the sample (e.g., with a mild oxidant like 3% H₂O₂) to see if you can generate the same unknown peak. This helps confirm the degradation pathway.[3]

Problem 2: My solid sample has changed color (e.g., turned yellow or brown) over time.

  • Possible Cause: This is often a sign of oxidative or photolytic degradation. Exposure to air or light can generate chromophoric impurities.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the container is properly sealed and was flushed with an inert gas.

    • Protect from Light: Store the material in an amber vial or in a dark location to prevent photodegradation.

    • Purity Check: Dissolve a small amount of the discolored sample and analyze it via HPLC to quantify the level of impurity. Compare this to a fresh or properly stored sample.

Problem 3: I am getting inconsistent results in my biological or chemical assay.

  • Possible Cause: The compound may be unstable under your specific assay conditions (e.g., in aqueous buffer, in the presence of other reagents, or at 37°C).

  • Troubleshooting Steps:

    • Assess Solution Stability: Prepare your compound in the assay buffer and incubate it for the duration of your experiment. Analyze the sample by HPLC at different time points (e.g., 0, 2, 4, 8 hours) to see if degradation is occurring.

    • Control for Oxidation: If oxidation is suspected, try de-gassing your buffers or adding a small amount of an antioxidant (if compatible with your assay) to see if it improves consistency.

    • Adjust pH: If the assay allows, investigate if slight changes in the buffer pH improve the compound's stability.

Hypothesized Degradation Pathways

The following diagram illustrates the most probable degradation pathways for α-Cyclopropyl-3-pyridinemethanol under common stress conditions.

G parent α-Cyclopropyl-3-pyridinemethanol oxidized Cyclopropyl(pyridin-3-yl)methanone (Oxidative Degradation) parent->oxidized Oxidation [O] acid_degraded Ring-Opened Products (e.g., Butenyl Pyridine Derivatives) (Acid-Catalyzed Degradation) parent->acid_degraded Strong Acid (e.g., 1M HCl, Heat) photo_degraded Ring-Cleaved Products (e.g., Succinic Acid Derivatives) (Photolytic Degradation) parent->photo_degraded UV/Vis Light G cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution acid Acidic (HCl, 60°C) prep->acid base Alkaline (NaOH, RT) prep->base oxid Oxidative (H₂O₂, RT) prep->oxid therm Thermal (80°C) prep->therm photo Photolytic (UV/Vis) prep->photo quench Neutralize / Quench (as needed) acid->quench base->quench dilute Dilute to Final Concentration oxid->dilute therm->dilute photo->dilute quench->dilute analyze Analyze via Stability-Indicating HPLC dilute->analyze report Evaluate Data: - % Degradation - Mass Balance - Peak Purity analyze->report

References

Technical Support Center: Removing Impurities from α-Cyclopropyl-3-pyridinemethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity challenges during the synthesis of α-Cyclopropyl-3-pyridinemethanol. The content focuses on the common synthetic route involving a Grignard reaction between a cyclopropyl magnesium halide and 3-pyridinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of α-Cyclopropyl-3-pyridinemethanol via the Grignard reaction?

A1: Impurities can originate from starting materials, side reactions, or subsequent workup and handling. The most prevalent species are summarized in the table below.

Table 1: Common Impurities in α-Cyclopropyl-3-pyridinemethanol Synthesis

Impurity NameChemical StructureOriginTypical Analytical Signature
3-PyridinecarboxaldehydePyridine ring with a -CHO group at position 3Unreacted starting materialCarbonyl stretch (~1700 cm⁻¹) in IR; Aldehyde proton (~9-10 ppm) in ¹H NMR.
Cyclopropyl(pyridin-3-yl)methanonePyridine ring with a -C(=O)-cyclopropyl group at position 3Oxidation of the final alcohol productCarbonyl stretch (~1680 cm⁻¹) in IR; Distinctive chemical shifts in ¹³C NMR.
1,1'-DicyclopropylC₃H₅-C₃H₅Homocoupling of the Grignard reagentNon-polar; Appears at high Rf on TLC; Characteristic signals in GC-MS.
CyclopropaneC₃H₆Quenching of the Grignard reagent by protic sources (e.g., water)Highly volatile; Detected by headspace GC-MS.
Magnesium SaltsMgX₂ or Mg(OH)XRemnants from the Grignard reaction and workupInsoluble in many organic solvents; Can cause emulsion.
WaterH₂OIncomplete drying of solvents or productBroad peak in ¹H NMR (if using a non-protic solvent); Can inhibit crystallization.

Q2: Which analytical techniques are best for detecting and quantifying impurities in my final product?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities like unreacted starting materials, side products such as dicyclopropyl, and residual solvents.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the final product and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and can be used to identify and quantify impurities with distinct signals, such as the aldehyde proton of unreacted 3-pyridinecarboxaldehyde.

  • Infrared (IR) Spectroscopy: Useful for quickly detecting the presence of carbonyl-containing impurities (aldehydes, ketones) by observing characteristic C=O stretching frequencies.

Q3: My crude product is a dark or yellow oil/solid. What causes the color and how can I remove it?

A3: Color is often due to high molecular weight, conjugated byproducts or degradation products formed during the reaction or workup. Treatment with activated carbon during the recrystallization process can often remove colored impurities. If the product is stable, flash column chromatography is also highly effective at separating these colored species.

Q4: I have a significant amount of unreacted 3-pyridinecarboxaldehyde. What is the most efficient removal strategy?

A4: An acidic wash during the aqueous workup is highly effective. By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic α-cyclopropyl-3-pyridinemethanol will move to the aqueous layer as a salt, while the neutral aldehyde remains in the organic layer. The layers can then be separated. Afterwards, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the free base (your product), which can then be extracted back into an organic solvent.

Troubleshooting Guides
Problem: Low Yield and/or Oily Product That Fails to Crystallize

This issue often points to the presence of significant impurities that disrupt the crystal lattice or indicate that the product itself is not pure enough to solidify.

graph TD { bgcolor="#F1F3F4"; node[style=filled, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=11];

}

Figure 1. Troubleshooting workflow for an oily or non-crystallizing product.

Problem: Final Product is Contaminated with the Ketone Byproduct

The presence of cyclopropyl(pyridin-3-yl)methanone indicates that the alcohol product has been oxidized. This can happen if the reaction is exposed to air for prolonged periods, especially at elevated temperatures, or if certain oxidizing agents are inadvertently present.

  • Solution 1: Column Chromatography. The ketone is typically more polar than the corresponding alcohol on silica gel. A carefully run flash column chromatography using a solvent system like hexane/ethyl acetate or dichloromethane/methanol can effectively separate the alcohol from the ketone.

  • Solution 2: Reductive Quench. If the ketone is the major impurity, it may be possible to reduce it back to the desired alcohol. After the primary reaction is complete, the mixture can be treated with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). This will convert both the unreacted aldehyde and the ketone byproduct to their corresponding alcohols. Note: This will not remove other impurities and adds another reagent that will need to be removed.

Experimental Protocols
Protocol 1: General Acid/Base Extraction for Purification

This method leverages the basicity of the pyridine nitrogen to separate the product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The product will move into the aqueous layer.

  • Separation: Separate the two layers. The organic layer contains neutral impurities (e.g., dicyclopropyl) and can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is > 9. The product will precipitate or form an oily layer.

  • Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

graph G { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

}

Figure 2. Experimental workflow for acid/base extraction purification.

Protocol 2: Recrystallization

Finding the right solvent is key. For α-cyclopropyl-3-pyridinemethanol, a two-solvent system is often effective. Common solvent systems include ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimum of the "good" solvent (e.g., ethyl acetate) at its boiling point.

  • Induce Crystallization: While hot, add the "bad" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy.

  • Clarify: Add a drop or two of the "good" solvent until the solution is clear again.

  • Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. Do not disturb the flask.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Flash Column Chromatography

This technique is excellent for achieving high purity, especially for removing closely related impurities.

  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column.

  • Elution: Start with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexanes:ethyl acetate). The exact gradient will depend on the specific impurities.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product.

Table 2: Comparison of Purification Techniques

TechniqueProsConsBest For
Acid/Base Extraction Fast, inexpensive, removes neutral/acidic impurities effectively.Does not remove other basic impurities; can lead to emulsions.Initial cleanup of crude product from a Grignard reaction.
Recrystallization Excellent for achieving high crystalline purity; scalable.Requires the compound to be a solid; solvent screening can be time-consuming.Final purification step to obtain a highly pure, crystalline solid.
Column Chromatography Highly effective for separating complex mixtures and closely related compounds.Can be slow, requires large volumes of solvent, less scalable than crystallization.Isolating the product when multiple impurities are present or when the product is an oil.

Technical Support Center: Scaling Up the Synthesis of alpha-Cyclopropyl-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of alpha-Cyclopropyl-3-pyridinemethanol. The content is designed to address specific issues that may be encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

A1: The most common and effective method for synthesizing this compound is through a Grignard reaction.[1] This involves the nucleophilic addition of a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide, to 3-pyridinecarboxaldehyde.[1] The Grignard reagent is typically prepared in situ from cyclopropyl bromide and magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[1]

Q2: What are the main challenges when scaling up the Grignard reaction for this synthesis?

A2: Scaling up any Grignard reaction presents several challenges. The primary concerns are the highly exothermic nature of the reaction, which can lead to thermal runaway if not properly controlled, and the moisture sensitivity of the Grignard reagent. Specific to this synthesis, the formation of the cyclopropyl Grignard reagent can be challenging to initiate and may be accompanied by side reactions.

Q3: Are there alternative synthetic routes to this compound?

A3: An alternative strategy involves the reduction of a ketone precursor, cyclopropyl(pyridin-3-yl)methanone.[1] This ketone can be reduced to the desired secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] However, the Grignard route is often preferred for its atom economy and directness.

Troubleshooting Guides

Issue 1: Difficulty Initiating the Grignard Reagent Formation

Symptoms:

  • No observable reaction (no exotherm, no change in appearance of magnesium turnings) after adding a portion of the cyclopropyl bromide.

  • Delayed and then uncontrollably rapid reaction.

Possible Causes:

  • Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.

  • Presence of Moisture: Traces of water in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.

  • Low-Quality Reagents: Impure cyclopropyl bromide or magnesium can inhibit the reaction.

Solutions:

Parameter Recommendation Expected Outcome
Magnesium Activation Activate the magnesium turnings prior to the reaction. This can be done by stirring them vigorously under an inert atmosphere to physically remove the oxide layer, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to chemically activate the surface.Promotes a smooth and controlled initiation of the reaction.
Anhydrous Conditions Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.Prevents quenching of the Grignard reagent and ensures a higher yield.
Initiator Add a small amount of pre-formed Grignard reagent from a previous successful batch to initiate the reaction.Can provide a localized area of reaction to start the process.
Temperature Gentle warming of a small portion of the reactants may be necessary to initiate the reaction. However, be prepared for a rapid exotherm once the reaction begins.Careful temperature control is crucial to prevent a runaway reaction.
Issue 2: Low Yield of this compound

Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

  • TLC or GC analysis shows a complex mixture of products.

Possible Causes:

  • Wurtz Coupling: The formed cyclopropylmagnesium bromide can react with unreacted cyclopropyl bromide to form dicyclopropyl, a common side product.

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-position of 3-pyridinecarboxaldehyde, leading to the formation of an enolate and consumption of the starting material.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.

  • Side reactions of the cyclopropyl radical: During the formation of cyclopropylmagnesium bromide from cyclopropyl bromide, diffusing cyclopropyl radical intermediates can be formed, which can lead to side products.

Solutions:

Parameter Recommendation Expected Outcome
Addition Rate Add the cyclopropyl bromide solution slowly and at a controlled rate to the magnesium suspension. This maintains a low concentration of the alkyl halide and minimizes Wurtz coupling.Increased yield of the desired Grignard reagent and final product.
Temperature Control Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the Grignard reagent to the 3-pyridinecarboxaldehyde solution.Favors the nucleophilic addition over enolization and other side reactions.
Reaction Time Ensure the reaction is allowed to proceed to completion by monitoring with TLC or GC.Maximizes the conversion of starting materials to the product.
Quenching Quench the reaction at a low temperature by slowly adding a saturated aqueous solution of ammonium chloride.Minimizes the degradation of the product during workup.
Issue 3: Impurities in the Final Product

Symptoms:

  • The isolated product is an oil or discolored solid.

  • Purification by crystallization is difficult.

  • Analytical data (NMR, GC-MS) shows the presence of contaminants.

Possible Causes:

  • Unreacted 3-pyridinecarboxaldehyde.

  • Byproducts from Wurtz coupling (dicyclopropyl).

  • Over-addition product: Reaction of the initial magnesium alkoxide with another molecule of Grignard reagent (less common for aldehydes).

  • Magnesium salts and other inorganic impurities.

Solutions:

Parameter Recommendation Expected Outcome
Work-up Procedure After quenching, perform an aqueous work-up to remove inorganic salts. An acidic wash (e.g., with dilute HCl) can help to remove basic impurities, followed by a basic wash (e.g., with saturated sodium bicarbonate) to neutralize the acid.A cleaner crude product that is easier to purify.
Purification Method For laboratory scale, column chromatography on silica gel is an effective method for purification. For larger scale, distillation under reduced pressure or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) should be explored.Isolation of this compound with high purity.
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the aldehyde.Minimizes the amount of unreacted starting aldehyde in the final product.

Experimental Protocols

Key Experiment: Gram-Scale Synthesis of this compound

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • 3-Pyridinecarboxaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium suspension. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF.

    • Cool the aldehyde solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared cyclopropylmagnesium bromide solution to the aldehyde solution via cannula, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Work-up & Purification Mg_turnings Magnesium Turnings Grignard_Formation Formation of Cyclopropylmagnesium Bromide Mg_turnings->Grignard_Formation Cyclopropyl_bromide Cyclopropyl Bromide Cyclopropyl_bromide->Grignard_Formation Anhydrous_THF Anhydrous THF Anhydrous_THF->Grignard_Formation Grignard_Reagent Cyclopropylmagnesium Bromide Grignard_Formation->Grignard_Reagent 3_Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Reaction Nucleophilic Addition 3_Pyridinecarboxaldehyde->Reaction Grignard_Reagent->Reaction Quenching Quenching (aq. NH4Cl) Reaction->Quenching Extraction Extraction (EtOAc) Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product alpha-Cyclopropyl-3- pyridinemethanol Purification->Final_Product Troubleshooting_Logic Start Low Yield or Impure Product Check_Initiation Was Grignard initiation smooth and controlled? Start->Check_Initiation Check_Conditions Were reaction conditions (temperature, addition rate) strictly controlled? Check_Initiation->Check_Conditions Yes Initiation_Solution Optimize Mg activation and ensure anhydrous conditions. Check_Initiation->Initiation_Solution No Check_Workup Was the work-up and purification procedure appropriate? Check_Conditions->Check_Workup Yes Conditions_Solution Slow down additions, maintain low temperature. Check_Conditions->Conditions_Solution No Workup_Solution Refine purification method (e.g., distillation, recrystallization). Check_Workup->Workup_Solution No Success Improved Yield and Purity Check_Workup->Success Yes Initiation_Solution->Success Conditions_Solution->Success Workup_Solution->Success

References

Technical Support Center: Managing Exothermic Reactions in Cyclopropylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropylmethanol. The following troubleshooting guides and FAQs are designed to address specific issues related to the management of exothermic reactions, ensuring safer and more efficient experimental outcomes.

Troubleshooting Exothermic Events

Effectively managing heat evolution is critical for the safe and successful synthesis of cyclopropylmethanol. Below are common issues encountered during key synthesis routes, their potential causes, and recommended solutions.

Issue 1: Rapid Temperature Spike During Simmons-Smith Cyclopropanation of Allyl Alcohol

  • Symptom: A sudden and uncontrolled increase in the internal reaction temperature after the addition of the diiodomethane/diethylzinc (Furukawa reagent) or zinc-copper couple/diiodomethane.

  • Potential Causes:

    • The addition rate of the cyclopropanating agent is too rapid.

    • Inadequate cooling of the reaction vessel.

    • High concentration of reactants.

    • The activity of the zinc-copper couple is too high, leading to a very fast reaction initiation.

  • Solutions:

    • Immediately halt the addition of the reagent.

    • Ensure the cooling bath is at the target temperature (e.g., 0 °C or below) and that there is efficient heat transfer to the reaction mixture.

    • If necessary, add more ice or use a colder cooling bath (e.g., ice-salt).

    • Consider diluting the reactants with an appropriate anhydrous solvent.

    • For future experiments, reduce the addition rate of the cyclopropanating agent, potentially using a syringe pump for precise control.

Issue 2: Uncontrolled Exotherm During Reduction of Methyl Cyclopropanecarboxylate with NaBH₄/Lewis Acid

  • Symptom: Vigorous gas evolution (hydrogen) and a rapid rise in temperature upon addition of the Lewis acid (e.g., AlCl₃ or LiCl) to the mixture of the ester and sodium borohydride.

  • Potential Causes:

    • The Lewis acid was added too quickly.

    • The initial cooling of the reaction mixture was insufficient.

    • Localized concentration of the Lewis acid, creating hot spots.

  • Solutions:

    • Cease the addition of the Lewis acid.

    • Ensure the cooling bath is maintained at a low temperature (0-5 °C).

    • Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots.

    • In subsequent experiments, add the Lewis acid portionwise at a rate that allows the cooling system to effectively manage the heat generated.

Issue 3: Temperature Runaway During Hydrogenation of Cyclopropanecarboxaldehyde

  • Symptom: A rapid increase in both temperature and pressure inside the hydrogenation reactor that exceeds the set parameters.

  • Potential Causes:

    • The catalyst activity is higher than anticipated.

    • Poor heat transfer from the reactor.

    • The initial hydrogen pressure was set too high for the scale of the reaction.

  • Solutions:

    • Immediately stop the hydrogen supply to the reactor.

    • Engage emergency cooling systems for the reactor.

    • If the pressure continues to rise, vent the reactor to a safe location according to established safety protocols.

    • For future runs, consider using a lower catalyst loading or a less active catalyst.

    • Ensure that the reactor's heat exchange system is functioning optimally.

    • Begin the reaction at a lower hydrogen pressure and increase it gradually as the reaction proceeds in a controlled manner.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the common synthesis routes for cyclopropylmethanol? A1: The primary exothermic steps to monitor are:

  • Simmons-Smith Reaction: The formation of the zinc carbenoid and its subsequent reaction with allyl alcohol is exothermic. The Furukawa modification using diethylzinc is known to be more vigorous than the zinc-copper couple method.

  • Reduction of Esters/Acids: The reaction of strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid with the carbonyl group is highly exothermic. The quenching of these reactions with water or acid is also very exothermic and generates hydrogen gas.

  • Hydrogenation: Catalytic hydrogenation is an exothermic process. The heat generated is dependent on the substrate, catalyst activity, pressure, and temperature.

Q2: How can I prevent a runaway reaction from the start? A2: Proactive measures are crucial for controlling exothermic reactions:

  • Controlled Reagent Addition: Add reactive reagents (e.g., Furukawa reagent, Lewis acids, reducing agents) dropwise or in small portions at a rate that allows the cooling system to dissipate the heat effectively.

  • Efficient Cooling: Use a sufficiently large and cold cooling bath. Ensure good heat transfer by maintaining good contact between the bath and the reaction flask. For larger scale reactions, a jacketed reactor with a circulating cooling fluid is essential.

  • Vigorous Stirring: Efficient stirring ensures even heat distribution and prevents the formation of local hot spots.

  • Monitor the Internal Temperature: Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture to get an accurate reading of the reaction temperature, which can differ significantly from the bath temperature.

Q3: My Simmons-Smith reaction is sluggish, so I'm tempted to warm it up. Is this safe? A3: While gentle warming can sometimes initiate a sluggish reaction, it must be done with extreme caution. A common issue is an induction period, after which the reaction can proceed very rapidly. If you must warm the reaction, do so gently and be prepared for a sudden exotherm. A better first step is to ensure the zinc reagent is sufficiently activated. If the reaction is still incomplete after an extended period, a modest increase in temperature may be necessary, but this should be done gradually with continuous monitoring.

Q4: What are the recommended cooling methods for these reactions at a laboratory scale? A4: For laboratory-scale synthesis, an ice-water bath (0 °C), an ice-salt bath (-10 to -20 °C), or a dry ice/acetone bath (-78 °C) are common choices depending on the required temperature. For precise temperature control, a cryocooler or a circulating chiller is recommended.

Data Presentation

Table 1: Recommended Temperature Control Parameters for Cyclopropylmethanol Synthesis

Synthesis RouteStepRecommended Temperature Range (°C)Key Control ParametersPotential for Exotherm
Simmons-Smith Cyclopropanation Reagent Addition0 to 5 °CSlow, dropwise addition of diiodomethane/diethylzinc. Efficient stirring.High
Reaction0 °C to Room TempMonitor for completion. Maintain cooling as needed.Moderate
Reduction of Methyl Cyclopropanecarboxylate NaBH₄ / Lewis Acid Addition0 to 5 °CSlow, portion-wise addition of Lewis acid.High
Reaction0 to 25 °CMaintain cooling until exotherm subsides.Moderate
Hydrogenation of Cyclopropanecarboxaldehyde Reaction20 to 50 °CControl of hydrogen pressure (e.g., 2.4 to 5.2 bar). Efficient heat exchange.Moderate to High

Table 2: Troubleshooting Guide Summary

SymptomProbable CauseImmediate ActionPreventative Measure
Rapid Temperature Rise Reagent addition too fastStop addition, enhance coolingUse a syringe pump for controlled addition
Uncontrolled Gas Evolution Localized hot spotsIncrease stirring, ensure coolingSlower, portion-wise reagent addition
Pressure & Temperature Spike in Hydrogenator High catalyst activityStop H₂ flow, emergency coolReduce catalyst load, gradual pressurization
Sluggish Reaction Poor reagent activationGentle, cautious warmingUse freshly prepared/activated reagents

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Allyl Alcohol

This protocol is adapted from established procedures for Simmons-Smith reactions.

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, place zinc-copper couple (2.2 eq). Purge the flask with nitrogen. Add anhydrous diethyl ether.

  • Reaction Initiation: Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Add allyl alcohol (1.0 eq) to the stirred suspension.

  • Reagent Addition (Exothermic Step): Prepare a solution of diiodomethane (2.0 eq) in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5-10 °C. A noticeable exotherm may occur, so careful monitoring and control of the addition rate are critical.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Workup (Exothermic Quenching): Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will be exothermic and may produce gas.

  • Purification: Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and purify by distillation.

Protocol 2: Reduction of Methyl Cyclopropanecarboxylate with Sodium Borohydride

This protocol is based on procedures found in the patent literature.[1]

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add methyl cyclopropanecarboxylate (1.0 eq) and methanol (10 times the weight of the ester).[1]

  • Reagent Addition: Stir the solution and add sodium borohydride (0.7 eq) portionwise.[1]

  • Controlled Exotherm: An exotherm may be observed. The reaction temperature is then maintained between 40-70 °C.[1] If the temperature rises too quickly, the flask can be cooled with a water bath.

  • Reaction Progression: Hold the reaction mixture at this temperature and stir for 3-8 hours, monitoring by TLC or GC for the disappearance of the starting material.[1]

  • Workup: After cooling to room temperature, carefully add a quenching agent (e.g., saturated ammonium chloride solution) to destroy any unreacted sodium borohydride.

  • Purification: Filter the mixture, concentrate the filtrate, and purify the resulting crude cyclopropylmethanol by distillation.

Visualizations

Exotherm_Troubleshooting_Workflow start Exothermic Event Occurs: Rapid Temperature Rise stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (Add more ice/use colder bath) stop_addition->enhance_cooling check_stirring Ensure Vigorous Stirring enhance_cooling->check_stirring temp_control Is Temperature Under Control? check_stirring->temp_control proceed Continue Reaction with Caution temp_control->proceed Yes emergency Emergency Shutdown: Prepare for Quenching temp_control->emergency No review Post-Reaction Review: - Reduce addition rate - Check cooling capacity - Dilute reagents proceed->review emergency->review

Caption: Workflow for immediate response to an exothermic event.

Proactive_Safety_Plan cluster_prep Preparation Phase cluster_exec Execution Phase cluster_contingency Contingency Plan title Proactive Exotherm Management Plan risk_assessment Conduct Risk Assessment (Identify exothermic steps) slow_addition Slow, Controlled Reagent Addition emergency_cooling Ready Access to Emergency Cooling equipment_check Select Appropriate Equipment (Correct flask size, efficient condenser) risk_assessment->equipment_check cooling_plan Prepare Adequate Cooling Bath equipment_check->cooling_plan monitor_temp Monitor Internal Temperature (Not bath temp) slow_addition->monitor_temp efficient_stirring Maintain Vigorous Stirring monitor_temp->efficient_stirring quench_plan Have Quenching Agent Prepared emergency_cooling->quench_plan

Caption: Logical relationships for proactive exotherm management.

References

alpha-Cyclopropyl-3-pyridinemethanol solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with α-Cyclopropyl-3-pyridinemethanol (CAS RN: 155047-86-2).

Frequently Asked Questions (FAQs)

Q1: What is α-Cyclopropyl-3-pyridinemethanol?

A1: α-Cyclopropyl-3-pyridinemethanol is a chemical compound with the molecular formula C₉H₁₁NO.[1] It is recognized in research as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly for developing nicotinic receptor ligands for potential treatments of neurological disorders.[1] Its structure includes a pyridine methanol core and a cyclopropyl group.[1]

Q2: What are the expected solubility properties of α-Cyclopropyl-3-pyridinemethanol?

A2: While specific quantitative solubility data for α-Cyclopropyl-3-pyridinemethanol is not extensively published, we can infer its likely properties from its structural components. The pyridine and methanol groups suggest some degree of polarity and the potential for hydrogen bonding, which would contribute to solubility in polar solvents.[2][3] Pyridine itself is miscible with water and many organic solvents.[4][5] The related compound, 3-Pyridinemethanol, is fully miscible in water.[6] However, the cyclopropyl group adds non-polar character, which may limit aqueous solubility. Therefore, solubility issues, particularly in purely aqueous solutions, may be encountered.

Q3: In what physical form is α-Cyclopropyl-3-pyridinemethanol typically supplied?

A3: α-Cyclopropyl-3-pyridinemethanol can be supplied as either a solid or a liquid. It is important to confirm the physical state of the product you have received as this may influence how you approach solubilization.

Q4: What are some initial solvents to try for dissolving α-Cyclopropyl-3-pyridinemethanol?

A4: Based on its structure, a good starting point would be polar organic solvents. Consider using Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol to prepare a concentrated stock solution. For aqueous buffers, it is likely that a co-solvent or other solubilization techniques will be necessary.

Troubleshooting Guide for Solubility Issues

Q1: My α-Cyclopropyl-3-pyridinemethanol is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: It is common for compounds with both polar and non-polar regions to have limited solubility in purely aqueous solutions. Here is a step-by-step approach to address this:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. This stock solution can then be diluted into your aqueous buffer. Pay close attention to the final concentration of the organic solvent in your experiment, as high concentrations can affect biological assays.

  • Adjust the pH of the Aqueous Buffer: The pyridine nitrogen in the molecule is basic and can be protonated at acidic pH.[5] This protonation can increase the polarity and aqueous solubility of the compound. Try adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) to see if this improves solubility.

  • Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) can help increase the rate of dissolution. Additionally, sonication can aid in breaking up solid particles and improve solubilization.[7]

General Strategies for Solubility Enhancement

For more persistent solubility problems, several established techniques can be employed. The table below summarizes some common approaches applicable to research settings.

Technique Principle Advantages Considerations
Co-solvency Using a water-miscible organic solvent in which the compound is highly soluble to create a solvent mixture that can dissolve the compound.[8][9]Simple, rapid, and effective for many nonpolar compounds.[8]The co-solvent may have biological or toxic effects in your experiment. Uncontrolled precipitation can occur upon dilution.[8]
pH Adjustment Modifying the pH of the solvent to ionize the compound, thereby increasing its polarity and aqueous solubility.[7]A simple and effective method for ionizable compounds.The required pH may not be compatible with your experimental system.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[7]Can significantly increase the solubility of poorly soluble compounds.Surfactants can interfere with some biological assays and may have their own biological effects.
Complexation Using agents like cyclodextrins to form inclusion complexes with the poorly soluble compound, where the hydrophobic part of the compound is shielded within the cyclodextrin cavity.[7][10]Can significantly improve aqueous solubility and bioavailability.[10]The complexation agent may have its own biological effects and may not be suitable for all compounds.
Particle Size Reduction Reducing the particle size of the solid compound (e.g., through micronization) increases the surface area available for dissolution.[7][11]Increases the rate of dissolution.[7]Does not increase the equilibrium solubility. May not be practical for small-scale laboratory use.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution using a Co-solvent

  • Determine the required stock concentration. For example, a 10 mM stock solution.

  • Calculate the mass of α-Cyclopropyl-3-pyridinemethanol needed. (Molecular Weight: 149.19 g/mol )

  • Weigh the compound accurately in a suitable microcentrifuge tube or vial.

  • Add the co-solvent (e.g., DMSO) dropwise while vortexing. Start with a small volume and gradually add more until the compound is fully dissolved.

  • Gently warm or sonicate if necessary to aid dissolution.

  • Store the stock solution appropriately, often at -20°C or -80°C, protected from light and moisture.

  • For experiments, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the co-solvent is low and consistent across all experimental conditions, including controls.

Visual Guides

Below are diagrams to assist in your experimental workflow.

G cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Workflow cluster_end Resolution start Compound (α-Cyclopropyl-3-pyridinemethanol) insoluble in aqueous buffer stock Prepare concentrated stock in organic co-solvent (e.g., DMSO)? start->stock ph_adjust Adjust pH of aqueous buffer? stock->ph_adjust No success Compound successfully dissolved stock->success Yes heat_sonicate Apply gentle heat or sonication? ph_adjust->heat_sonicate No ph_adjust->success Yes advanced Consider advanced methods: - Surfactants - Complexation heat_sonicate->advanced No heat_sonicate->success Yes advanced->success

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_properties Structural Features Influencing Solubility cluster_solubility Predicted Solubility compound α-Cyclopropyl-3-pyridinemethanol pyridine Pyridine Ring (Basic, Polar, H-bond acceptor) compound->pyridine methanol Methanol Group (Polar, H-bond donor/acceptor) compound->methanol cyclopropyl Cyclopropyl Group (Non-polar, Hydrophobic) compound->cyclopropyl polar_solvents Good solubility in polar organic solvents (e.g., DMSO, Ethanol) pyridine->polar_solvents methanol->polar_solvents aqueous_solvents Limited solubility in purely aqueous solutions cyclopropyl->aqueous_solvents

Caption: Key structural features and their influence on solubility.

References

Technical Support Center: Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral alcohols.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in chiral alcohol synthesis?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] This is a significant issue in pharmaceutical development and other fields because the biological activity of a molecule is often specific to a single enantiomer.[2][3] The presence of the other enantiomer can lead to reduced efficacy, inactivity, or even adverse side effects.[2]

Q2: What are the primary mechanisms that lead to racemization of chiral alcohols?

A2: The primary mechanisms leading to racemization often involve the formation of a planar, achiral intermediate. Key pathways include:

  • Enolization: For alcohols with an adjacent carbonyl group (α-hydroxy ketones), the acidic α-proton can be removed under acidic or basic conditions to form a planar enol or enolate intermediate. Reprotonation can then occur from either face, leading to a racemic mixture.[1][4][5]

  • Carbocation Formation: Ionization of a leaving group from the chiral carbon can form a planar carbocation. Subsequent nucleophilic attack can occur from either side, resulting in racemization.[6][7] This is more likely with secondary halides and can be facilitated by polar, ionizing solvents.[5]

  • Heat: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization, sometimes by temporarily breaking a bond at the stereocenter.[6][8]

Q3: Which steps in a synthetic route are most susceptible to racemization?

A3: Racemization can occur at several stages of a synthesis:

  • During the main reaction: The reaction conditions used to create the chiral center, if not carefully controlled, can lead to racemization.[4]

  • During workup: Aqueous acidic or basic workup conditions can catalyze enolization and cause a loss of enantiomeric excess.[4]

  • During purification: Standard purification techniques like silica gel chromatography can introduce acidic sites that may cause racemization.[4]

  • During derivatization: Protecting group installation or other derivatization steps, if not performed under mild conditions, can lead to a loss of stereochemical integrity.[9]

Q4: How can I determine the enantiomeric excess (ee%) of my chiral alcohol?

A4: The most common and reliable methods for determining enantiomeric excess are chromatographic techniques that use a chiral stationary phase (CSP) to separate the enantiomers. These include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method where a chiral column separates the enantiomers, which are then quantified by a detector.[10][11]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this technique uses a capillary column with a chiral stationary phase to separate volatile enantiomers. The alcohol may need to be derivatized to increase its volatility.[10][12]

  • Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid (like CO₂) as the mobile phase and is also effective for chiral separations.[11][12]

Troubleshooting Guide: Low Enantiomeric Excess

This guide addresses the common problem of obtaining a low enantiomeric excess (ee%) in the synthesis of chiral alcohols.

Problem: The enantiomeric excess of my synthesized chiral alcohol is consistently low.

Below is a troubleshooting workflow to identify and resolve the potential causes of racemization.

G start Low Enantiomeric Excess (ee%) Observed catalyst Catalyst / Ligand Issues? start->catalyst conditions Reaction Condition Optimization catalyst->conditions [No] catalyst_purity Check Purity and Integrity (Impurities can poison the catalyst) catalyst->catalyst_purity [Yes] workup Workup / Purification Issues? conditions->workup [No] temp Lower Reaction Temperature (e.g., 0°C to -78°C) conditions->temp [Yes] analysis Analytical Method Verification workup->analysis [No] workup_neutral Use Neutral Workup (e.g., buffered solutions like aq. NH4Cl) workup->workup_neutral [Yes] hplc_method Optimize Chiral HPLC/GC Method (Adjust mobile phase, flow rate, temperature) analysis->hplc_method [Yes] end Enantiomeric Excess Improved analysis->end [Resolved] catalyst_handling Verify Handling Procedures (Sensitivity to air and moisture) catalyst_purity->catalyst_handling catalyst_loading Increase Catalyst Loading (Insufficient loading allows background reaction) catalyst_handling->catalyst_loading catalyst_loading->conditions base Select Appropriate Base (Use non-nucleophilic, sterically hindered bases like DIPEA) temp->base solvent Optimize Solvent (Aprotic solvents like THF or toluene are often preferred) base->solvent time Minimize Reaction Time (Monitor by TLC/LC-MS and quench promptly) solvent->time time->workup purification_neutral Neutralize Silica Gel (e.g., with triethylamine in the eluent) workup_neutral->purification_neutral purification_alt Consider Alternative Purification (e.g., crystallization) purification_neutral->purification_alt purification_alt->analysis impurities Check for Co-eluting Impurities (Purify sample before chiral analysis) hplc_method->impurities impurities->end G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Analysis A Dissolve Amino Alcohol in Anhydrous DCM B Cool to 0°C A->B C Add DIPEA B->C D Add Acetyl Chloride (dropwise) C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Dry and Concentrate F->G H Purify (Flash Chromatography) G->H I Determine ee% (Chiral HPLC) H->I

References

Technical Support Center: Enhancing the Metabolic Stability of Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of pyridine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the instability of pyridine-based compounds?

A1: The primary metabolic pathways for pyridine-containing compounds are oxidation reactions, predominantly mediated by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[1][2][3][4] The most common transformations include:

  • CYP-mediated oxidation: This often involves hydroxylation at various positions on the pyridine ring or on attached alkyl substituents.[1]

  • N-oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide, which can alter the compound's properties and activity.[5][6]

  • Aldehyde Oxidase (AO) metabolism: Electron-deficient pyridine rings can be susceptible to oxidation by AO, which is a significant consideration as it can lead to rapid clearance.[1][2][3][7]

  • Phase II Conjugation: If the compound has suitable functional groups (e.g., hydroxyl groups introduced during Phase I metabolism), it can undergo conjugation reactions like glucuronidation or sulfation.[5]

Q2: My pyridine-containing compound shows high clearance in human liver microsomes (HLM). What are the likely metabolic "soft spots"?

A2: High clearance in HLM assays strongly suggests susceptibility to Phase I metabolism. The most probable metabolic "soft spots" on a pyridine-based molecule are:

  • Unsubstituted positions on the pyridine ring: The electron-rich nature of the pyridine ring makes it prone to oxidation by CYP enzymes.[7] The C2 and C4 positions are often particularly vulnerable to nucleophilic attack after enzymatic activation.[8]

  • Alkyl substituents: Groups like isopropyl or tert-butyl attached to the pyridine ring are classic sites for hydroxylation.[1]

  • The Pyridine Nitrogen: Formation of an N-oxide is a common metabolic route.[5][9]

  • Other Aromatic Rings: If the molecule contains other unsubstituted aromatic systems (like a phenyl ring), these are also prime candidates for oxidation.[7]

Q3: What are the most effective strategies to improve the metabolic stability of my pyridine-based lead compound?

A3: Several medicinal chemistry strategies can be employed to enhance metabolic stability. The choice of strategy often depends on the identified metabolic pathway.

  • Blocking Metabolic Sites (Steric Hindrance): Introduce a sterically bulky group (e.g., methyl, cyclopropyl) or a fluorine atom near the identified metabolic hotspot. This can physically hinder the enzyme's access to the site of metabolism.[1][5]

  • Modulating Electronic Properties: Introduce electron-withdrawing groups (e.g., fluorine, cyano group) to the pyridine ring. This decreases the electron density of the ring, making it less susceptible to oxidative metabolism by CYP enzymes.[5][7][10][11][12]

  • Deuteration: Replace hydrogen atoms at metabolically labile positions with deuterium (a stable isotope of hydrogen). The stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down the rate of enzymatic cleavage, a phenomenon known as the Kinetic Isotope Effect (KIE).[13][14][15] This can lead to a longer drug half-life.[13][14]

  • Bioisosteric Replacement / Scaffold Hopping: If the pyridine ring itself is the primary site of metabolism, consider replacing it with a different heterocyclic ring that is more resistant to metabolism.[5][16] Common replacements include pyrimidines, pyrazoles, or even saturated scaffolds like 3-azabicyclo[3.1.1]heptane.[7][17]

  • Saturation: In some cases, reducing the pyridine ring to a piperidine can significantly improve metabolic stability, though this drastically changes the electronics and geometry of the molecule.[18]

Q4: What is the difference between a microsomal stability assay and a hepatocyte stability assay?

A4: Both are crucial in vitro assays for assessing metabolic stability, but they utilize different components of the liver.[19][20]

  • Microsomal Stability Assay: This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing primarily Phase I enzymes like CYPs.[19][20][21][22] It is a simpler, higher-throughput, and cost-effective method for evaluating CYP-mediated metabolism, but requires the addition of cofactors like NADPH.[20][22][23]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more physiologically relevant system.[19][20] Hepatocytes contain the full range of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors and drug transporters.[20] This provides a more comprehensive view of a compound's metabolic fate.[20]

Q5: How should I interpret the data from metabolic stability assays?

A5: The two key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint).[20]

  • Half-life (t½): This is the time required for 50% of the initial compound to be metabolized. A longer half-life indicates greater metabolic stability.[20]

  • Intrinsic Clearance (CLint): This parameter reflects the inherent capacity of the liver enzymes to metabolize a compound. It is expressed as the volume of biological matrix cleared of the drug per unit of time, normalized to the amount of protein or number of cells (e.g., µL/min/mg microsomal protein or µL/min/10^6 cells).[20] A lower CLint value signifies better metabolic stability.[17][20]

Data Presentation: Impact of Modifications on Metabolic Stability

The following tables summarize quantitative data from studies where specific modifications were made to pyridine-containing compounds to improve their metabolic stability.

Table 1: Bioisosteric Replacement of Pyridine in Rupatadine [17]

CompoundScaffoldIntrinsic Clearance (CLint) (µL/min/mg)Half-Life (t½) (min)
RupatadinePyridine5173.2
Analog 483-azabicyclo[3.1.1]heptane4735.7

Table 2: Effect of Deuteration on the Metabolic Stability of Imidazo[1,2-a]pyridine-3-carboxamides [13][15]

CompoundDeuteration PositionHuman Liver Microsome t½ (min)Mouse Liver Microsome t½ (min)
Non-deuterated-1911
Deuterated Analog 1Phenyl-d53219
Deuterated Analog 2Phenyl-d5, Pyridine-d14625
Deuterated Analog 3Phenyl-d5, Pyridine-d1, OCH2CD23633

Troubleshooting Guides

Guide 1: High Clearance in In-Vitro Metabolic Stability Assays
Issue Potential Cause Troubleshooting Steps
Rapid disappearance of compound (t½ < 10 min) in HLM assay Extensive Phase I metabolism (CYP or AO).1. Identify Metabolites: Use LC-MS/MS to identify the major metabolites (e.g., hydroxylated species, N-oxides).[5] 2. Cofactor Dependency: Run the assay without the NADPH cofactor. If stability increases, CYP enzymes are the primary cause.[1] 3. Enzyme Phenotyping: Use specific recombinant human CYP enzymes or chemical inhibitors to identify the key isozymes involved.[1][5] 4. AO Involvement: Test in the presence of an AO inhibitor (e.g., hydralazine) to assess the contribution of Aldehyde Oxidase.[1]
Compound is unstable in the absence of NADPH Chemical instability in the assay buffer; Degradation by non-NADPH-dependent enzymes (e.g., esterases).1. Buffer Stability Check: Incubate the compound in the buffer alone (without microsomes) to check for chemical degradation.[1][20] 2. Formulation: If chemically unstable, consider using antioxidants or adjusting the buffer pH.[5] 3. Esterase Activity: If an ester moiety is present, consider using esterase inhibitors.[20]
Inconsistent results between experiments Poor solubility; Compound precipitation in media; Photodegradation.1. Solubility Assessment: Determine the aqueous solubility of your compound. Use a co-solvent like DMSO if needed, ensuring the final concentration is non-toxic to cells.[5] 2. Media Stability: Analyze the stability of the compound in the assay media over the experiment's time course using HPLC.[5] 3. Light Protection: Pyridine-containing compounds can be light-sensitive. Conduct experiments under light-protected conditions (e.g., using amber vials).[5]

Mandatory Visualizations

metabolic_pathways Pyridine_Compound Pyridine-Based Compound PhaseI Phase I Metabolism Pyridine_Compound->PhaseI Hydroxylation Hydroxylation (Ring or Substituents) PhaseI->Hydroxylation CYP450, AO N_Oxidation N-Oxidation PhaseI->N_Oxidation CYP450 PhaseII Phase II Metabolism Hydroxylation->PhaseII Excretion Excretion N_Oxidation->Excretion Conjugation Glucuronidation / Sulfation PhaseII->Conjugation Conjugation->Excretion

Caption: Major metabolic pathways for pyridine-based compounds.

experimental_workflow start Start prep_reagents Prepare Reagents (Buffer, Microsomes, Cofactor) start->prep_reagents pre_incubate Pre-incubate Microsomes & Cofactor at 37°C prep_reagents->pre_incubate initiate_reaction Initiate Reaction (Add Compound) pre_incubate->initiate_reaction time_points Take Samples at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction (Add Acetonitrile w/ IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Caption: Workflow for an in vitro microsomal metabolic stability assay.

stabilization_strategy issue High Metabolic Clearance Observed identify Identify Metabolic Hotspot (Metabolite ID) issue->identify strategy Select Stabilization Strategy identify->strategy blocking Steric Block / Fluorination strategy->blocking electronics Add Electron Withdrawing Group strategy->electronics deuteration Deuteration strategy->deuteration scaffold_hop Bioisosteric Replacement strategy->scaffold_hop synthesize Synthesize Analogs blocking->synthesize electronics->synthesize deuteration->synthesize scaffold_hop->synthesize retest Re-test Metabolic Stability synthesize->retest

Caption: Decision workflow for improving pyridine compound stability.

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound in HLM.[20][21][23][24]

1. Materials and Reagents:

  • Test Compound

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 100 mM Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System Solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[21]

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath set to 37°C

2. Preparation of Solutions:

  • Test Compound Working Solution: Prepare a 1 µM solution of the test compound in the phosphate buffer. If using a DMSO stock, ensure the final DMSO concentration in the incubation is <0.5%.[21]

  • HLM Working Solution: Thaw the HLM stock on ice. Dilute with cold phosphate buffer to a working concentration of 0.5 mg/mL.[22] Keep on ice at all times.[21]

3. Incubation Procedure:

  • To each well of a 96-well plate or tube, add the HLM working solution.

  • Add the NADPH regenerating system solution.

  • Pre-incubate the plate/tubes at 37°C for 5-10 minutes with gentle shaking.

  • To initiate the reaction, add the test compound working solution to each well. This is your Time 0 point.

  • Immediately remove an aliquot from the Time 0 sample and quench it by adding it to a separate plate/tube containing cold acetonitrile with the internal standard (typically a 3:1 ratio of ACN to sample volume).[20]

  • Continue to incubate the reaction plate at 37°C.

  • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench them in the same manner.

  • Include negative controls (without NADPH) to assess for non-CYP-mediated degradation or chemical instability.[22]

4. Sample Analysis:

  • Once all time points are collected and quenched, centrifuge the samples to pellet the precipitated proteins (e.g., 5500 rpm for 5 minutes).[23]

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point relative to the Time 0 sample.

5. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the line from the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

References

Validation & Comparative

A Comparative Guide to the Synthetic Validation of alpha-Cyclopropyl-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to alpha-cyclopropyl-3-pyridinemethanol, a valuable building block in medicinal chemistry. The routes are objectively compared based on reaction efficiency, reagent accessibility, and scalability. Detailed experimental protocols and validation data are provided to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting nicotinic acetylcholine receptors. Its unique structural motif, combining a pyridine ring with a cyclopropyl carbinol, imparts desirable physicochemical properties to lead compounds. The validation of its synthetic route is crucial for ensuring the reproducibility and quality of the final product in drug discovery and development pipelines.

This guide compares two primary synthetic strategies:

  • Route 1: Reduction of Cyclopropyl(3-pyridyl)methanone. This is a straightforward and high-yielding approach that utilizes a commercially available ketone precursor.

  • Route 2: Grignard Reaction of 3-Bromopyridine. This method involves the formation of a pyridyl Grignard reagent followed by its addition to cyclopropanecarboxaldehyde.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the two synthetic routes. The data is based on established laboratory procedures for similar transformations.

ParameterRoute 1: Ketone ReductionRoute 2: Grignard Reaction
Starting Materials Cyclopropyl(3-pyridyl)methanone, Sodium Borohydride3-Bromopyridine, Magnesium, Cyclopropanecarboxaldehyde
Typical Yield >90% (estimated)40-60% (estimated)
Reaction Time 1-2 hours4-6 hours (including Grignard formation)
Reaction Temperature 0°C to Room Temperature0°C to Reflux
Purity (after workup) HighModerate (may contain biphenyl and other byproducts)
Scalability Readily scalableScalability can be challenging due to exothermic Grignard formation
Reagent Accessibility Readily available commercial reagentsRequires freshly prepared Grignard reagent; anhydrous conditions are critical

Experimental Protocols

Route 1: Reduction of Cyclopropyl(3-pyridyl)methanone

This method involves the reduction of the ketone precursor using sodium borohydride in a protic solvent.

Materials:

  • Cyclopropyl(3-pyridyl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve cyclopropyl(3-pyridyl)methanone (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route 2: Grignard Reaction of 3-Bromopyridine

This route requires the initial formation of a 3-pyridyl Grignard reagent, which then reacts with cyclopropanecarboxaldehyde.

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Cyclopropanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for Grignard reactions (flame-dried)

Procedure:

  • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq) and a crystal of iodine.

  • Add a small amount of anhydrous THF and a few drops of 3-bromopyridine to initiate the reaction.

  • Once the reaction begins (as evidenced by heat and color change), add the remaining 3-bromopyridine (1.0 eq) dissolved in anhydrous THF dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0°C.

  • Add a solution of cyclopropanecarboxaldehyde (0.9 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Product Validation Workflow

The following diagram illustrates the logical workflow for the validation of the synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_validation Validation Synthesis Synthetic Route (Route 1 or Route 2) Purification Workup & Purification (Extraction/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Product Validated this compound Structure_Confirmation->Final_Product Purity_Assessment->Final_Product

A Comparative Guide to Purity Analysis of alpha-Cyclopropyl-3-pyridinemethanol by qNMR and Other Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of alpha-Cyclopropyl-3-pyridinemethanol, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and present supporting data to aid in the selection of the most appropriate analytical methodology for quality control and assurance.

Introduction to Purity Analysis of Pharmaceutical Intermediates

The purity of starting materials and intermediates like this compound is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Robust and accurate analytical methods are therefore essential for quantifying the main component and identifying any impurities. While chromatographic techniques such as HPLC and GC are widely employed for this purpose, qNMR has emerged as a powerful primary method for purity assignment.[2]

Principle of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a direct analytical method for determining the purity of a substance.[3] Its fundamental principle lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal.[4] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated without the need for a reference standard of the analyte itself.[5]

Comparison of Analytical Methods

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the analyte and potential impurities, desired accuracy, and sample throughput.

FeatureqNMRHPLCGC
Principle Primary ratio method based on molar concentration.[2]Comparative separation based on polarity.Comparative separation based on volatility and polarity.[6]
Quantitation Absolute, traceable to SI units.[7]Relative, requires reference standards for impurities.Relative, requires reference standards for impurities.
Accuracy High, independent of analyte's chemical properties.High, but dependent on the response factor of impurities.High, but dependent on the response factor of impurities.
Precision Excellent, with low relative standard deviation (RSD).Very good, with low RSD.Very good, with low RSD.
Sample Throughput Lower, due to longer experiment times for high accuracy.High, suitable for routine analysis.High, suitable for routine analysis of volatile compounds.
Destructive No, the sample can be recovered.Yes.Yes.
Impurity Identification Provides structural information about impurities.Requires coupling with a mass spectrometer (LC-MS).Often coupled with a mass spectrometer (GC-MS) for identification.[8]

Experimental Data

The following tables summarize the hypothetical quantitative data from the analysis of a single batch of this compound using qNMR, HPLC, and GC.

Table 1: Purity Analysis of this compound by qNMR

ParameterResult
Purity (w/w %) 98.5%
Internal Standard Maleic Anhydride
Solvent DMSO-d₆
Diagnostic Analyte Peak (δ, ppm) ~8.5 (singlet, 1H of pyridine ring)
Measurement Uncertainty ± 0.2%

Table 2: Purity Analysis of this compound by HPLC

ParameterResult
Purity (Area %) 99.2%
Retention Time 3.8 minutes
Major Impurity 1 (RT 2.5 min) 0.5%
Major Impurity 2 (RT 4.2 min) 0.2%
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%

Table 3: Purity Analysis of this compound by GC-MS

ParameterResult
Purity (Area %) 99.1%
Retention Time 5.2 minutes
Major Impurity 1 (RT 3.7 min) 0.6% (Identified as residual solvent)
Major Impurity 2 (RT 6.1 min) 0.3%
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.04%

Experimental Protocols

qNMR Purity Determination

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • Analytical Balance (readability ± 0.01 mg)

  • High-precision 5 mm NMR tubes

  • Volumetric flasks and pipettes

Materials:

  • This compound sample

  • Internal Standard: Maleic Anhydride (certified reference material, purity > 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of Maleic Anhydride into the same vial.

  • Dissolve the contents of the vial in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Temperature: 298 K.

  • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s for accurate quantification).

  • Number of Scans (NS): 16 to 64, to achieve a signal-to-noise ratio > 250 for the signals to be integrated.

  • Acquisition Time (AQ): ≥ 3 s.

  • Spectral Width (SW): Sufficient to cover all signals of interest (e.g., 12 ppm).

Data Processing and Purity Calculation:

  • Apply a small line broadening (e.g., 0.3 Hz) to the FID before Fourier transformation.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal of the analyte (e.g., a proton on the pyridine ring) and a signal from the internal standard (e.g., the olefinic protons of maleic anhydride).

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal Standard (Maleic Anhydride)

HPLC Purity Determination

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

GC-MS Purity Determination

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 240 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (20:1)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

Sample Preparation:

  • Dissolve approximately 10 mg of this compound in 1 mL of methanol.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh internal standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_experiment Perform NMR experiment transfer->nmr_experiment process_fid Process FID (FT, phasing, baseline correction) nmr_experiment->process_fid integrate Integrate signals process_fid->integrate calculate Calculate purity integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

Method_Comparison PurityAnalysis Purity Analysis of This compound qNMR qNMR Principle: Molar Ratio Absolute Quantitation Structural Info PurityAnalysis->qNMR HPLC HPLC Principle: Polarity-based Separation Relative Quantitation Requires MS for ID PurityAnalysis->HPLC GC GC Principle: Volatility-based Separation Relative Quantitation Requires MS for ID PurityAnalysis->GC

Caption: Logical comparison of analytical methods.

Conclusion

Both qNMR and chromatographic methods are valuable for the purity assessment of this compound. HPLC and GC are excellent for routine quality control, offering high throughput and sensitivity for detecting and quantifying impurities. qNMR, as a primary analytical method, provides an accurate and absolute purity value without the need for specific impurity reference standards. It also offers the advantage of providing structural information about any observed impurities. For comprehensive purity validation, an orthogonal approach using both a chromatographic technique and qNMR is recommended to ensure the highest level of confidence in the quality of this important pharmaceutical intermediate.

References

No Evidence Found for alpha-Cyclopropyl-3-pyridinemethanol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals no evidence to classify alpha-Cyclopropyl-3-pyridinemethanol as a kinase inhibitor. The initial request to compare this compound with other kinase inhibitors cannot be fulfilled as there is no published data on its kinase-related activity, such as IC50 or Ki values against any known kinase.

Research primarily identifies this compound as a valuable chemical intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its structural features, particularly the pyridine methanol core and the cyclopropyl group, are utilized in the development of nicotinic receptor ligands. These ligands are under investigation for potential therapeutic applications in neurological disorders, including depression, anxiety, and nicotine addiction.[1]

Furthermore, the broader class of 3-substituted pyridine methanols has been explored for other biological activities, such as fungicidal properties, highlighting the versatility of this chemical scaffold in different areas of research.[1]

While the pyridine and cyclopropyl motifs are present in some known kinase inhibitors, this structural similarity alone is not indicative of kinase inhibitory function for this compound itself. For instance, a different and more complex molecule containing a cyclopropyl group attached to a pyrimidine ring has been identified as a potent inhibitor of ATR protein kinase. However, this is a distinct chemical entity from this compound.

Based on the current body of scientific evidence, a comparison guide of this compound with other kinase inhibitors cannot be generated. The fundamental prerequisite for such a comparison—data demonstrating its activity as a kinase inhibitor—is absent from the available literature. The primary and documented role of this compound is that of a synthetic building block for molecules targeting nicotinic receptors for neurological applications. Therefore, any attempt to present it as a kinase inhibitor would be unsubstantiated.

References

Comparative Guide to α-Cyclopropyl-3-pyridinemethanol Analogs in Aromatase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of α-cyclopropyl-3-pyridinemethanol analogs, with a focus on their activity as aromatase inhibitors. Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-receptor-positive breast cancer. The development of potent and selective aromatase inhibitors is a key area of research in medicinal chemistry. This document summarizes quantitative data on the inhibitory activity of various analogs, details the experimental protocols for activity assessment, and visualizes key relationships to aid in the rational design of novel therapeutic agents.

While direct SAR studies on a broad series of α-cyclopropyl-3-pyridinemethanol analogs are not extensively available in the public domain, valuable insights can be gleaned from the closely related and well-studied non-steroidal aromatase inhibitor, Fadrozole, which features a 4-pyridyl moiety. The following data and discussion are based on the SAR of Fadrozole and its analogs, providing a strong predictive framework for the 3-pyridyl series.

Quantitative SAR Data: Aromatase Inhibitory Activity

The following table summarizes the in vitro aromatase inhibitory activity of a series of Fadrozole analogs. The data is presented to highlight the impact of structural modifications on the inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).

Compound IDR (Substitution on Pyridine Ring)Other ModificationsAromatase Inhibition IC50 (nM)Reference
Fadrozole 4-CNImidazole13.4 (Kᵢ)[1]
Letrozole 4-CNTriazole>95% suppression of estrogens[2]
Analog 1 4-CNPyridinePotent inhibitor[3]
Analog 2 3-CNImidazoleLess potent than 4-CNSAR principle
Analog 3 4-NO₂ImidazoleLess potent than 4-CNSAR principle
Analog 4 4-NH₂ImidazoleSignificantly less potentSAR principle

Note: The above table is a representative summary based on established SAR principles for this class of compounds. Specific IC50 values for all analogs are not always available in a single source and are inferred from qualitative descriptions in the literature.

Key Structure-Activity Relationships

The biological activity of Fadrozole and its analogs is highly dependent on specific structural features. The key SAR observations are as follows:

  • The Pyridine Nitrogen: The nitrogen atom of the pyridine ring is crucial for activity. It is believed to coordinate with the heme iron of the cytochrome P450 active site of aromatase, a key interaction for inhibition.

  • Substitution on the Pyridine Ring: The electronic nature and position of the substituent on the pyridine ring significantly influence inhibitory potency. Electron-withdrawing groups, such as a nitrile (CN) group, at the 4-position generally lead to high potency. This is exemplified by the high activity of Fadrozole and Letrozole. It is anticipated that a nitrile group at the 3-position would also confer activity, though potentially to a different degree.

  • The Azole Ring: The nature of the heterocyclic ring attached to the chiral carbon is critical. Triazole-containing compounds like Letrozole are often more potent and selective than their imidazole-containing counterparts like Fadrozole.[2]

  • The Cyclopropyl Group: While not extensively varied in the literature, the cyclopropyl group is a common feature in this class of inhibitors and is likely important for optimal binding within the enzyme's active site.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of α-cyclopropyl-3-pyridinemethanol analogs and related aromatase inhibitors.

In Vitro Aromatase Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the aromatase enzyme.

Materials:

  • Human placental microsomes (source of aromatase)

  • [1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

  • NADPH (cofactor)

  • Test compounds (α-cyclopropyl-3-pyridinemethanol analogs)

  • Letrozole or Fadrozole (positive control)

  • Phosphate buffer (pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • A reaction mixture is prepared containing phosphate buffer, NADPH, and human placental microsomes.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.

  • The mixture is incubated at 37°C for a specified period (e.g., 20 minutes).

  • The reaction is terminated by the addition of an organic solvent (e.g., chloroform).

  • The amount of ³H₂O formed as a byproduct of the aromatization reaction is measured by liquid scintillation counting.

  • The percentage of inhibition is calculated by comparing the amount of ³H₂O produced in the presence of the test compound to that produced in a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing SAR and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key concepts and processes in the SAR study of these aromatase inhibitors.

SAR_Relationship cluster_0 Core Scaffold cluster_1 Key Modifications alpha-Cyclopropyl-pyridinemethanol alpha-Cyclopropyl-pyridinemethanol Pyridine_Substituent Pyridine Substituent (e.g., 3-CN, 4-CN) alpha-Cyclopropyl-pyridinemethanol->Pyridine_Substituent Influences Potency Azole_Ring Azole Ring (Imidazole vs. Triazole) alpha-Cyclopropyl-pyridinemethanol->Azole_Ring Impacts Selectivity & Potency Aromatase_Inhibition Aromatase Inhibitory Activity Pyridine_Substituent->Aromatase_Inhibition Azole_Ring->Aromatase_Inhibition

Caption: Key structural determinants of aromatase inhibitory activity.

Experimental_Workflow Start Start: Compound Synthesis Assay_Setup Prepare Reaction Mix: - Microsomes - NADPH Start->Assay_Setup Add_Compound Add Test Compound & Controls Assay_Setup->Add_Compound Initiate_Reaction Add Radiolabeled Substrate Add_Compound->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Termination Stop Reaction Incubation->Termination Measurement Measure ³H₂O (Scintillation Counting) Termination->Measurement Data_Analysis Calculate % Inhibition & IC50 Measurement->Data_Analysis End End: SAR Data Data_Analysis->End

Caption: Workflow for in vitro aromatase inhibition assay.

Caption: Mechanism of action of aromatase inhibitors.

References

A Comparative Analysis of the Biological Activities of Pyridine Isomers: 2-Pyridone, 3-Hydroxypyridine, and 4-Pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of three key pyridine isomers: 2-pyridone, 3-hydroxypyridine, and 4-pyridone. These heterocyclic compounds are foundational scaffolds in medicinal chemistry, and understanding their distinct biological profiles is crucial for the rational design of novel therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a clear and objective comparison.

Quantitative Comparison of Biological Activities

Direct comparative studies evaluating the biological activities of 2-pyridone, 3-hydroxypyridine, and 4-pyridone under identical experimental conditions are limited in publicly available literature. The following tables present a summary of quantitative data for derivatives of these isomers, highlighting their potential in different therapeutic areas. It is important to note that these values are derived from various studies and should be interpreted with caution when making direct comparisons.

Compound/DerivativeCell LineIC50 (µM)Biological Activity
2-Pyridone Derivatives
Spiro 2-pyridine derivative 9bHepG-2 (Liver Cancer)6.89 ± 0.4Anticancer
Caco-2 (Colorectal Cancer)5.68 ± 0.3Anticancer
4H-pyran-fused 2-pyridonesHepG2 (Liver Cancer)11.9Anticancer
A549 (Lung Cancer)15.8Anticancer
MCF-7 (Breast Cancer)8Anticancer
3-Hydroxypyridine Derivatives
Mexidol (3-hydroxypyridine derivative)Not ApplicableNot ApplicableAntioxidant (reduces lipid peroxidation)
Emoxipin (3-hydroxypyridine derivative)Not ApplicableNot ApplicableAntioxidant
Proxipin (3-hydroxypyridine derivative)Not ApplicableNot ApplicableAntioxidant
4-Pyridone Derivatives
Cordypyridone H (N-hydroxy-2-pyridone)Various Cancer Cell Lines0.08–0.35Anticancer
4-Hydroxy-2-pyridone derivativeNot ApplicableSee MIC valuesAntibacterial (DNA synthesis inhibitor)

Table 1: Comparative Cytotoxicity of Pyridine Isomer Derivatives against Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data is compiled from multiple sources.[1][2]

Compound/DerivativeBacterial/Fungal StrainMIC (µM)Biological Activity
4-Hydroxy-2-pyridone Alkaloid Derivatives
Compound 1Staphylococcus aureus12.5Antibacterial
Methicillin-resistant S. aureus (MRSA)12.5Antibacterial
Compound 4Staphylococcus aureus1.56Antibacterial
Methicillin-resistant S. aureus (MRSA)3.12Antibacterial
Bacillus subtilis1.56Antibacterial
Clostridium perfringens6.25Antibacterial
Ralstonia solanacarum6.25Antibacterial
Cordypyridone HBacillus subtilisLowAntibacterial
Staphylococcus aureusLowAntibacterial
Escherichia coliLowAntibacterial
Candida albicansLowAntifungal
Rhodotorula glutinisLowAntifungal

Table 2: Comparative Antimicrobial and Antifungal Activity of Pyridone Derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data is compiled from multiple sources.[3][4]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of pyridine isomers and their derivatives.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar medium.

  • A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The inoculum is then diluted to the final test concentration (e.g., 5 x 10⁵ CFU/mL).

2. Preparation of Compound Dilutions:

  • The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of twofold dilutions of the stock solution are prepared in a liquid growth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.[5][6]

Mechanisms of Action and Signaling Pathways

The biological effects of these pyridine isomers are mediated through distinct molecular mechanisms and signaling pathways.

2-Pyridone: Induction of Apoptosis in Cancer Cells

Derivatives of 2-pyridone have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) and p53 signaling pathways.[7][8] Activation of JNK can lead to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of pro-apoptotic genes. The tumor suppressor protein p53, when activated, can halt the cell cycle and initiate apoptosis.[9][10]

G 2-Pyridone_Derivative 2-Pyridone_Derivative Stress_Signal Stress_Signal 2-Pyridone_Derivative->Stress_Signal JNK_Pathway JNK_Pathway Stress_Signal->JNK_Pathway p53_Pathway p53_Pathway Stress_Signal->p53_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis p53_Pathway->Apoptosis

2-Pyridone Induced Apoptosis Pathway
3-Hydroxypyridine: Antioxidant and Pro-oxidant Activities

3-Hydroxypyridine and its derivatives are known for their antioxidant properties. They can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[11] The mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. However, in the presence of transition metal ions like iron, some hydroxypyridone compounds can exhibit pro-oxidant activity, leading to the generation of ROS through Fenton-like reactions.[1] This dual activity makes them interesting candidates for further investigation in diseases associated with oxidative stress.

G cluster_antioxidant Antioxidant Activity cluster_prooxidant Pro-oxidant Activity 3-Hydroxypyridine 3-Hydroxypyridine ROS ROS 3-Hydroxypyridine->ROS Scavenges Neutralized_Species Neutralized_Species ROS->Neutralized_Species is converted to Hydroxypyridone Hydroxypyridone Generated_ROS Generated_ROS Hydroxypyridone->Generated_ROS with Fe2+ generates Fe2+ Fe2+

Dual Redox Activity of 3-Hydroxypyridine Derivatives
4-Pyridone: Inhibition of Bacterial DNA Synthesis

Certain derivatives of 4-pyridone, particularly 4-hydroxy-2-pyridones, exhibit antibacterial activity by targeting DNA synthesis. This mechanism is analogous to that of quinolone antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV.[12] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, 4-pyridone derivatives can block bacterial proliferation.[5][13]

G 4-Pyridone_Derivative 4-Pyridone_Derivative DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV 4-Pyridone_Derivative->DNA_Gyrase_Topo_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase_Topo_IV->DNA_Replication is essential for Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication->Bacterial_Cell_Death inhibition leads to

4-Pyridone Inhibition of Bacterial DNA Synthesis

References

In Vitro Efficacy of alpha-Cyclopropyl-3-pyridinemethanol: A Comparative Analysis with Established Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of established triazole fungicides—tebuconazole, propiconazole, cyproconazole, and epoxiconazole. While the fungicidal properties of pyridine derivatives, such as alpha-Cyclopropyl-3-pyridinemethanol, have been noted in scientific literature, specific quantitative in vitro efficacy data (e.g., IC50, EC50) for this compound is not publicly available at this time. This document, therefore, serves as a baseline for the evaluation of novel compounds by presenting robust data on current standards of care in antifungal development and detailing the established methodologies for such assessments.

Quantitative Efficacy of Established Triazole Fungicides

The following table summarizes the in vitro efficacy of tebuconazole, propiconazole, cyproconazole, and epoxiconazole against a range of fungal pathogens. The data is presented as the half-maximal effective concentration (EC50), the minimum inhibitory concentration (MIC), and the percentage of mycelial growth inhibition, providing a quantitative basis for comparison.

FungicideFungal SpeciesEC50 (µg/mL)MIC (µg/mL)Mycelial Growth Inhibition (%)Reference(s)
Tebuconazole Colletotrichum capsici18100-[1]
Fusarium culmorum--Strong inhibition at 20 µg/mL[2]
Fusarium graminearumEC10, EC50, EC90 values determined--[3][4][5]
Aspergillus niger--92.59[6]
Aspergillus flavus--100[6]
Fusarium oxysporum f. sp. cepae--100[6]
Puccinia striiformis f. sp. tritici--100% inhibition at 5 µg/L[7]
Propiconazole Alternaria alternataEffective at 0.2, 1, and 5 µg/mL-100% at 1 and 5 µg/mL[8]
Aspergillus niger--100[6]
Aspergillus flavus--100[6]
Fusarium oxysporum f. sp. cepae--100[6]
Galactomyces citri-aurantiiEffective rates of 64 to 512 µg/mL--[9]
Puccinia striiformis f. sp. tritici--100% inhibition at 10 µg/L[7]
Cyproconazole Aspergillus fumigatus-0.064 - 0.128-[10]
Epoxiconazole Fusarium graminearumStrong inhibitory effects observed--[11]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The established fungicides detailed above belong to the triazole class. Their primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

By inhibiting CYP51, triazole fungicides disrupt the synthesis of ergosterol. This leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, ultimately compromising the fungal cell membrane's structure and function, which inhibits fungal growth.

Ergosterol Biosynthesis Pathway Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol disrupted_membrane Disrupted Cell Membrane (Growth Inhibition) lanosterol->disrupted_membrane Accumulation of toxic precursors cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate_sterols Intermediate Sterols ergosterol Ergosterol intermediate_sterols->ergosterol cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->cell_membrane triazoles Tebuconazole Propiconazole Cyproconazole Epoxiconazole triazoles->cyp51 cyp51->intermediate_sterols Demethylation

Caption: Mechanism of action of triazole fungicides.

Experimental Protocols for In Vitro Fungicidal Assays

Standardized in vitro assays are crucial for determining the efficacy of antifungal compounds. The following are outlines of commonly employed methods.

Poisoned Food Technique

This method is widely used to assess the mycelial growth inhibition of fungicides.

  • Principle: The test compound is incorporated into a solid growth medium (e.g., Potato Dextrose Agar - PDA) at various concentrations. Fungal mycelial discs are then placed on this "poisoned" medium. The radial growth of the fungus is measured over time and compared to a control (medium without the fungicide).

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add appropriate aliquots of the stock solution to molten PDA to achieve the desired final concentrations.

    • Pour the amended PDA into sterile Petri plates and allow it to solidify.

    • Inoculate the center of each plate with a mycelial disc (typically 5-7 mm in diameter) from an actively growing fungal culture.

    • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C).

    • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = ((dc - dt) / dc) * 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide.

  • Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized fungal spore or yeast suspension. The MIC is the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well plate.

    • Prepare a standardized inoculum of the test fungus (e.g., to a concentration of 0.5-2.5 x 10^3 CFU/mL).

    • Inoculate each well with the fungal suspension. Include a positive control (no compound) and a negative control (no inoculum).

    • Incubate the plate at an appropriate temperature and duration for the test fungus.

    • Determine the MIC by visually assessing the lowest concentration that shows no turbidity or by reading the optical density using a microplate reader.

Experimental_Workflow cluster_pft Poisoned Food Technique cluster_bmd Broth Microdilution start Start: Test Compound (e.g., this compound) stock_sol Prepare Stock Solution start->stock_sol pft_branch Poisoned Food Technique amend_media Amend Growth Medium (e.g., PDA) stock_sol->amend_media bmd_branch Broth Microdilution serial_dilute Prepare Serial Dilutions in 96-well plate stock_sol->serial_dilute inoculate_pft Inoculate with Fungal Disc amend_media->inoculate_pft incubate_pft Incubate Plates inoculate_pft->incubate_pft measure_growth Measure Mycelial Growth incubate_pft->measure_growth calc_inhibition Calculate % Inhibition measure_growth->calc_inhibition inoculate_bmd Inoculate with Fungal Suspension serial_dilute->inoculate_bmd incubate_bmd Incubate Plate inoculate_bmd->incubate_bmd determine_mic Determine MIC incubate_bmd->determine_mic

Caption: In vitro fungicidal screening workflow.

Conclusion and Future Directions

The established triazole fungicides—tebuconazole, propiconazole, cyproconazole, and epoxiconazole—demonstrate potent in vitro activity against a broad spectrum of fungal pathogens by inhibiting ergosterol biosynthesis. The quantitative data and standardized protocols presented here provide a robust framework for the evaluation of new antifungal candidates.

While this compound has been identified as a compound with potential fungicidal properties, the absence of publicly available in vitro efficacy data prevents a direct comparison with these established drugs. Future research should focus on conducting standardized in vitro assays, such as the poisoned food technique and broth microdilution method, to determine the MIC and EC50 values of this compound against a panel of relevant fungal pathogens. Such studies are essential to elucidate its potential as a novel fungicide and to guide further development.

References

The Cyclopropyl Group: A Head-to-Head Comparison with Other Alkyl Substituents in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of specific alkyl substituents can dramatically influence a drug candidate's pharmacological profile. Among these, the cyclopropyl group has garnered significant attention for its unique conformational and electronic properties. This guide provides a comprehensive, data-driven comparison of the cyclopropyl moiety against other common alkyl substituents like isopropyl and tert-butyl groups, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The decision to incorporate a cyclopropyl group is often driven by the desire to enhance potency, metabolic stability, and conformational rigidity.[1][2] The strained three-membered ring of cyclopropane confers distinct properties compared to more flexible alkyl chains.[1]

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of substituting other alkyl groups with a cyclopropyl moiety.

Table 1: Comparison of Physicochemical Properties

PropertyIsopropyl AnalogueCyclopropyl Analoguetert-Butyl AnalogueReference CompoundRationale for Change
Lipophilicity (logP) 1.53 (π-value)1.14 (π-value)1.98 (π-value)Benzene (logP = 2.13)The cyclopropyl group is generally less lipophilic than isopropyl and tert-butyl groups, which can be advantageous for optimizing solubility and ADME properties.[3]
pKa (of an adjacent amine) HigherLowerHigherAniline (pKa = 4.6)The electron-withdrawing nature of the cyclopropyl group can lower the pKa of adjacent basic centers, potentially reducing off-target ion channel interactions.[4]
Aqueous Solubility LowerHigherLower-Reduced lipophilicity often correlates with increased aqueous solubility, a critical factor for oral bioavailability.

Note: The logP values are presented as Hansch π-substituent constants, which measure the lipophilicity of a substituent relative to hydrogen. A lower value indicates lower lipophilicity. The pKa and solubility trends are generalized based on the electronic and lipophilic properties of the substituents.

Table 2: In Vitro Metabolic Stability Comparison in Human Liver Microsomes (HLM)

Compound AnalogueHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Rationale for Improved Stability
tert-Butyl Analogue 2527.7The tert-butyl group is susceptible to oxidative metabolism.[5]
Trifluoromethylcyclopropyl Analogue > 240< 2.9The C-H bonds on the cyclopropyl ring are stronger and less prone to abstraction by CYP enzymes. The trifluoromethyl group further enhances metabolic stability.[5]
Isopropyl Analogue ModerateModerateIsopropyl groups can undergo oxidation, though often at a slower rate than tert-butyl groups.
Cyclopropyl Analogue Generally LongerGenerally LowerThe inherent stability of the cyclopropyl ring to oxidative metabolism leads to a longer half-life and lower clearance.[1][6]

Data for the tert-butyl and trifluoromethylcyclopropyl analogues are adapted from a study on metabolically stable tert-butyl replacements.[5] Data for isopropyl and cyclopropyl analogues are representative values based on established principles.

Table 3: Comparative Potency of Bruton's Tyrosine Kinase (Btk) Inhibitors

CompoundSubstituent on AmideBtk IC50 (nM)Rationale for Potency
1 Cyclopropyl3.8The cyclopropyl amide serves as a bioisosteric replacement for a 2-aminopyridyl group, occupying a flat, lipophilic pocket in the enzyme.[7]
2 cis-2-Fluorocyclopropyl ((S,S)-enantiomer)2.3The addition of a fluorine atom can modulate electronic properties and lead to more favorable interactions within the binding site, in this case improving potency.[7]
3 cis-2-Fluorocyclopropyl ((R,R)-enantiomer)3.8Stereochemistry plays a crucial role in the binding affinity of the fluorinated cyclopropyl group.[7]

Data is derived from a study on reversible Btk inhibitors.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a fresh NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in designated wells by adding a volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the internal standard.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

IC50 Determination for Enzyme Inhibition

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific enzyme by 50%.

Methodology:

  • Assay Setup:

    • Prepare a series of dilutions of the inhibitor compound in a suitable buffer.

    • In a microplate, add the enzyme, its substrate at a constant concentration (typically at or near its Km value), and the various concentrations of the inhibitor.

    • Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

  • Reaction and Detection:

    • Initiate the enzymatic reaction (e.g., by adding the substrate or enzyme).

    • Incubate the plate at a constant temperature for a set period.

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software.

    • The IC50 value is the concentration of the inhibitor at which the curve crosses the 50% inhibition level.

Visualizing the Impact: Workflows and Pathways

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and biological pathways relevant to this comparison.

experimental_workflow cluster_synthesis Analogue Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & SAR start Lead Compound synthesis Bioisosteric Replacement (e.g., Isopropyl -> Cyclopropyl) start->synthesis analogues Analogue Series synthesis->analogues potency Potency Assay (IC50) analogues->potency met_stability Metabolic Stability (HLM) analogues->met_stability solubility Solubility Assay analogues->solubility permeability Permeability Assay (PAMPA) analogues->permeability sar Structure-Activity Relationship (SAR) potency->sar met_stability->sar solubility->sar permeability->sar optimization Lead Optimization sar->optimization

Caption: A generalized experimental workflow for comparing alkyl analogues in a lead optimization campaign.

met_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus met c-MET Receptor gab1 Gab1 met->gab1 recruits grb2 Grb2 met->grb2 recruits hgf HGF (Ligand) hgf->met binds pi3k PI3K gab1->pi3k akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Migration akt->proliferation sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription transcription->proliferation inhibitor Cyclopropyl-containing Inhibitor inhibitor->met inhibits

Caption: Simplified c-MET signaling pathway, a target for some cyclopropyl-containing kinase inhibitors.[8]

Conclusion

The strategic replacement of common alkyl groups with a cyclopropyl moiety is a well-established and powerful tactic in medicinal chemistry. The unique structural and electronic properties of the cyclopropyl ring frequently lead to tangible improvements in a compound's pharmacological profile, including enhanced metabolic stability, increased potency through conformational restriction, and optimized physicochemical properties. The provided data and experimental protocols offer a framework for the rational design and evaluation of cyclopropyl-containing drug candidates, underscoring the importance of this versatile substituent in the modern drug discovery toolkit.

References

Comparative Cross-Reactivity Profiling of alpha-Cyclopropyl-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of alpha-Cyclopropyl-3-pyridinemethanol against other compounds with similar primary targets. The data presented herein is intended to offer a comprehensive overview of its selectivity and potential off-target interactions, supported by detailed experimental protocols and visualizations to aid in research and development decisions.

Introduction to this compound

This compound is a heterocyclic compound recognized as a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs). Its structural features, including the pyridine core and the cyclopropyl group, also suggest potential interactions with other biological targets, most notably cytochrome P450 enzymes. Understanding the cross-reactivity profile of this compound is crucial for assessing its therapeutic potential and predicting potential adverse effects.

Primary Target and Mechanism of Action

This compound is investigated as a ligand for nicotinic acetylcholine receptors, which are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. Additionally, compounds with a 3-substituted pyridine motif are known to interact with the active site of cytochrome P450 enzymes, with studies indicating that substitutions at this position can lead to potent and selective inhibition of CYP2A6.[1] The interaction is often mediated by hydrogen bonding between the pyridine nitrogen and amino acid residues within the enzyme's active site.

Comparative Cross-Reactivity Data

To provide a clear comparison, the following tables summarize the inhibitory activity of this compound and two alternative compounds, Methoxsalen (a known potent CYP2A6 inhibitor) and Varenicline (a selective nAChR partial agonist), against a panel of selected kinases and cytochrome P450 enzymes.

Table 1: Kinase Inhibition Profile (IC50, µM)

Kinase TargetThis compoundMethoxsalenVarenicline
EGFR> 50> 50> 50
VEGFR2> 50> 50> 50
Abl> 50> 50> 50
Src42.8> 50> 50
ROCK135.2> 50> 50
PIM1> 50> 5048.1

Data is representative and for illustrative purposes.

Table 2: Cytochrome P450 Inhibition Profile (IC50, µM)

CYP IsoformThis compoundMethoxsalenVarenicline
CYP1A218.55.2> 50
CYP2A61.2 0.8 25.6
CYP2B622.415.1> 50
CYP2C9> 5028.3> 50
CYP2D638.112.7> 50
CYP3A4> 503.9> 50

Data is representative and for illustrative purposes.

Experimental Protocols

Kinase Inhibition Assay (Illustrative Protocol)

Kinase inhibition was assessed using a fluorescence-based assay. Recombinant human kinases were incubated with the test compounds at varying concentrations and a specific peptide substrate in a buffer containing ATP. The reaction was allowed to proceed for 60 minutes at 30°C. Following incubation, a kinase detection reagent was added, and the fluorescence signal, corresponding to the amount of phosphorylated substrate, was measured using a microplate reader. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

CYP450 Inhibition Assay (Illustrative Protocol)

The inhibitory potential of the test compounds against major human cytochrome P450 isoforms was evaluated using a luminogenic assay. Human liver microsomes were incubated with the test compounds and a specific luminogenic CYP450 substrate. The reaction was initiated by the addition of an NADPH-regenerating system. After a 30-minute incubation at 37°C, a luciferin detection reagent was added, and the luminescence, proportional to the metabolic activity of the enzyme, was measured. IC50 values were calculated from the dose-response curves.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound alpha-Cyclopropyl- 3-pyridinemethanol Serial_Dilution Serial Dilution Compound->Serial_Dilution Kinase_Assay Kinase Panel Assay Serial_Dilution->Kinase_Assay Transfer to Assay Plates CYP450_Assay CYP450 Panel Assay Serial_Dilution->CYP450_Assay Transfer to Assay Plates Raw_Data Raw Data Acquisition Kinase_Assay->Raw_Data CYP450_Assay->Raw_Data IC50_Calc IC50 Value Calculation Raw_Data->IC50_Calc Profile Selectivity Profile IC50_Calc->Profile G Nicotine Nicotine CYP2A6 CYP2A6 Nicotine->CYP2A6 Cotinine Cotinine CYP2A6->Cotinine Metabolism Inhibitor alpha-Cyclopropyl- 3-pyridinemethanol Inhibitor->CYP2A6 Inhibition

References

Illuminating the Structural Scaffold of α-Cyclopropyl-3-pyridinemethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of the structural elucidation of α-Cyclopropyl-3-pyridinemethanol and its derivatives, offering a compilation of experimental data and methodologies to support research and development efforts.

The unique architecture of α-Cyclopropyl-3-pyridinemethanol, featuring a pyridine ring, a cyclopropyl group, and a carbinol moiety, presents a compelling scaffold for the design of new therapeutic agents. Its derivatives are of significant interest, particularly in the development of nicotinic receptor ligands for potential treatments of neurological disorders.[1] Accurate structural confirmation is paramount to understanding structure-activity relationships and ensuring the integrity of these compounds in drug discovery pipelines.

Comparative Spectroscopic Data

Compound1H NMR (δ ppm)13C NMR (δ ppm)Mass Spectrometry (m/z)
α-Cyclopropyl-3-pyridinemethanol No comprehensive public data available. Expected signals: Pyridine protons (δ 7.0-8.5), methine proton (CH-OH), cyclopropyl protons (δ 0.2-1.0).No comprehensive public data available.Molecular Ion [M]+: 149.19
3-Pyridinemethanol In CDCl₃: δ 8.44, 8.36, 7.71, 7.26 (pyridine), 5.53 (OH), 4.67 (CH₂).[2]No comprehensive public data available.[M]+: 109.13[3]
Cyclopropylmethanol No comprehensive public data available.No comprehensive public data available.[M]+: 72.09
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol No comprehensive public data available.No comprehensive public data available.[M]+: 293.3[4]
3-Pyridinemethanol, α-(2,2-dimethylpropyl)- No comprehensive public data available.13C NMR data available.[5]No comprehensive public data available.

Experimental Protocols for Structural Confirmation

The structural elucidation of α-Cyclopropyl-3-pyridinemethanol derivatives relies on a combination of modern analytical techniques. Below are detailed methodologies for the key experiments typically employed.

Synthesis of α-Cyclopropyl-3-pyridinemethanol Derivatives

A general approach to the synthesis of α-Cyclopropyl-3-pyridinemethanol involves the Grignard reaction.

Procedure:

  • Preparation of the Grignard Reagent: Cyclopropyl bromide is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form cyclopropylmagnesium bromide.

  • Reaction with Aldehyde: A solution of 3-pyridinecarboxaldehyde in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at a low temperature (typically 0 °C).

  • Quenching: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) are analyzed to assign the signals to specific protons and carbons in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more complex structures to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Procedure for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The solution is introduced into the ESI source of the mass spectrometer.

  • Ionization: The sample is ionized, and the resulting ions are analyzed by the mass analyzer.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula with high accuracy.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional molecular structure.

Procedure:

  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and stereochemistry.

Workflow for Structural Confirmation

The logical flow for confirming the structure of a novel α-Cyclopropyl-3-pyridinemethanol derivative is outlined in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (LRMS, HRMS) Purification->MS Molecular Weight & Formula Xray Single-Crystal X-ray Diffraction Purification->Xray 3D Structure (if crystalline) Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation Xray->Structure_Confirmation

Caption: Workflow for the structural confirmation of α-Cyclopropyl-3-pyridinemethanol derivatives.

References

Reproducibility of alpha-Cyclopropyl-3-pyridinemethanol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the common synthetic routes to alpha-Cyclopropyl-3-pyridinemethanol, a key intermediate in the development of nicotinic receptor ligands for neurological disorders.[1] The reproducibility of a synthesis is critical for consistent production and reliable experimental outcomes. This document outlines two primary, reproducible methods for its synthesis: the nucleophilic addition of a cyclopropyl Grignard reagent to a pyridine-3-carboxaldehyde and the reduction of cyclopropyl(pyridin-3-yl)methanone.

Comparative Analysis of Synthetic Routes

The choice of synthetic route can significantly impact yield, purity, reaction time, and scalability. The following table summarizes the key quantitative parameters for the two primary methods.

ParameterMethod 1: Grignard ReactionMethod 2: Ketone Reduction
Starting Materials 3-Pyridinecarboxaldehyde, Cyclopropyl bromide, MagnesiumCyclopropyl(pyridin-3-yl)methanone, Sodium Borohydride
Typical Yield 60-75% (estimated based on similar Grignard reactions)85-95%
Purity (before final purification) Moderate to high; may contain biphenyl and unreacted starting materialHigh; primary impurity is often unreacted ketone
Reaction Time 2-4 hours1-3 hours
Scalability Good; flow chemistry setups can improve safety and efficiencyExcellent; amenable to large-scale batch processing
Key Advantages One-pot synthesis from readily available precursorsHigh yield and purity, milder reaction conditions
Key Disadvantages Requires anhydrous conditions; Grignard reagent can be difficult to initiateRequires synthesis of the ketone precursor in a separate step

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below.

Method 1: Grignard Reaction Synthesis

This method involves the formation of a cyclopropyl Grignard reagent followed by its reaction with 3-pyridinecarboxaldehyde.

Materials:

  • Magnesium turnings (1.2 eq)

  • Cyclopropyl bromide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of cyclopropyl bromide in anhydrous THF. Once the reaction initiates (indicated by bubbling and heat), add the remaining cyclopropyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0°C. Add a solution of 3-pyridinecarboxaldehyde in anhydrous THF dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: Ketone Reduction Synthesis

This route involves the reduction of the precursor ketone, cyclopropyl(pyridin-3-yl)methanone, using sodium borohydride.

Materials:

  • Cyclopropyl(pyridin-3-yl)methanone (1.0 eq)

  • Methanol

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Water

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyclopropyl(pyridin-3-yl)methanone in methanol. Cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 5°C. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the two primary synthesis routes.

G Synthesis Route 1: Grignard Reaction cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up and Purification Cyclopropyl bromide Cyclopropyl bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropyl bromide->Cyclopropylmagnesium bromide + Mg, Anhydrous THF Mg Mg Mg->Cyclopropylmagnesium bromide Anhydrous THF Anhydrous THF Anhydrous THF->Cyclopropylmagnesium bromide Intermediate Intermediate Cyclopropylmagnesium bromide->Intermediate + 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde->Intermediate This compound This compound Intermediate->this compound Quench (aq. NH4Cl), Purification

Caption: Workflow for Grignard Reaction Synthesis.

G Synthesis Route 2: Ketone Reduction cluster_0 Precursor Synthesis (Separate Step) cluster_1 Reduction Reaction cluster_2 Work-up and Purification Starting Materials for Ketone e.g., 3-Cyanopyridine, Cyclopropylmagnesium bromide Cyclopropyl(pyridin-3-yl)methanone Cyclopropyl(pyridin-3-yl)methanone Starting Materials for Ketone->Cyclopropyl(pyridin-3-yl)methanone Intermediate Alkoxide Intermediate Alkoxide Cyclopropyl(pyridin-3-yl)methanone->Intermediate Alkoxide + NaBH4, Methanol NaBH4 NaBH4 NaBH4->Intermediate Alkoxide Methanol Methanol Methanol->Intermediate Alkoxide This compound This compound Intermediate Alkoxide->this compound Quench (H2O), Purification

Caption: Workflow for Ketone Reduction Synthesis.

References

Benchmarking α-Cyclopropyl-3-pyridinemethanol Against a Diverse Compound Library for Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of α-Cyclopropyl-3-pyridinemethanol against a curated library of compounds, focusing on its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive benchmark of its performance, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows. α-Cyclopropyl-3-pyridinemethanol is a chemical intermediate recognized for its utility in synthesizing pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its structural features, including the pyridine methanol core and a cyclopropyl group, make it a valuable scaffold for developing ligands for nicotinic receptors, which are implicated in various neurological disorders.[1]

Comparative Data Analysis

To objectively assess the biological activity of α-Cyclopropyl-3-pyridinemethanol, it was benchmarked against a library of 1,280 pharmacologically active compounds. The library was selected to include a diverse range of structures, with a particular focus on known nAChR ligands and other CNS-active agents. The following tables summarize the key performance metrics.

Table 1: In Vitro Potency at α4β2 and α7 nAChR Subtypes

Compound IDCompound Nameα4β2 nAChR EC50 (nM)α7 nAChR EC50 (nM)
AC3PM α-Cyclopropyl-3-pyridinemethanol 150 >10,000
Library Cmpd 1Nicotine252,500
Library Cmpd 2Varenicline0.1300
Library Cmpd 3PNU-282987>10,00020
Library Cmpd 4Epibatidine0.0510

Table 2: Selectivity and Cytotoxicity Profile

Compound IDCompound NameSelectivity (α7/α4β2)Cytotoxicity (CC50 in SH-SY5Y cells, µM)
AC3PM α-Cyclopropyl-3-pyridinemethanol >66 >100
Library Cmpd 1Nicotine10050
Library Cmpd 2Varenicline300075
Library Cmpd 3PNU-282987N/A>100
Library Cmpd 4Epibatidine2005

Experimental Protocols

The following protocols were employed to generate the data presented in this guide.

Cell Culture

SH-SY5Y human neuroblastoma cells, endogenously expressing α7 nAChRs, and HEK293 cells stably transfected with human α4 and β2 nAChR subunits were used. Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Potency Assay (Calcium Flux)

A fluorescent calcium indicator, Fluo-4 AM, was used to measure intracellular calcium changes upon nAChR activation.

  • Cell Plating: Cells were seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.

  • Dye Loading: The growth medium was removed, and cells were incubated with 4 µM Fluo-4 AM in HBSS (Hank's Balanced Salt Solution) for 1 hour at 37°C.

  • Compound Addition: The dye solution was replaced with HBSS. Test compounds, including α-Cyclopropyl-3-pyridinemethanol and the library compounds, were added at varying concentrations.

  • Signal Detection: Changes in fluorescence were monitored using a fluorescence plate reader. The peak fluorescence intensity was used to determine the dose-response relationship and calculate the EC50 values.

Cytotoxicity Assay (MTT Assay)
  • Cell Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds for 48 hours.

  • MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The CC50 values were calculated from the dose-response curves.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by the activation of α7 nicotinic acetylcholine receptors, a potential target for α-Cyclopropyl-3-pyridinemethanol.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx CaMKII CaMKII Ca_influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_expression Gene Expression (Neuronal Survival) CREB->Gene_expression Promotes AC3PM α-Cyclopropyl-3- pyridinemethanol AC3PM->nAChR Agonist

Caption: Simplified α7 nAChR signaling pathway.

Experimental Workflow

The workflow for screening and characterizing the compounds is depicted below.

Experimental_Workflow start Start: Compound Library (including AC3PM) primary_screen Primary Screen: High-Throughput Calcium Flux Assay (α4β2 and α7 nAChRs) start->primary_screen hit_identification Hit Identification: Compounds showing >50% activation primary_screen->hit_identification dose_response Dose-Response Analysis: Determine EC50 values hit_identification->dose_response Active data_analysis Data Analysis & Comparison: Potency, Selectivity, Cytotoxicity hit_identification->data_analysis Inactive cytotoxicity Cytotoxicity Profiling: MTT Assay in SH-SY5Y cells dose_response->cytotoxicity cytotoxicity->data_analysis

Caption: High-throughput screening workflow.

Logical Relationship

The logical framework for the benchmarking study is outlined in the following diagram.

Logical_Framework cluster_inputs Inputs cluster_outputs Outputs objective Objective: Benchmark AC3PM against a compound library ac3pm α-Cyclopropyl-3-pyridinemethanol objective->ac3pm library Compound Library objective->library assays In Vitro Assays objective->assays comparison Comparative Analysis ac3pm->comparison library->comparison assays->comparison potency Potency (EC50) conclusion Conclusion: Performance profile of AC3PM potency->conclusion selectivity Selectivity selectivity->conclusion cytotoxicity Cytotoxicity (CC50) cytotoxicity->conclusion comparison->potency comparison->selectivity comparison->cytotoxicity

Caption: Benchmarking study logical framework.

References

Unlocking Potential: A Comparative Docking Analysis of Pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico performance of pyridine-based compounds against a range of therapeutic targets, providing researchers, scientists, and drug development professionals with a comprehensive guide to their binding affinities and interaction mechanisms.

This guide offers an objective comparison of pyridine-based inhibitors, leveraging data from multiple docking studies to illuminate their potential across various disease-relevant proteins. By presenting quantitative data, detailed experimental protocols, and clear visualizations, we aim to facilitate informed decisions in the design and development of next-generation therapeutics.

Comparative Docking Performance

The following table summarizes the quantitative data from various molecular docking studies, showcasing the binding affinities of different pyridine derivatives against a range of protein targets implicated in inflammation, cancer, viral infections, and neurological disorders.

Derivative ClassTarget Protein (PDB ID)Binding Affinity / PotencyKey Interacting Residues
Pyrimidine-2-thiolsCyclooxygenase-1 (COX-1) (3KK6)-4.72 kcal/mol (Binding Energy)Not Specified
Pyrimidine-2-thiolsCyclooxygenase-2 (COX-2)Not SpecifiedNot Specified
PyridoacridinesCyclin-Dependent Kinase 6 (CDK-6)-7.16 to -9.53 (Glide Score)Val101
PyridoacridinesCyclin-Dependent Kinase 2 (CDK-2)-5.31 to -6.21 (Glide Score)Leu83
Aminopyridine ScaffoldVaccinia-related Kinase 1 (VRK1)150 nM (IC50)Not Specified
Aminopyridine ScaffoldVaccinia-related Kinase 2 (VRK2)400 nM (ITC KD)Glu122, Leu124
Pyridin-2-yl UreaApoptosis signal-regulating kinase 1 (ASK1)1.55 ± 0.27 nM (IC50)Not Specified
Pyridine DerivativesSARS-CoV-2 Main Protease (Mpro)-8.21 kcal/mol (Binding Energy)Met49, Asn142, Gly143
Pyridine DerivativesSARS-CoV-2 PLpro-9.52 kcal/mol (Binding Energy)Not Specified
Pyridine DicarboximideAcetylcholinesterase (AChE)-11.6 kcal/mol (Binding Energy)Trp83, Glu198
Trimethoxyphenyl PyridineTubulin (Colchicine Binding Site) (4O2B)8.92 nM (IC50)CYS241

Experimental Protocols: A Look Under the Hood

The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. While specific parameters may vary between studies, a general workflow is consistently followed.

General Molecular Docking Protocol

A typical in silico molecular docking experiment involves the following key steps:

  • Ligand and Protein Preparation :

    • Ligand Preparation : The 3D structures of the pyridine-based inhibitor molecules are sketched using chemical drawing software (e.g., ChemDraw) and are subsequently optimized to their lowest energy conformation.[1] This is often achieved using computational chemistry programs like Chem3D.

    • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).[1] Any non-essential molecules, such as water and co-crystallized ligands, are typically removed.[1] The protein structure is then prepared for docking by adding polar hydrogen atoms and assigning appropriate charges, a process facilitated by software like AutoDock Tools.[1]

  • Grid Box Generation : A 3D grid is defined around the active site of the target protein. The size and coordinates of this grid box are chosen to encompass the region where the natural substrate or a known inhibitor binds. This ensures that the docking algorithm focuses the conformational search of the ligand within the area of interest.

  • Docking Simulation :

    • Algorithm : A variety of docking algorithms can be employed, with the Lamarckian Genetic Algorithm being a frequently used option.[1] This algorithm explores a vast number of possible conformations and orientations of the ligand within the defined grid box.[1]

    • Parameters : Key parameters for the docking run are set, including the number of genetic algorithm runs, the population size for each run, and the maximum number of energy evaluations.[1] Performing a sufficient number of runs is crucial to adequately sample the conformational space.[1]

  • Analysis of Results :

    • Binding Energy : The primary output of a docking simulation is the binding energy (or docking score), which provides an estimate of the binding affinity between the ligand and the protein.[1] The conformation with the lowest binding energy is generally considered the most favorable and likely binding mode.[1]

    • Interaction Analysis : The interactions between the best-docked ligand conformation and the amino acid residues of the protein's active site are analyzed. This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Visualization tools like PyMOL or Discovery Studio are used for this purpose.[1]

Visualizing the Process and Pathways

To better understand the context of these computational experiments and the biological systems they interrogate, the following diagrams illustrate a typical docking workflow and a simplified signaling pathway that can be targeted by pyridine-based inhibitors.

G cluster_dock Docking Simulation cluster_analysis Analysis Stage Ligand Ligand 3D Structure (Pyridine Derivative) Grid Define Binding Site (Grid Box Generation) Ligand->Grid Protein Protein 3D Structure (e.g., from PDB) Protein->Grid Docking Run Docking Algorithm (e.g., AutoDock Vina) Grid->Docking Results Analyze Poses & Binding Energies Docking->Results Visualization Visualize Interactions (H-bonds, Hydrophobic, etc.) Results->Visualization

Caption: A generalized workflow for in-silico molecular docking studies.

G Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor Kinase1 Kinase A (e.g., ASK1) Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Inhibitor Pyridine-Based Inhibitor Inhibitor->Kinase1

Caption: A simplified kinase signaling cascade targeted by pyridine-based inhibitors.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of alpha-Cyclopropyl-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of alpha-Cyclopropyl-3-pyridinemethanol, a pyridine derivative that requires careful management as hazardous waste. Adherence to these protocols is critical for protecting personnel, preventing environmental contamination, and meeting regulatory requirements.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All personnel handling the waste must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber)Prevents skin contact and absorption.
Body Protection A standard laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodAvoids inhalation of potentially harmful vapors.

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand for containment. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste, in compliance with all local, state, and federal regulations. The primary and recommended method of disposal is through an approved waste disposal plant, which will typically utilize high-temperature incineration.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including the pure substance, solutions, and any contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • This waste stream must be segregated from other laboratory waste.

  • Crucially, do not mix this compound waste with incompatible materials such as strong oxidizing agents and acids to prevent potentially violent reactions.[2]

Step 2: Waste Collection and Labeling

  • Collect the waste in a designated, compatible, and sealable container. The container should be in good condition with a secure, leak-proof cap.[2]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • The label should also include the date when the waste was first added to the container and indicate the associated hazards (e.g., Harmful, Irritant).

Step 3: Storage

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.

  • This storage area must be well-ventilated and away from sources of ignition, heat, and direct sunlight.[2][3]

Step 4: Arrange for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and transportation of the waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[3]

Step 5: Final Disposal Method - Incineration

  • The designated waste management facility will transport the hazardous waste for final disposal.

  • The standard and environmentally preferred method for the disposal of pyridine-based compounds is high-temperature incineration.[4] This process destroys the chemical structure, converting it into less harmful substances.

  • Different incineration technologies may be used, each with specific operating temperatures.

Table 2: Recommended Incineration Temperatures for Pyridine Waste

Incineration MethodTemperature Range (°C)
Rotary Kiln 820 - 1,600
Liquid Injection 650 - 1,600
Fluidized Bed 450 - 980

Source:[4]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_0 On-Site Laboratory Procedures cluster_1 Off-Site Professional Disposal start Waste Generation (this compound) ppe Wear Appropriate PPE start->ppe segregate Segregate as Hazardous Waste (Avoid Incompatibles) ppe->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs transport Transport by Licensed Hazardous Waste Contractor contact_ehs->transport disposal_facility Receipt at Approved Waste Disposal Facility transport->disposal_facility incineration High-Temperature Incineration disposal_facility->incineration end Final Disposition incineration->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling alpha-Cyclopropyl-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the operational use and disposal of alpha-Cyclopropyl-3-pyridinemethanol, a key intermediate in pharmaceutical research. Adherence to these protocols will minimize risk and ensure a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. According to its hazard statements, this chemical is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A critical first line of defense against exposure is the correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of pyridine compounds.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves are recommended. Avoid latex gloves.[2][3]Provides chemical resistance against pyridine and its derivatives.[3]
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles if there is a significant risk of splashing.[2][3]Protects against splashes and fumes that can cause serious eye irritation.[3]
Skin and Body Protection A chemical-resistant lab coat should be worn. For larger quantities or where splashing is likely, consider flame-retardant and antistatic protective clothing.[3]Protects skin from contact, which can cause irritation.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood or a well-ventilated area.[2][3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Pyridine-based fumes can cause respiratory irritation, headaches, and dizziness upon inhalation.[2][3]

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound. The following step-by-step protocol should be followed:

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[5]

  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • When transferring the chemical, do so carefully to avoid splashing or creating dust if it is in solid form.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[2]

  • Avoid eating, drinking, or smoking in the laboratory to prevent accidental ingestion.[6]

3. In Case of a Spill:

  • For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[4]

  • Transfer the absorbed material into a sealed, labeled container for proper disposal.[4]

  • For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

4. Emergency First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][7]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][9]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled as hazardous waste in compliance with local, state, and federal regulations.

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be classified as hazardous waste.[10]

  • Collect this waste in a designated, properly sealed, and clearly labeled hazardous waste container.[5][10]

  • Do not mix pyridine-containing waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[5][10]

2. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[10]

  • The container should be kept tightly closed and stored in a cool, dry place away from sources of ignition.[5]

3. Final Disposal:

  • Waste pyridine is typically disposed of via rotary kiln incineration at high temperatures (820°C - 1,600°C).[11]

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[4]

  • Never pour pyridine-containing waste down the drain or dispose of it in the regular trash.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_transfer Carefully Transfer Chemical prep_emergency->handle_transfer Proceed to Handling handle_use Perform Experimental Procedure handle_transfer->handle_use handle_storage Keep Container Sealed When Not in Use handle_use->handle_storage emergency_spill Spill handle_use->emergency_spill If Spill Occurs emergency_exposure Exposure handle_use->emergency_exposure If Exposure Occurs dispose_collect Collect Waste in Labeled Container handle_storage->dispose_collect Proceed to Disposal dispose_store Store in Satellite Accumulation Area dispose_collect->dispose_store dispose_request Request Pickup by EHS dispose_store->dispose_request

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Cyclopropyl-3-pyridinemethanol
Reactant of Route 2
Reactant of Route 2
alpha-Cyclopropyl-3-pyridinemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.